L-cystine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCJWNPYGRVHLN-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30925-07-6, 34760-60-6 | |
| Record name | L-Cystine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34760-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Cystine, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-cystine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
L-cystine hydrochloride basic properties
An In-Depth Technical Guide to the Core Properties of L-Cystine Hydrochloride
This technical guide provides a comprehensive overview of the basic properties, synthesis, biological significance, and analytical methodologies for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component in various biological and pharmaceutical applications. Its hydrochloride salt form offers enhanced stability and solubility.
Physicochemical Properties
This compound is the salt form of the amino acid L-cystine. It is important to distinguish it from L-cysteine hydrochloride, the salt of the monomeric amino acid, which is the reduced form. L-cysteine hydrochloride is often used as a more stable precursor to L-cysteine in various applications.[1] The fundamental properties are summarized below for clarity and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | [2] |
| Molecular Formula | C₆H₁₃ClN₂O₄S₂ | [2] |
| Molecular Weight | 276.8 g/mol | [2] |
| CAS Number | 438633-05-7 (specific); this compound (general) | [2] |
| Appearance | White crystalline powder | [3] |
| Parent Compound | L-Cystine (CID: 67678) | [2] |
| Component Compounds | L-Cystine, Hydrochloric Acid |[2] |
Table 2: Physicochemical Properties of L-Cysteine Hydrochloride (Anhydrous)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | [4] |
| Molecular Formula | C₃H₈ClNO₂S | [1][4] |
| Molecular Weight | 157.62 g/mol | [1][4] |
| CAS Number | 52-89-1 | [1][4] |
| Melting Point | 175 - 180 °C (with decomposition) | [1] |
| Solubility | Soluble in water, ethanol, ammonia, acetic acid. | [1][5] |
| Stability | More stable than L-cysteine. Sensitive to light, moisture, and air.[1] Incompatible with strong oxidizing agents.[5] |
Synthesis and Manufacturing
L-cysteine hydrochloride is typically produced via the reduction of L-cystine. A common industrial method involves an electrochemical process.[6] This approach is efficient and avoids the use of harsh chemical reductants that can lead to contamination.[6]
Experimental Protocol: Electrolytic Synthesis of L-Cysteine Hydrochloride Monohydrate
The following protocol is a representative example based on published industrial methods for the reduction of L-cystine.[7]
-
Acidification Reaction: L-cystine is introduced into a ceramic reaction kettle as the primary raw material. Hydrochloric acid and water are added as auxiliary materials to create an acidic reaction mixture.
-
Decoloration and Filtration: Activated carbon is added to the mixture in a decoloring reaction kettle to remove impurities. The mixture is then filtered to yield a clarified solution.
-
Electrolytic Reduction: The filtered solution is transferred to an electrolytic cell. A controlled voltage and current density are applied to initiate the electrochemical reduction of the disulfide bond in L-cystine, converting it to L-cysteine.
-
Concentration: Following electrolysis, the resulting L-cysteine hydrochloride solution is concentrated under vacuum to increase the solute concentration and facilitate crystallization.
-
Crystallization and Separation: The concentrated solution is cooled, often in an ice bath, to induce crystallization of L-cysteine hydrochloride monohydrate.[8] The resulting crystals are then separated from the mother liquor using a centrifuge.
-
Drying: The separated crystals are dried in a vacuum dryer at a controlled temperature (e.g., 75-85°C) for a specific duration (4-6 hours) to obtain the final, purified product.[7]
Biological Role and Signaling Pathways
In biological systems, L-cystine serves as a key, stable source of L-cysteine. Cells import L-cystine, which is then rapidly reduced to two molecules of L-cysteine. L-cysteine is a cornerstone of cellular antioxidant defense, primarily as a rate-limiting precursor for the synthesis of glutathione (GSH).[1][9] Glutathione is a critical tripeptide that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[9] This L-cystine-glutathione axis is fundamental for maintaining redox homeostasis.[9]
Analytical Methodologies
Accurate quantification of L-cysteine and its derivatives is essential for quality control and research. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with pre-column derivatization, is a widely used and robust method.[10][11] Derivatization is necessary to introduce a chromophore or fluorophore, making the amino acid detectable by UV-Vis or fluorescence detectors.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
The following is a representative protocol for the determination of L-cysteine hydrochloride in a pharmaceutical preparation using 2,4-dinitrochlorobenzene (DNCB) as the derivatizing agent.[11]
-
Standard and Sample Preparation: Prepare a stock solution of L-cysteine hydrochloride standard in a suitable solvent (e.g., purified water). Prepare the sample solution (e.g., from an injection) by diluting it to fall within the linear range of the calibration curve.
-
Pre-column Derivatization:
-
To an aliquot of the standard or sample solution, add the derivatizing agent, 2,4-dinitrochlorobenzene.
-
The reaction is typically carried out in a buffered, alkaline medium (e.g., pH 8.2) to facilitate the reaction between DNCB and the thiol group of cysteine.
-
Incubate the mixture at a controlled temperature for a specific time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
HPLC System: A standard RP-HPLC system equipped with a UV detector.
-
Column: Agilent HC C18 column (4.6 mm × 250 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.014 mol·L⁻¹ K₂HPO₄), typically in a 50:50 ratio, adjusted to a specific pH (e.g., 8.2).[11]
-
Flow Rate: 1.0 mL·min⁻¹.[11]
-
Detection Wavelength: 360 nm.[11]
-
-
Analysis and Quantification: Inject the derivatized standard and sample solutions into the HPLC system. The concentration of L-cysteine hydrochloride in the sample is determined by comparing its peak area to a calibration curve generated from the derivatized standards.
Applications in Research and Drug Development
This compound and its related compounds are utilized across multiple industries.
-
Pharmaceuticals: It serves as a precursor in drug synthesis and is used as a mucolytic agent in respiratory medications to break down mucus.[3] It is also a component in parenteral nutrition solutions and acts as a detoxifying agent.[3][12]
-
Food Industry: Used as a dough conditioner to improve the texture of baked goods and as an antioxidant in products like natural fruit juices.[4][13]
-
Cosmetics: Incorporated into formulations as an antioxidant and reducing agent.[4]
-
Research: In cell culture, it is a key supplement for maintaining cellular health and mitigating oxidative stress.
Safety and Handling
L-cysteine hydrochloride is classified as a hazardous substance and requires careful handling.
Table 3: Safety and Handling Information | Category | Information | Reference | | :--- | :--- | :--- | | Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[13][14] | | Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P271: Use only in a well-ventilated area. |[13][14] | | First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14][15]Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14][15]Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14][15] | | Storage | Store in a dry, cool, and well-ventilated place.[13] Keep container tightly closed.[14] Store locked up.[14] | | Incompatibilities | Strong oxidizing agents, some metals.[1][5] | | Fire Fighting | Use water, foam, or dry extinguishing powder. The substance is combustible.[16] |
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H13ClN2O4S2 | CID 16217312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]
- 4. Cysteine Hydrochloride | C3H8ClNO2S | CID 60960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. CN103103554A - Production method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]
- 8. CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]
- 9. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. fishersci.com [fishersci.com]
- 14. redox.com [redox.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
An In-depth Technical Guide to the Synthesis of L-cystine and its Hydrochloride Derivatives
This technical guide provides a comprehensive overview of the primary synthesis pathways for L-cystine, a critical amino acid in the pharmaceutical, cosmetic, and food industries. The document details traditional and modern methodologies, including keratin hydrolysis, microbial fermentation, and enzymatic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data for process comparison, and detailed pathway visualizations.
Introduction: L-cysteine, L-cystine, and their Hydrochloride Salts
L-cysteine is a semi-essential, sulfur-containing amino acid fundamental to protein structure and biological function.[1] Its thiol side chain is highly reactive, enabling the formation of disulfide bonds, which are crucial for the tertiary structure and stability of proteins.[1][2] In an oxidizing environment, two L-cysteine molecules readily form a disulfide bond to create the dimer L-cystine.[3][4] This interconversion is a key aspect of cellular redox balance.[5]
Due to the high reactivity and lower stability of L-cysteine, it is often produced, transported, and stored as the more stable L-cystine or as L-cysteine hydrochloride monohydrate.[6][7] The hydrochloride salt enhances stability and solubility.[1] The synthesis pathways, therefore, often target the production of L-cysteine, which is then converted to L-cystine for isolation, followed by purification and, if required, reduction back to L-cysteine to form the hydrochloride salt.[8][9] Alternatively, L-cystine can be dissolved in hydrochloric acid to form its corresponding salt for certain applications.[4][10]
This guide will explore the three principal pathways to obtain L-cystine: extraction from keratin, microbial fermentation, and enzymatic biotransformation, followed by the final processing steps involving hydrochloric acid.
References
- 1. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]
- 2. Cysteine - Wikipedia [en.wikipedia.org]
- 3. The l-Cysteine/l-Cystine Shuttle System Provides Reducing Equivalents to the Periplasm in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. US4006057A - Method of producing L-cysteine and L-cystine - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of L-Cystine Hydrochloride in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-cystine, the oxidized dimer of the amino acid L-cysteine, is a critical component of cell culture media and a key player in cellular physiology. While often considered semi-essential, its role extends far beyond protein synthesis, acting as the primary source for intracellular L-cysteine and thereby governing cellular redox homeostasis, antioxidant defenses, and the regulation of specific cell death pathways. L-cystine hydrochloride is frequently used in research and biomanufacturing due to its enhanced solubility over L-cystine at physiological pH.[1][2] This guide provides an in-depth technical overview of the biological functions of L-cystine at the cellular level, detailing its transport, metabolism, and impact on critical signaling pathways. It includes a summary of quantitative data, detailed experimental protocols for assessing its metabolic effects, and visualizations of the core pathways involved.
Cellular Uptake and Metabolism of L-Cystine
In the extracellular environment, the majority of cysteine exists in its oxidized form, L-cystine.[3][4] Cells have evolved a specific transport mechanism to internalize this crucial nutrient.
-
Transport via System xc-: The primary transporter for L-cystine is the System xc- antiporter , a heterodimeric protein complex composed of a light chain subunit, xCT (SLC7A11) , and a heavy chain subunit, 4F2hc (SLC3A2) .[5][6][7] This system functions in a sodium-independent manner, importing one molecule of anionic L-cystine from the extracellular space in a 1:1 exchange for one molecule of intracellular glutamate.[8][9]
-
Intracellular Reduction: Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reductive process is catalyzed by the thioredoxin system and by glutathione (GSH) itself, consuming NADPH in the process.[3][10] This immediate conversion maintains a low intracellular concentration of L-cystine, driving its continuous uptake.
The following diagram illustrates the workflow of L-cystine uptake and its conversion to L-cysteine.
Core Biological Roles of Intracellular L-Cysteine
The L-cysteine derived from L-cystine is a linchpin for multiple essential cellular functions.
Glutathione Synthesis and Redox Homeostasis
The most critical role of L-cysteine is serving as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant non-protein antioxidant in the cell.[8][11][12][13]
GSH synthesis is a two-step enzymatic process:
-
Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.
-
Glutathione synthase (GSS) adds a glycine molecule to γ-glutamylcysteine to form the final GSH tripeptide.[6][14]
GSH is central to cellular redox balance, detoxifying reactive oxygen species (ROS), maintaining the reduced state of protein thiols, and serving as a cofactor for enzymes like glutathione peroxidases (GPXs).[15][16][17]
The diagram below outlines the GSH synthesis pathway and the transcriptional regulation of the key cystine transporter, xCT.
Regulation of Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides.[18] The availability of L-cystine is a master regulator of this process.
Deprivation of extracellular L-cystine starves the cell of L-cysteine, leading to the depletion of the GSH pool.[19][20] This cripples the activity of Glutathione Peroxidase 4 (GPX4) , a selenoenzyme that uses GSH as a cofactor to neutralize toxic lipid peroxides.[21] Unchecked lipid peroxidation damages cellular membranes, culminating in cell death.[22] Thus, inhibiting the System xc- transporter with molecules like erastin or sulfasalazine is a potent method for inducing ferroptosis, a strategy actively being explored in cancer therapy.[23]
Protein Synthesis and Structure
As a proteinogenic amino acid, L-cysteine is incorporated into polypeptide chains during translation.[21] Its unique thiol (-SH) group is highly reactive and can form covalent disulfide bonds with other cysteine residues through oxidation. These bonds are critical for the proper folding, stability, and function of a vast number of proteins, particularly those secreted into the oxidizing extracellular environment.[8][24]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to L-cystine transport and its metabolic impact.
Table 1: Kinetic Properties of the System xc- (xCT/SLC7A11) Antiporter
| Parameter | Substrate | Reported Value | Cell/System Type | Reference |
|---|---|---|---|---|
| Km | L-Cystine | 45 µM | Transformed Rat Hepatoma | [8] |
| L-Cystine | 121.0 ± 17.8 µM | xCT-transfected MDCK cells | [24] | |
| Km | L-Glutamate | 78 µM | Transformed Rat Hepatoma | [8] |
| L-Glutamate | 0.50 ± 0.09 mM | xCT-transfected MDCK cells | [24] | |
| Ki | L-Glutamate (inhibiting Cystine uptake) | 150 µM | Transformed Rat Hepatoma | [8] |
| Ki | L-Cystine (inhibiting Glutamate uptake) | 33 µM | Transformed Rat Hepatoma |[8] |
Table 2: L-Cystine Concentrations in Cell Culture and Biological Fluids
| Condition | L-Cystine Concentration | Notes | Reference |
|---|---|---|---|
| Standard Cell Culture Media | 200 µM | DMEM, RPMI-1640 | [23][25] |
| Physiological Plasma Level | ~83 µM | Used for ferroptosis sensitivity studies | [23] |
| Supplementation Studies | 0.1 - 1.6 mM | Used to induce Nrf2 and cytoprotection |[26] |
Table 3: Intracellular Glutathione (GSH) Concentrations
| Cell Line | Cell Type | Intracellular GSH Concentration | Reference |
|---|---|---|---|
| General Range | Mammalian Cells | 0.5 - 15 mM | [27] |
| A549 | Human Lung Carcinoma | ~11.8 mM | [10] |
| HepG2 | Human Liver Carcinoma | ~10.1 mM | [10][14] |
| HeLa | Human Cervical Carcinoma | ~6.7 mM | [10] |
| HEK293T | Human Embryonic Kidney | ~5.8 mM | [10][14] |
| NIH-3T3 | Mouse Embryonic Fibroblast | ~3.9 mM |[10] |
Experimental Protocols
Accurate assessment of the cellular response to L-cystine requires robust methodologies. Detailed protocols for two key assays are provided below.
Protocol: Quantification of Total Intracellular Glutathione (DTNB-Based Enzymatic Recycling Assay)
This method, also known as Ellman's Assay, measures total glutathione (GSH + GSSG) by a colorimetric reaction.
Methodology:
-
Sample Preparation:
-
Harvest cultured cells (adherent or suspension) and wash with PBS. Count cells to allow for normalization.
-
Lyse the cell pellet in a deproteinating agent (e.g., 5% metaphosphoric acid) on ice.[16]
-
Centrifuge the lysate at ≥10,000 x g for 15 minutes at 4°C.[28]
-
Carefully collect the supernatant, which contains the soluble glutathione pool.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using known concentrations of GSH (e.g., 0-10 µM).[20]
-
To each well, add the sample supernatant or standard.
-
Add the reaction mixture containing assay buffer, DTNB (Ellman's reagent), and glutathione reductase.
-
Immediately begin reading the absorbance at 405-412 nm in a microplate reader, taking kinetic readings every 15-30 seconds for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Plot the ΔA/min for the standards against their concentrations to generate a standard curve.
-
Determine the glutathione concentration in the samples from the standard curve and normalize to the initial cell count.
-
Protocol: Assessment of Lipid Peroxidation (C11-BODIPY 581/591 Staining)
This method uses a ratiometric fluorescent probe to detect lipid peroxidation in live cells, a key event in ferroptosis.
Methodology:
-
Cell Preparation and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with experimental compounds (e.g., ferroptosis inducers like erastin) or place them in L-cystine-free medium for the desired duration.
-
-
Staining:
-
Harvesting and Analysis:
-
Wash the cells twice with PBS to remove excess dye.
-
For adherent cells, detach them using a gentle dissociation reagent like Accutase.
-
Resuspend cells in PBS or a suitable buffer for flow cytometry. A viability dye can be included to exclude dead cells from the analysis.
-
Analyze the cells on a flow cytometer. The reduced probe is detected in the red channel (e.g., PE-Texas Red, ~590 nm emission), and the oxidized probe is detected in the green channel (e.g., FITC, ~510 nm emission).[7]
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Lipid peroxidation is quantified by calculating the ratio of the mean fluorescence intensity of the green channel to the red channel. An increase in this ratio indicates a higher level of lipid peroxidation.
-
Conclusion
This compound is more than a simple nutrient in cell culture; it is a critical determinant of the cellular redox environment and a gatekeeper of cell survival. Its transport into the cell via the System xc- antiporter and subsequent reduction to L-cysteine provides the essential substrate for glutathione synthesis. This axis is fundamental for protecting cells against oxidative stress and is a key suppressor of ferroptosis. For researchers in basic science and drug development, understanding and quantifying the pathways governed by L-cystine availability is essential for interpreting experimental results and for designing novel therapeutic strategies that target cellular redox vulnerabilities.
References
- 1. himedialabs.com [himedialabs.com]
- 2. Effect of High-Dose Cysteine Supplementation on Erythrocyte Glutathione: a Double-Blinded, Randomized Placebo Controlled Pilot Study in Critically Ill Neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC7A11/xCT in cancer: biological functions and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural investigation of human cystine/glutamate antiporter system xc− (Sxc−) using homology modeling and molecular dynamics [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nrf2- and ATF4-Dependent Upregulation of xCT Modulates the Sensitivity of T24 Bladder Carcinoma Cells to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Increasing Glutathione With Cysteine and Glycine Supplementation on Mitochondrial Fuel Oxidation, Insulin Sensitivity, and Body Composition in Older HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of SLC7A11 in Tumor Progression and the Regulation Mechanisms Involved in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Methionine Deprivation Reveals the Pivotal Roles of Cell Cycle Progression in Ferroptosis That Is Induced by Cysteine Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. System xc- cystine/glutamate antiporter: an update on molecular pharmacology and roles within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cystine and Glutamate Transport in Renal Epithelial Cells Transfected with Human System xc− - PMC [pmc.ncbi.nlm.nih.gov]
- 22. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 23. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. oxfordbiomed.com [oxfordbiomed.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. abpbio.com [abpbio.com]
- 29. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
L-cystine hydrochloride mechanism of action in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of L-Cystine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, is a crucial component in cell culture and in vitro research.[1] Its hydrochloride salt is often used to improve solubility and stability.[2] The in vitro mechanism of action of L-cystine is multifaceted, primarily revolving around its role in maintaining cellular redox homeostasis, promoting cell proliferation and survival, and modulating key signaling pathways. As a stable precursor to L-cysteine, it is central to the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[2][3][4] Furthermore, L-cystine has been identified as a potent inducer of the Nrf2 antioxidant response pathway, a regulator of the cell cycle, and a modulator of the mTOR signaling cascade, which has significant implications for protein synthesis and cell death pathways like ferroptosis. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of Action
Antioxidant Defense and Redox Homeostasis
The principal role of L-cystine in vitro is to bolster the cell's antioxidant defenses.[5] Cells in culture are susceptible to oxidative stress, which can lead to DNA damage and apoptosis.[5] L-cystine provides a vital substrate for maintaining redox balance through the synthesis of glutathione (GSH).
-
Uptake and Reduction: L-cystine is transported into the cell primarily via the cystine/glutamate antiporter system xc-.[6][7][8] Once inside the cytoplasm, it is rapidly reduced to two molecules of L-cysteine by enzymes such as cystine reductase or through reactions with glutathione and thioredoxin.[6][7][9]
-
Glutathione Synthesis: L-cysteine is the rate-limiting precursor for the synthesis of the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[4][10] GSH is a potent antioxidant that neutralizes reactive oxygen species (ROS), detoxifies electrophiles, and maintains the thiol status of proteins.[2][10] By providing a steady supply of L-cysteine, L-cystine ensures robust GSH levels, thereby protecting cells from oxidative damage.[2][3]
Caption: L-Cystine uptake and its role in glutathione (GSH) synthesis.
Induction of the Nrf2 Signaling Pathway
Recent studies have identified L-cystine as a potent, non-toxic inducer of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[6][7]
-
Nrf2 Stabilization: Under basal conditions, Nrf2 is bound by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. L-cystine treatment increases the stability of the Nrf2 protein.[6][7] One study demonstrated that 0.8 mM L-cystine increased the half-life of Nrf2 protein from 19.4 minutes to 30.9 minutes.[6][7] This induction is dependent on both the cystine/glutamate antiporter and the presence of Keap1.[6][7]
-
Downstream Gene Expression: The stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, and initiates their transcription.[7] Genes upregulated by L-cystine treatment include those involved in detoxification and antioxidant defense, such as NQO1, HMOX1, GCLC, GCLM, SRXN1, and TXNRD1.[6][7] This Nrf2-mediated cytoprotection reduces ROS generation and protects against oxidant-induced apoptosis.[6][7]
Caption: Activation of the Nrf2 antioxidant pathway by L-Cystine.
Regulation of Cell Proliferation and Apoptosis
L-cystine directly influences fundamental cellular processes, including proliferation and programmed cell death.
-
Promotion of Proliferation: L-cystine has been shown to enhance the proliferation and metabolic activity of various cell types, including human hair follicular keratinocytes and CaCo-2 colon cancer cells.[10][11][12] The mechanism can involve progression of the cell cycle from the G1 to the S phase.[10] This transition is associated with an increased expression of cyclin D1 and phosphorylation of the retinoblastoma protein (Rb).[10] Notably, this proliferative effect can occur independently of an increase in intracellular glutathione.[10]
-
Inhibition of Apoptosis: By bolstering antioxidant defenses and activating the Nrf2 pathway, L-cystine protects cells against apoptosis induced by various stressors, including hydrogen peroxide (H₂O₂) and the chemotherapeutic drug doxorubicin.[6][7] Mechanistically, L-cystine treatment has been shown to inhibit the activation of executioner caspases, such as caspase-3.[6][7] In cisplatin-induced apoptosis models, L-cysteine (derived from L-cystine) was shown to modulate the expression of apoptosis-related proteins like PARP, Caspase 3, Bcl-2, and Bax.[9]
Modulation of mTOR Signaling and Ferroptosis
L-cystine availability is a critical nutrient signal that is integrated by the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, metabolism, and survival.
-
mTORC1 Activation: Cyst(e)ine uptake activates mTOR complex 1 (mTORC1), promoting the localization of mTOR to the lysosome.[13][14] This activation is dependent on Rag GTPases.[13][14] Activated mTORC1 then phosphorylates downstream effectors like 4E-BP1 to promote protein synthesis.[14] A key protein synthesized via this pathway is Glutathione Peroxidase 4 (GPX4), a critical enzyme that uses GSH to detoxify lipid peroxides and inhibit a form of iron-dependent cell death called ferroptosis.[14]
-
mTORC2 Activation and Ferroptosis Resistance: L-cystine can also activate mTOR complex 2 (mTORC2). This process involves the activation of p38, which then mediates the phosphorylation of the mTORC2 subunit Sin1. The activated mTORC2-AKT pathway confers resistance to ferroptosis. Thus, L-cystine availability is directly linked to the suppression of this cell death pathway through dual mTORC1 and mTORC2 mechanisms.
Caption: L-Cystine-mediated activation of mTORC1/mTORC2 to suppress ferroptosis.
Quantitative Data Summary
The in vitro effects of L-cystine have been quantified across several studies, providing dose-response and time-course information.
Table 1: Dose-Dependent Effects of L-Cystine on Nrf2 Induction (Data sourced from studies on HeLa cells)[7]
| L-Cystine Concentration | Nrf2 Protein Induction | Key Observation |
| 0.1 mM | Noticeable increase | Induction starts at a low concentration. |
| 0.4 mM | Moderate increase | Dose-dependent effect observed. |
| 0.8 mM | Peak induction | Considered the most effective concentration for Nrf2 induction in this model.[7] |
| 1.6 mM | Strong increase | Effect plateaus or slightly decreases at higher concentrations. |
Table 2: Effects of L-Cystine on Cell Viability and Apoptosis Markers (Data sourced from studies on HeLa cells treated with an apoptotic inducer)[6][7]
| Treatment Condition | Cell Viability (% of control) | Caspase-3 Activation |
| 2 µM Doxorubicin | ~40% | Increased |
| Doxorubicin + 0.4 mM L-Cystine | Increased vs. Doxorubicin alone | Inhibited |
| Doxorubicin + 0.8 mM L-Cystine | Further increase in viability | Further inhibition |
| Doxorubicin + 1.6 mM L-Cystine | Significant protection | Strong inhibition |
| 1 mM H₂O₂ | N/A | Increased |
| H₂O₂ + 0.8 mM L-Cystine | N/A | Suppressed |
Table 3: Proliferative Effects of L-Cystine on Human Hair Follicular Keratinocytes (HHFKs) (Data represents the effect of an Investigational Compound (IC) mix containing 50 µM L-cystine)[11]
| Parameter Measured | Fold Increase (vs. minimal growth medium) |
| Metabolic Activity | 1.4 – 2.3 |
| DNA Content (Proliferation) | 1.9 – 2.9 |
| De novo DNA Synthesis | 3.6 – 41.0 |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summarized protocols for key assays used to investigate L-cystine's mechanism of action.
General Experimental Workflow
A typical in vitro experiment to assess the effects of L-cystine follows a standardized workflow from cell preparation to data analysis.
Caption: Standardized workflow for in vitro L-Cystine mechanism studies.
Western Blot for Nrf2 Protein Detection
(Protocol adapted from[7])
-
Cell Culture and Treatment: Seed HeLa cells in culture dishes. When they reach the desired confluency, treat them with varying concentrations of L-cystine (0.1 to 1.6 mM) for a specified time (e.g., 4 hours).
-
Lysis: Harvest the cells directly in 1x Laemmli sample buffer containing 5% 2-mercaptoethanol.
-
Protein Quantification: While often normalized to a loading control, a BCA protein assay can be performed on parallel samples lysed in RIPA buffer if precise protein loading is required.
-
SDS-PAGE: Load equal amounts of protein lysate onto an SDS-polyacrylamide gel (e.g., 8% or 10%).
-
Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against Nrf2 overnight at 4°C. Also, probe for a loading control like GAPDH.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using software such as ImageJ.
ROS Generation Assay (DCFDA)
-
Cell Culture and Pre-treatment: Seed HeLa cells in a 96-well plate. Pre-treat the cells with 0.8 mM L-cystine for 16 hours.
-
Staining: Incubate the cells with 2′,7′-dichlorofluorescein diacetate (DCFDA) for 30 minutes.
-
Induction of Oxidative Stress: Add an ROS inducer, such as H₂O₂ (e.g., 50-100 μM), to the wells.
-
Measurement: Immediately begin recording the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths. Monitor the signal over time to measure the rate of ROS generation.
Cell Proliferation Assay (MTT or Resazurin)
(Protocol adapted from[11][12])
-
Cell Culture and Treatment: Seed cells (e.g., HHFKs) in a 96-well plate in a minimal growth medium. Treat with the desired concentrations of L-cystine or a compound mix for 72 hours.
-
Reagent Incubation: Add the MTT or resazurin reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the substrate.
-
Measurement: For MTT, add a solubilizing agent (e.g., DMSO) and measure the absorbance. For resazurin, measure the fluorescence directly.
-
Analysis: Calculate the percentage increase in metabolic activity relative to the untreated control cells.
Conclusion
The in vitro mechanism of action of this compound is complex and central to cellular health and function in culture environments. Its primary role as a precursor for glutathione synthesis establishes it as a cornerstone of antioxidant defense. Beyond this, its ability to activate the Nrf2 pathway provides a secondary, robust mechanism for cytoprotection. Furthermore, L-cystine is not merely a passive building block but an active signaling molecule that influences cell fate decisions through the regulation of proliferation, apoptosis, and the nutrient-sensing mTOR pathway. For researchers and drug development professionals, understanding these intricate mechanisms is essential for designing effective cell culture media, interpreting experimental results, and developing therapeutic strategies that target cellular redox balance and survival pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 5. caissonlabs.com [caissonlabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Cystine-Containing Hair-Growth Formulation Supports Protection, Viability, and Proliferation of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTORC1 couples cyst(e)ine availability with GPX4 protein synthesis and ferroptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of L-Cystine Hydrochloride in Water and Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-cystine hydrochloride, a crucial parameter for its application in pharmaceutical formulations, cell culture media, and various research contexts. This document details the solubility of this compound in aqueous solutions and common buffer systems, outlines experimental protocols for solubility determination, and discusses the key factors influencing its solubility.
Introduction to this compound
L-cystine is a disulfide-linked dimer of the amino acid cysteine. In its hydrochloride form, L-cystine dihydrochloride, its solubility characteristics are significantly altered, particularly in acidic conditions. Understanding the solubility of this compound is paramount for developing stable and effective formulations, ensuring its bioavailability, and optimizing its use in various scientific applications.
Solubility of this compound
The solubility of this compound is highly dependent on the pH, temperature, and composition of the solvent.
Solubility in Water
L-cystine itself has very low solubility in water. The hydrochloride salt, L-cystine dihydrochloride, exhibits significantly higher solubility in aqueous solutions, especially at acidic pH.
Table 1: Solubility of L-Cystine and its Hydrochloride Salt in Aqueous Solutions
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Cystine | Water | 25 | 0.112 mg/mL[1][2] |
| L-Cystine Dihydrochloride | Water | Not Specified | Soluble[3] |
| L-Cystine Dihydrochloride | 2 M HCl | Not Specified | 50 mg/mL (with heat as needed)[1] |
| L-Cystine Dihydrochloride | 1 M HCl | Not Specified | 50 mg/mL (with heat as needed)[2] |
| L-Cystine Dihydrochloride | 0.5 M HCl | Not Specified | 50 mg/mL[3] |
Influence of pH on Solubility
The solubility of L-cystine is markedly influenced by pH. It is least soluble around its isoelectric point (pI ≈ 4.6) and its solubility increases significantly in acidic (pH < 2) and alkaline (pH > 8) conditions[1][2]. This is due to the protonation of the amino groups at low pH and the deprotonation of the carboxylic acid groups at high pH, leading to the formation of more soluble ionic species.
A systematic study on the solubility of L-cystine in aqueous solutions at 25°C demonstrated this pH-dependent solubility profile. The solubility was measured across a pH range from 1 to 13[4].
Solubility in Buffer Systems
Table 2: Qualitative Solubility of this compound in Different Buffer Systems (Expected Trends)
| Buffer System | pH Range | Expected Solubility Trend |
| Acetate Buffer | 3.6 - 5.6 | Decreasing solubility as pH approaches the pI of L-cystine. |
| Phosphate Buffer | 5.8 - 8.0 | Low solubility around neutral pH, increasing at the extremes of this range. |
Further empirical studies are required to establish precise quantitative solubility data for this compound in these and other common biological buffers at various temperatures.
Factors Influencing Solubility
Several factors can impact the solubility of this compound:
-
pH: As detailed above, pH is a critical determinant of L-cystine's solubility.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. For this compound, applying heat can aid in its dissolution, particularly in acidic solutions[1][2].
-
Ionic Strength: The presence of salts can influence solubility. One study showed that increasing NaCl concentration increases the solubility of L-cystine[4].
-
Oxidation: L-cysteine can oxidize to form L-cystine, which has lower solubility in neutral and slightly acidic conditions. The hydrochloride salt of L-cysteine is more stable against oxidation[5].
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for formulation development and research. The following are common methods used to determine the solubility of compounds like this compound.
Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[6].
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solution) in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method (see Section 4.3).
Gravimetric Method
The gravimetric method is a simple and direct way to determine solubility[7][8].
Protocol:
-
Saturation: Prepare a saturated solution of this compound in the solvent of interest as described in the shake-flask method (steps 1 and 2).
-
Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish. Weigh the dish with the solution.
-
Evaporation: Gently evaporate the solvent to dryness in an oven at a controlled temperature (e.g., 100-105°C) until a constant weight is achieved.
-
Calculation: The weight of the dissolved solid is the difference between the final weight of the dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed in the desired units (e.g., g/L, mg/mL).
Analytical Methods for Quantification
Several analytical techniques can be employed to determine the concentration of L-cystine in the saturated solution.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying amino acids. A reversed-phase HPLC method with UV detection can be developed and validated for L-cystine. Derivatization may be required to enhance detection[9][10].
-
UV-Vis Spectrophotometry: While L-cystine itself does not have a strong chromophore for direct UV-Vis analysis at common wavelengths, derivatization techniques can be employed to produce a colored or UV-active compound that can be quantified[11]. First-derivative spectrophotometry has also been used for the estimation of L-cysteine[12].
Visualizing Experimental and Logical Relationships
Signaling Pathways and Experimental Workflows
Visual diagrams can aid in understanding the complex interplay of factors affecting solubility and the steps involved in its determination.
Caption: Workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a multifaceted property governed by pH, temperature, and the composition of the dissolution medium. While it exhibits poor solubility in water at neutral pH, its solubility is significantly enhanced in acidic conditions. For researchers and formulation scientists, a thorough understanding of these solubility characteristics and the application of robust experimental methods for their determination are essential for the successful utilization of this compound in various scientific and pharmaceutical applications. Further research is warranted to generate comprehensive solubility data in a wider range of buffered systems to facilitate its broader application.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. L-Cystine dihydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmajournal.net [pharmajournal.net]
- 9. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 10. akjournals.com [akjournals.com]
- 11. Visual Detection of Cysteine and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbpas.com [ijbpas.com]
The Function of L-Cystine Hydrochloride as an Amino Acid Supplement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cystine hydrochloride, the hydrochloride salt of the disulfide amino acid L-cystine, serves as a crucial component in various physiological processes and holds significant potential as a therapeutic and health-promoting agent. As a stable form of the amino acid L-cysteine, it is a key precursor to the master antioxidant glutathione (GSH) and plays a vital role in protein synthesis, redox homeostasis, and cellular detoxification. This technical guide provides a comprehensive overview of the core functions of this compound as an amino acid supplement, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Core Functions and Mechanisms of Action
L-cystine is comprised of two L-cysteine molecules linked by a disulfide bond. In the body, L-cystine is readily reduced to L-cysteine, which then participates in a multitude of metabolic pathways.
Glutathione Synthesis and Redox Homeostasis
The primary function of L-cysteine derived from L-cystine supplementation is its role as a rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[1][2] GSH is the most abundant endogenous antioxidant in mammalian cells and is essential for protecting cells from damage induced by reactive oxygen species (ROS) and free radicals.[1] The availability of cysteine is the primary determinant of the rate of GSH synthesis.[2]
Protein Structure and Function
L-cysteine is a proteinogenic amino acid, meaning it is incorporated into proteins. The thiol group of cysteine residues can form disulfide bonds, which are critical for the proper folding, stability, and function of many proteins, including enzymes and structural proteins like keratin.
Quantitative Data on this compound Supplementation
The following tables summarize the available quantitative data on the dosage and efficacy of this compound and L-cystine supplementation from various studies.
Table 1: Intravenous this compound Dosage for Parenteral Nutrition
| Patient Population | Recommended Dosage of this compound | Reference |
| Adults (Stable) | 7 mg per gram of amino acids | [3] |
| Adults (Critically Ill) | 7 mg per gram of amino acids | [3] |
| Pediatric (Birth to <12 years) | 22 mg per gram of amino acids | [3] |
| Pediatric (≥12 years) | 7 mg per gram of amino acids | [3] |
Table 2: Efficacy of Oral L-Cystine Supplementation in Hair and Skin Health (Clinical Trials)
| Application | Dosage | Study Duration | Key Quantitative Findings | Reference |
| Hair Loss (Chronic Telogen Effluvium and Androgenetic Alopecia) | L-Cystine in a multi-ingredient supplement | 6 months | Hair density increased by 9.9 hairs/cm² at 3 months and 12.3 hairs/cm² at 6 months compared to placebo. | [4] |
| Hair Loss (Female subjects with acute Telogen Effluvium) | L-Cystine (250 mg) with or without keratin hydrolysate | 90 days | Statistically significant increase in hair density. | [5] |
| Skin Lightening and Dark Spot Reduction | 500 mg L-Cystine daily | 12 weeks | Significant lightening of the skin on the upper arms (increase in L* value and ITA°). | [6][7] |
| Skin Lightening and Dark Spot Reduction | 500 mg L-Cystine and 250 mg L-Glutathione daily | 12 weeks | 8.7% increase in ITA° (skin lightness) on the cheek, significantly better than L-Cystine alone or placebo. | [6][7] |
Table 3: Oral Bioavailability of L-Cystine
| Study Subject | Dosage | Absolute Bioavailability | Key Findings | Reference |
| Mice | 25 mg/kg | 18.6% | The study used deuterium-labeled cystine (D4-cystine) to differentiate from endogenous cystine. | [8] |
| Mice | 50 mg/kg | 15.1% | Bioavailability was found to be dose-dependent. | [8] |
| Mice | 100 mg/kg | 25.6% | [8] |
Experimental Protocols
Quantification of L-Cystine in Food Supplements using Quantitative NMR (qNMR)
This protocol is adapted from a validated method for the accurate determination of L-cystine content in supplements.[9]
a. Sample Preparation:
-
Accurately weigh approximately 80 mg of the food supplement sample.
-
Dissolve the sample in 12 mL of NaOH solution.
-
Place the solution in an ice bath in a dark room for 10 minutes.
-
Add 10 mL of KBr solution, 50 mL of KBrO₃ solution, and 15 mL of HCl solution.
-
Add 1.5 g of KI and shake for 1 minute.
b. NMR Analysis:
-
Prepare a solution of the sample in a suitable deuterated solvent (e.g., D₂O with NaOD to improve solubility).
-
Add a known amount of an internal standard (e.g., maleic acid).
-
Acquire the ¹H NMR spectrum using a spectrometer with a minimum of a 400 MHz magnet.
-
Optimize acquisition parameters, including relaxation delay (D1) and number of scans, to ensure accurate quantification. A relaxation delay of at least 5 times the longest T1 of the signals of interest is recommended.
-
Process the NMR data using appropriate software (e.g., MestReNova).
c. Data Analysis:
-
Integrate the signals corresponding to L-cystine (e.g., δ 3.49, 3.02, and 2.81 ppm in NaOD/D₂O) and the internal standard.
-
Calculate the concentration of L-cystine using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ
Where:
-
Cₓ = Concentration of L-cystine
-
Iₓ = Integral of the L-cystine signal
-
Nₓ = Number of protons for the L-cystine signal
-
Nₛ = Number of protons for the internal standard signal
-
Iₛ = Integral of the internal standard signal
-
Mₓ = Molar mass of L-cystine
-
Mₛ = Molar mass of the internal standard
-
Cₛ = Concentration of the internal standard
-
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol provides a general method for evaluating the free radical scavenging activity of this compound.[10][11]
a. Reagent Preparation:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
This compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., water or a buffer).
-
Positive Control: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or Trolox.
b. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound solution or positive control to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
c. Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where:
-
A_control = Absorbance of the DPPH solution without the sample
-
A_sample = Absorbance of the DPPH solution with the sample
-
-
Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Signaling Pathways and Logical Relationships
Glutathione (GSH) Synthesis Pathway
L-cystine supplementation directly fuels the synthesis of glutathione, a critical antioxidant. The pathway involves the reduction of L-cystine to L-cysteine, followed by two ATP-dependent enzymatic steps.
Caption: Glutathione synthesis pathway fueled by L-Cystine.
Experimental Workflow: qNMR Quantification of L-Cystine
The following diagram illustrates the logical flow of the quantitative NMR experimental protocol for determining L-cystine concentration in a supplement.
Caption: Workflow for qNMR quantification of L-Cystine.
Conclusion
This compound is a valuable amino acid supplement with well-defined roles in human physiology. Its primary function as a precursor to glutathione underscores its importance in cellular antioxidant defense and detoxification. The quantitative data from clinical trials, although often in the context of multi-ingredient formulations, suggest its efficacy in improving hair and skin health. The provided experimental protocols offer standardized methods for the quantification and functional assessment of L-cystine. For researchers and drug development professionals, this compound represents a promising molecule for further investigation in a variety of applications related to oxidative stress, immune function, and tissue health. Further research focusing on the oral bioavailability of this compound as a single agent and its efficacy in larger, well-controlled clinical trials is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Supplementation with l-Cystine, Serenoa repens, Cucurbita pepo, and Pygeum africanum in Chronic Telogen Effluvium and Androgenetic Alopecia: A Double-Blind, Placebo-Controlled, Randomized Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. The effects of the oral supplementation of L-Cystine associated with reduced L-Glutathione-GSH on human skin pigmentation: a randomized, double-blinded, benchmark- and placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. iomcworld.com [iomcworld.com]
L-Cystine Hydrochloride as a Precursor for Glutathione Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of L-cystine hydrochloride as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. The document details the biochemical pathways, regulatory mechanisms, and experimental methodologies relevant to researchers and professionals in drug development.
Introduction: The Significance of Glutathione and its Precursors
Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in maintaining cellular redox homeostasis, detoxifying xenobiotics, and regulating various cellular processes, including cell proliferation and apoptosis. The availability of cysteine is the rate-limiting factor in GSH synthesis.[1][2] L-cystine, the oxidized dimeric form of cysteine, serves as a major extracellular source of cysteine for intracellular GSH production.[3] L-cysteine hydrochloride is a stable and soluble form of L-cysteine, making it a valuable compound for research and pharmaceutical applications.[4]
Physicochemical Properties of this compound
This compound is the hydrochloride salt of L-cystine. The addition of a hydrochloride group enhances its stability and solubility in aqueous solutions compared to L-cystine alone, which is particularly advantageous for in vitro studies and for the formulation of pharmaceutical preparations.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H12N2O4S2 · 2HCl | [4] |
| Molecular Weight | 313.2 g/mol | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility in Water | Freely soluble | [4] |
| Stability | More stable in acidic solutions; aqueous solutions are prone to oxidation at neutral or basic pH | [4] |
The Metabolic Pathway: From L-Cystine to Glutathione
The synthesis of glutathione from extracellular L-cystine is a multi-step process involving cellular uptake, reduction, and two sequential enzymatic reactions.
Cellular Uptake of L-Cystine via the xCT Antiporter
Extracellular L-cystine is actively transported into the cell by the system xc- antiporter, a sodium-independent amino acid transporter.[5] This antiporter is a heterodimer composed of a light chain subunit, xCT (SLC7A11), and a heavy chain subunit, 4F2hc (SLC3A2).[5] The transporter functions by exchanging one molecule of extracellular L-cystine for one molecule of intracellular glutamate.[5]
Intracellular Reduction of L-Cystine to L-Cysteine
Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine. This reduction is primarily mediated by the thioredoxin reductase system and by glutathione itself, in a reaction catalyzed by glutathione reductase.[6]
Enzymatic Synthesis of Glutathione
The synthesis of glutathione proceeds in two ATP-dependent steps catalyzed by two distinct enzymes:
-
Glutamate-Cysteine Ligase (GCL): GCL, the rate-limiting enzyme in GSH synthesis, catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the α-amino group of cysteine to form γ-glutamylcysteine.[2]
-
Glutathione Synthetase (GS): GS catalyzes the addition of glycine to the C-terminal of γ-glutamylcysteine, forming the final tripeptide, glutathione.[2]
Figure 1. Metabolic pathway of L-cystine to glutathione.
Regulation of Glutathione Synthesis
The synthesis of glutathione is tightly regulated at multiple levels, including substrate availability and enzyme activity. A key regulatory mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under conditions of oxidative stress, which can be induced by an influx of L-cystine, Nrf2 is released from its inhibitor Keap1.[6] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant proteins and enzymes involved in GSH synthesis, including the subunits of GCL.[7] This leads to an upregulation of GCL expression and an enhanced capacity for GSH synthesis.
Figure 2. Nrf2 signaling pathway in the regulation of GCL expression.
This compound vs. Other Cysteine Precursors
N-acetylcysteine (NAC) is another commonly used precursor for cysteine and subsequent glutathione synthesis. While both L-cystine and NAC can increase intracellular GSH levels, they have different mechanisms of uptake and metabolism.
Table 2: Comparison of L-Cystine and N-Acetylcysteine (NAC) as Glutathione Precursors
| Feature | L-Cystine | N-Acetylcysteine (NAC) | Reference |
| Uptake Mechanism | Primarily via the xCT (SLC7A11/SLC3A2) antiporter | Enters cells and is deacetylated to cysteine | [3][8] |
| Effect on Glutamate | Efflux of intracellular glutamate | No direct effect on glutamate transport | [5] |
| Efficacy in raising GSH | Effective at increasing intracellular GSH | Also effective, and in some in vitro models, more potent than L-cystine at equivalent concentrations | [3] |
| Clinical Use | Used in nutritional supplements and clinical trials for skin health | Widely used as a mucolytic agent and for acetaminophen overdose | [1][9] |
A study on human erythrocytes found that extracellular cystine at 1.0 mM sustained glutathione synthesis at a rate of 0.206 ± 0.036 µmol/(L RBC·min), which was approximately 20% of the maximum rate achieved with cysteine or NAC.[3] However, the in vivo relevance of this finding is complex, as NAC can also act by reducing extracellular cystine to cysteine, which is then taken up by cells.[3]
Experimental Protocols
Measurement of Intracellular Glutathione by HPLC
This protocol describes the quantification of intracellular reduced glutathione (GSH) and oxidized glutathione (GSSG) using high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
Perchloric acid (PCA)
-
Iodoacetic acid (IAA)
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
GSH and GSSG standards
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Cell Lysis: Harvest cells and lyse them in a solution of perchloric acid to precipitate proteins and stabilize thiols.
-
Derivatization of GSH: The supernatant containing GSH is derivatized with iodoacetic acid to form S-carboxymethyl-GSH.
-
Derivatization with FDNB: Both S-carboxymethyl-GSH and GSSG are then derivatized with 1-fluoro-2,4-dinitrobenzene to form chromophoric derivatives that can be detected by UV absorbance.
-
HPLC Analysis: The derivatized samples are injected into an HPLC system. Separation is achieved on a C18 column with a suitable mobile phase gradient. Detection is performed at a wavelength of 365 nm.
-
Quantification: The concentrations of GSH and GSSG in the samples are determined by comparing the peak areas to those of known standards.[10]
Assay for Glutamate-Cysteine Ligase (GCL) Activity
This protocol measures the activity of GCL, the rate-limiting enzyme in glutathione synthesis, by quantifying the production of its product, γ-glutamylcysteine (γ-GC).
Materials:
-
Cell or tissue homogenate
-
Assay buffer containing L-glutamate, L-cysteine, and ATP
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Enzyme Reaction: Incubate the cell or tissue homogenate with the assay buffer containing the substrates for GCL (L-glutamate, L-cysteine, and ATP) at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, to precipitate proteins.
-
Analysis of γ-GC:
-
Electrochemical Detection: The product, γ-GC, is electrochemically active and can be directly detected and quantified by HPLC with an electrochemical detector.[11]
-
Fluorescence Detection: Alternatively, γ-GC can be derivatized with a fluorescent reagent, such as naphthalene-2,3-dicarboxaldehyde (NDA) or monobromobimane, and then quantified by HPLC with a fluorescence detector.[12]
-
-
Calculation of Activity: GCL activity is expressed as the amount of γ-GC produced per unit of time per milligram of protein.
Experimental Workflow for Investigating L-Cystine as a Glutathione Precursor
The following diagram illustrates a typical experimental workflow to assess the efficacy of this compound in promoting glutathione synthesis in a cell-based model.
Figure 3. Experimental workflow for studying L-cystine as a GSH precursor.
Quantitative Data from Selected Studies
The following tables summarize quantitative data from studies investigating the effects of L-cystine supplementation on glutathione levels.
Table 3: In Vitro Study on Glutathione Synthesis in Human Erythrocytes
| Precursor | Concentration | Rate of GSH Synthesis (µmol/(L RBC·min)) | Reference |
| L-Cystine | 1.0 mM | 0.206 ± 0.036 | [3] |
| L-Cysteine | Not specified (for max rate) | ~1.03 (calculated as 5x the cystine rate) | [3] |
| N-Acetylcysteine | Not specified (for max rate) | ~1.03 (calculated as 5x the cystine rate) | [3] |
Table 4: Clinical Trial on Oral Supplementation for Skin Pigmentation
| Treatment Group (daily dose) | Duration | Outcome | Reference |
| 500 mg L-Cystine + 250 mg L-Glutathione | 12 weeks | Significant skin lightening and reduction in dark spot size | [9][13] |
| 500 mg L-Cystine | 12 weeks | Significant skin lightening on the upper arm | [9] |
| 250 mg L-Glutathione | 12 weeks | No significant effect on skin lightening | [9] |
| Placebo | 12 weeks | No significant effect | [9] |
These studies highlight that L-cystine, both alone and in combination with glutathione, can have measurable biological effects, although the direct impact on intracellular glutathione levels in various tissues requires further investigation in a clinical setting.
Conclusion
This compound is a stable and soluble precursor for intracellular cysteine and subsequent glutathione synthesis. Its uptake is primarily mediated by the xCT antiporter, and its metabolism is intricately linked to the cellular redox state and the Nrf2 signaling pathway. For researchers and drug development professionals, understanding the mechanisms of L-cystine transport, its conversion to glutathione, and the methodologies to quantify these processes is essential for designing effective therapeutic strategies aimed at modulating intracellular glutathione levels for the treatment of diseases associated with oxidative stress. Further research is warranted to fully elucidate the comparative efficacy and bioavailability of this compound versus other precursors in various physiological and pathological contexts.
References
- 1. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR101959061B1 - Method for Preparing L-Cysteine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. magistralbr.caldic.com [magistralbr.caldic.com]
- 10. 2.7. HPLC analysis of intracellular glutathione [bio-protocol.org]
- 11. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-based microtiter plate assay for glutamate-cysteine ligase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Stability and Reactivity of L-Cystine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and reactivity of L-Cystine Hydrochloride, a crucial amino acid derivative in pharmaceutical and biotechnological applications. Understanding its degradation pathways, stability profile under various conditions, and potential interactions is paramount for ensuring product quality, efficacy, and safety.
Physicochemical Properties and General Stability
This compound is the hydrochloride salt of L-cystine, a disulfide-linked dimer of the amino acid cysteine. It presents as a white crystalline powder. The hydrochloride form enhances the stability of the molecule compared to L-cysteine itself, particularly against oxidative degradation.[1][2] However, it is sensitive to light, moisture, and air, and is incompatible with strong oxidizing agents and certain metals.[1]
| Property | Value | Reference |
| Molecular Formula | C6H12N2O4S2 · 2HCl | [3] |
| Molecular Weight | 313.2 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Major Degradation Pathways
The primary degradation pathway for this compound involves the reduction of the disulfide bond to form L-cysteine, which is then susceptible to oxidation. The principal degradation products are L-cysteine and subsequently, cysteic acid.
Reduction to L-Cysteine
The disulfide bond in this compound can be cleaved under reducing conditions to yield two molecules of L-cysteine hydrochloride. This can be an intentional step in some applications or an unwanted degradation reaction.
Oxidation
L-cysteine, formed from the reduction of L-cystine, is readily oxidized, especially in neutral or slightly alkaline aqueous solutions.[4] This oxidation is catalyzed by the presence of metal ions.[1] The initial oxidation product is L-cystine, and further oxidation can lead to the formation of cysteic acid.[5][6]
The following diagram illustrates the primary degradation pathway:
Caption: Primary degradation pathway of this compound.
Factors Affecting Stability
Several environmental factors can influence the stability of this compound.
pH
The stability of this compound is significantly pH-dependent. Acidic conditions generally favor stability by inhibiting the oxidation of the thiol group in any formed L-cysteine.[2] Conversely, neutral to alkaline conditions accelerate the oxidation process.[4]
| pH Condition | Stability Observation |
| Acidic (e.g., pH 1.2) | L-cysteine is stable.[7] |
| Neutral to Alkaline | L-cysteine is less stable and prone to oxidation.[7] |
Temperature
Elevated temperatures can accelerate the degradation of this compound. Thermal decomposition of L-cysteine, a potential degradation product, has been observed to evolve CO2, NH3, and H2O at around 518 K.[8] One study on the thermal decomposition of cystine-containing proteins showed that cystine degradation follows first-order kinetics.[9][10]
Light
This compound is known to be light-sensitive.[3] Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess the impact of light exposure on the molecule and its formulations.[11][12][13][14]
Presence of Metal Ions
Trace metal ions can catalyze the oxidation of L-cysteine, the reduced form of L-cystine.[1] Therefore, the presence of metals can indirectly promote the degradation of this compound if any reduction occurs.
Reactivity and Compatibility
Incompatibility with Oxidizing Agents
Strong oxidizing agents are incompatible with this compound as they can readily oxidize the disulfide bond and any resulting thiol groups.[1]
Compatibility with Pharmaceutical Excipients
Compatibility studies are essential when formulating this compound. A study on L-cysteine (as a free base and salt) with common chewing gum excipients revealed that the salt form was incompatible with all studied excipients, especially at high temperature and humidity.[15][16]
| Excipient Type | Compatibility with L-Cysteine Salt |
| Sugar Alcohols (Xylitol, Sorbitol) | Incompatible at high temperature and humidity.[15][16] |
| Lubricant (Magnesium Stearate) | Incompatible at high temperature and humidity.[15][16] |
| Gum Bases (Pharmagum S, etc.) | Incompatible at high temperature and humidity.[15][16] |
Experimental Protocols
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound and its degradation products.
Objective: To develop and validate a method that separates and quantifies this compound from its potential degradation products.
Typical Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile).[17] |
| Flow Rate | Typically 0.3 - 1.0 mL/min.[18][17] |
| Detection | UV detection, often after pre-column derivatization (e.g., with Dansyl Chloride or FMOC-Cl) at a specific wavelength (e.g., 265 nm).[17] |
| Column Temperature | Maintained at a constant temperature, for example, 25°C.[18][17] |
The following diagram outlines a general workflow for a stability-indicating HPLC method development and validation:
Caption: Workflow for Stability-Indicating HPLC Method Development.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of this compound.[19][20][21]
Protocol Overview:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., reflux for 8 hours).[22]
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at an elevated temperature.[22]
-
Oxidative Degradation: Expose the sample to an oxidizing agent (e.g., 3% H2O2) at room temperature.[22]
-
Thermal Degradation: Subject the solid sample to dry heat.
-
Photodegradation: Expose the sample to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]
The following diagram illustrates the workflow for forced degradation studies:
Caption: Forced Degradation Study Workflow.
Conclusion
This compound, while more stable than its parent amino acid, exhibits vulnerabilities to specific environmental factors, primarily oxidative conditions at neutral to alkaline pH, elevated temperatures, and light exposure. A thorough understanding of its degradation pathways and reactivity profile is essential for the development of stable and effective pharmaceutical formulations. The implementation of robust stability-indicating analytical methods and comprehensive forced degradation studies are critical components of this process, ensuring product quality and regulatory compliance. Careful consideration of excipient compatibility is also paramount to prevent unforeseen stability issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US20080190854A1 - Process For Purifying L-Cysteine - Google Patents [patents.google.com]
- 3. biospectra.us [biospectra.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 8. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. q1scientific.com [q1scientific.com]
- 14. iagim.org [iagim.org]
- 15. researchgate.net [researchgate.net]
- 16. Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 19. researchgate.net [researchgate.net]
- 20. forced degradation study: Topics by Science.gov [science.gov]
- 21. researchgate.net [researchgate.net]
- 22. ajrconline.org [ajrconline.org]
understanding L-cystine hydrochloride CAS number 7048-04-6
An In-depth Technical Guide to L-Cysteine Hydrochloride Monohydrate (CAS 7048-04-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-cysteine hydrochloride monohydrate, a crucial amino acid derivative with significant applications in research and development. It covers its fundamental properties, biological roles, and detailed experimental protocols.
Core Chemical and Physical Properties
L-cysteine hydrochloride monohydrate is the salt form of the semi-essential amino acid L-cysteine, making it more stable and soluble for various applications.[1][2] Its key quantitative properties are summarized below.
| Property | Value |
| Molecular Formula | C₃H₇NO₂S · HCl · H₂O |
| Molecular Weight | 175.63 g/mol |
| Appearance | White crystalline powder or colorless crystals |
| Melting Point | 175-178 °C (decomposes) |
| Solubility | Highly soluble in water (up to 50 mg/mL); soluble in ethanol. |
| pH (1% solution) | 1.5 - 2.0 |
| Specific Rotation | +5.0° to +7.0° (c=8, 1mol/L HCl) |
Biological Significance and Signaling Pathways
L-cysteine plays a pivotal role in cellular physiology, primarily through its incorporation into proteins and its function as a precursor to the major intracellular antioxidant, glutathione (GSH).[2]
Glutathione (GSH) Synthesis Pathway
The synthesis of GSH from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step, ATP-dependent process. L-cysteine is the rate-limiting substrate in this pathway, making its availability crucial for maintaining cellular redox balance.[2]
Cysteine Metabolism and Cellular Redox Homeostasis
Extracellular L-cystine is transported into the cell and reduced to L-cysteine. This intracellular pool of L-cysteine is central to maintaining the cell's redox state, not only through GSH synthesis but also by participating in the formation of disulfide bonds in proteins, a critical aspect of their tertiary and quaternary structures.
Experimental Protocols
Detailed methodologies for key experiments involving L-cysteine hydrochloride monohydrate are provided below.
Preparation of Stock Solution for Cell Culture Supplementation
This protocol details the preparation of a 200 mM stock solution of L-cysteine hydrochloride monohydrate, suitable for supplementing mammalian cell culture media.
Materials:
-
L-cysteine hydrochloride monohydrate (CAS 7048-04-6)
-
Deionized, distilled water (ddH₂O)
-
Sterile bottles
-
Autoclave
Procedure:
-
Weigh 1.76 g of L-cysteine hydrochloride monohydrate.
-
Dissolve the powder in 50 mL of ddH₂O in a sterile bottle.
-
Stir the solution until the powder is completely dissolved. Gentle heating may be applied if necessary.
-
Autoclave the solution at 121°C for 20 minutes.
-
Store the sterile stock solution at 4°C.
Supplementation of DMEM for Mammalian Cell Culture
This protocol describes how to supplement Dulbecco's Modified Eagle Medium (DMEM) for the culture of cell lines such as HeLa or HEK293. The final concentration can range from 0.1 mM to 1.6 mM depending on the experimental needs.[3] Standard DMEM often contains L-cystine, but supplementation with the more soluble hydrochloride salt of L-cysteine can be beneficial.[1]
Materials:
-
Basal DMEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
200 mM sterile stock solution of L-cysteine hydrochloride monohydrate
-
Sterile cell culture flasks or plates
Procedure:
-
Prepare the complete DMEM by adding 10% FBS and 1% Penicillin-Streptomycin to the basal medium.
-
To achieve a final concentration of, for example, 0.4 mM L-cysteine, add 2 mL of the 200 mM stock solution to 1 L of complete DMEM.
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The medium is now ready for use in cell culture. For example, HeLa cells can be seeded and grown to ~80% confluency before treatment with the supplemented medium for experimental purposes.[3]
DPPH Radical Scavenging Assay for Antioxidant Capacity
This protocol outlines a common method to assess the antioxidant (free radical scavenging) activity of L-cysteine using the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[4]
Materials:
-
L-cysteine hydrochloride monohydrate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
-
Ascorbic acid (as a positive control)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
Preparation of Sample and Control Solutions:
-
Prepare a series of dilutions of L-cysteine hydrochloride monohydrate in methanol.
-
Prepare a similar dilution series for the positive control, ascorbic acid.
-
-
Reaction:
-
In a microplate well or cuvette, mix a volume of the sample (or control) solution with an equal volume of the DPPH solution.
-
Include a blank containing only the solvent.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm. The violet color of the DPPH solution will fade in the presence of an antioxidant.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
Applications in Research and Drug Development
L-cysteine hydrochloride monohydrate is a versatile compound with numerous applications:
-
Cell Culture: It is a critical supplement in chemically defined and serum-free media, supporting cell growth, viability, and protecting against oxidative stress.[1][2][5] It is particularly important for high-density cultures used in the production of recombinant proteins and monoclonal antibodies.[6]
-
Drug Formulation: Its antioxidant properties are utilized to stabilize active pharmaceutical ingredients (APIs), thereby extending the shelf life of medications.
-
Protein Chemistry: In protein refolding studies, a cysteine-cystine redox couple in the refolding buffer helps to facilitate the correct formation of disulfide bonds, which is essential for the protein's biological activity.[7]
-
Detoxification Studies: As a precursor to glutathione, it is used in research investigating cellular detoxification mechanisms and the effects of oxidative stress-related diseases.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.cn [abcam.cn]
- 3. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
L-Cystine Dihydrochloride vs. Monohydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth comparison of L-cystine dihydrochloride and L-cystine monohydrochloride, offering critical data and insights for researchers, scientists, and drug development professionals. The document outlines the chemical and physical properties, applications, and relevant biological pathways of these two essential compounds.
Introduction
L-cystine, a disulfide-linked dimer of the amino acid cysteine, plays a crucial role in protein structure and cellular redox homeostasis. Due to its low solubility, more soluble hydrochloride salts, namely L-cystine dihydrochloride and L-cystine monohydrochloride, are frequently utilized in research and pharmaceutical applications. The choice between these two forms depends on specific experimental requirements, including desired concentration, pH of the medium, and stability considerations. This guide aims to provide a comprehensive technical overview to aid in the selection and application of the appropriate L-cystine salt.
Physicochemical Properties: A Comparative Analysis
A clear understanding of the distinct physicochemical properties of L-cystine dihydrochloride and L-cystine monohydrochloride is paramount for their effective use. The following tables summarize the key quantitative data for each compound.
| Property | L-Cystine Dihydrochloride | L-Cystine Monohydrochloride | Reference |
| Molecular Formula | C₆H₁₂N₂O₄S₂ · 2HCl | C₆H₁₃ClN₂O₄S₂ | [1][2] |
| Molecular Weight | 313.22 g/mol | 276.8 g/mol | [1][2] |
| CAS Number | 30925-07-6 | Not clearly defined; often refers to L-cysteine HCl | [1] |
| Appearance | White to off-white crystalline powder | White crystalline powder | |
| Melting Point | ≥211.36 °C | Not available |
| Property | L-Cystine Dihydrochloride | L-Cystine Monohydrochloride | Reference |
| Solubility in Water | Soluble | Freely soluble | [3][4] |
| Solubility in 2M HCl | 50 mg/mL (with heat as needed) | Not specified | [5] |
| pH (100g/L in H₂O) | Not specified | 0.8-1.2 | [6] |
| Stability | Stable. Incompatible with strong oxidizing agents. | Stable. Incompatible with strong oxidizing agents, most common metals, hydrogen chloride. | [6][7] |
Biological Significance and Signaling Pathways
L-cystine is a critical precursor for intracellular cysteine, which is essential for the synthesis of glutathione (GSH), a major antioxidant. The uptake of extracellular L-cystine is a key step in maintaining cellular redox balance and protecting against oxidative stress.
L-Cystine Transport and Reduction to Cysteine
Extracellular L-cystine is transported into the cell primarily through the system Xc- transporter, a cystine/glutamate antiporter. Once inside the cell, L-cystine is rapidly reduced to two molecules of L-cysteine.
Caption: L-Cystine transport and intracellular reduction.
Glutathione (GSH) Synthesis Pathway
Intracellular cysteine is a rate-limiting substrate for the synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This process occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).
References
- 1. Cystine dihydrochloride | C6H14Cl2N2O4S2 | CID 21121987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-cystine hydrochloride | C6H13ClN2O4S2 | CID 16217312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-CYSTINE DIHYDROCHLORIDE | 30925-07-6 [chemicalbook.com]
- 4. ulprospector.com [ulprospector.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]
- 7. biospectra.us [biospectra.us]
A Technical Guide to the Physiological Effects of L-Cystine Hydrochloride at the Cellular Level
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a critical component in cellular physiology.[1][2][3] While technically a non-essential amino acid, its availability and metabolism are fundamental to a spectrum of cellular processes, ranging from antioxidant defense to protein synthesis and cell proliferation.[4] L-Cystine is the predominant form found in the extracellular environment, and its uptake and subsequent reduction to L-cysteine inside the cell is a pivotal event.[5][6][7] This guide provides an in-depth examination of the cellular mechanisms governed by L-cystine, focusing on its role in redox homeostasis, signaling pathways, and structural protein integrity. We will explore the quantitative aspects of its effects, detail relevant experimental protocols, and visualize key pathways to offer a comprehensive resource for research and development professionals.
Cellular Uptake and Metabolism
The journey of L-cystine into the cell is a regulated process mediated by specific transport systems. The most prominent of these is the cystine/glutamate antiporter , known as system xCT (or Xc-), which imports one molecule of L-cystine in exchange for one molecule of intracellular glutamate.[8][9][10] This transport mechanism is crucial for maintaining the intracellular pool of cysteine. Other transport families, such as the X(AG)- glutamate transporters, also contribute to L-cystine uptake.[11][12]
Once inside the cytoplasm, a reducing environment, L-cystine is rapidly converted into two molecules of L-cysteine.[5][9] This reduction is catalyzed by intracellular thiols, primarily glutathione (GSH) and thioredoxin (Trx).[6][8][13] This intracellular conversion is a key step, as L-cysteine is the direct precursor for several vital metabolic pathways.
Core Physiological Effects at the Cellular Level
Redox Homeostasis and Glutathione (GSH) Synthesis
The most profound role of L-cystine is its function as a precursor for the synthesis of glutathione (GSH), the cell's most abundant non-enzymatic antioxidant.[14][15][16] The availability of L-cysteine, derived from L-cystine uptake, is the rate-limiting step in GSH production.[14][17] The synthesis is a two-step, ATP-dependent process:
-
Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine.[18]
-
GSH synthase (GS) adds a glycine molecule to form glutathione (γ-glutamylcysteinylglycine).[13][18]
By providing the necessary cysteine, L-cystine is essential for maintaining GSH levels, which are critical for neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining the cellular redox balance.[14][19][20][21] Studies have shown that depriving cells of cystine can lead to a rapid and significant depletion of intracellular GSH.[14]
Activation of the Nrf2 Signaling Pathway
L-cystine is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[22] The mechanism involves:
-
Keap1 Sensing: The Nrf2 protein is normally kept inactive in the cytoplasm by binding to its repressor, Kelch-like ECH-associated protein 1 (Keap1).
-
Nrf2 Release: The uptake of L-cystine and its subsequent redox cycling to L-cysteine can alter the intracellular redox state, leading to the oxidation of critical cysteine residues on Keap1.[22] This conformational change causes Keap1 to release Nrf2.
-
Gene Transcription: Freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This drives the transcription of a wide array of protective genes, including those for GSH synthesis (GCLC, GCLM), antioxidant enzymes (e.g., heme oxygenase-1, HMOX1), and detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1, NQO1).[22]
Protein Structure and Stability
Cysteine, derived from L-cystine, plays an indispensable structural role in proteins.[19][20] The thiol group (-SH) of cysteine residues can be oxidized to form a disulfide bond (-S-S-) with another cysteine residue. These bonds are critical for establishing and maintaining the correct three-dimensional (tertiary and quaternary) structure of many proteins, particularly those that are secreted into the oxidative extracellular environment.[4][14] This structural stabilization is essential for protein function, activity, and resistance to degradation.[1]
Cell Proliferation and Viability
The availability of L-cystine is directly linked to cell proliferation and survival.[4][23] By supporting GSH synthesis, it protects cells from oxidative damage that could otherwise trigger apoptosis. Furthermore, as a fundamental building block for proteins, it is essential for the synthesis of machinery required for cell growth and division. In cancer research, it has been observed that many cancer cells upregulate the system xCT transporter to increase cystine uptake, satisfying their high demand for protein synthesis and antioxidant defense to support rapid proliferation.[24] Deprivation of cystine has been shown to induce cell cycle arrest and suppress the growth of cancer cells.[24]
Quantitative Data Presentation
The following tables summarize key quantitative data on the cellular effects of L-cystine and its transport.
Table 1: Effect of L-Cystine on Glutathione and Nrf2 Pathway
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Intracellular GSH Level | Cystine deprivation (9 hours) | 50% decrease | [14] |
| Nrf2 Protein Induction | 0.1 mM - 1.6 mM L-Cystine | Dose-dependent increase | [22] |
| Optimal Nrf2 Induction | 0.8 mM L-Cystine | Most effective concentration | [22] |
| Nrf2 Protein Half-life | Control | 19.4 minutes | [22] |
| Nrf2 Protein Half-life | 0.8 mM L-Cystine | 30.9 minutes |[22] |
Table 2: Kinetics of L-Cystine Cellular Transport
| Transporter System | Cell/Tissue Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Low-affinity, Na+-dependent | Rat Brain Synaptosomes | K_m_ | 473 ± 146 µM | [11] |
| High-affinity (GLAST) | HEK Cells | K_m_ | 20 - 110 µM | [12] |
| High-affinity (GLT1) | HEK Cells | K_m_ | 20 - 110 µM | [12] |
| High-affinity (EAAC1) | HEK Cells | K_m_ | 20 - 110 µM | [12] |
| Inhibition by L-Glutamate | Rat Brain Synaptosomes | IC_50_ | 9.1 ± 0.4 µM |[11] |
Detailed Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol assesses the effect of L-cystine/cysteine on cell proliferation.
-
Cell Seeding: Seed cells (e.g., neural stem cells) into a 96-well plate at a predetermined density and allow them to attach for 24 hours in standard culture medium.
-
Treatment: Replace the standard medium with a reduced-growth medium containing various concentrations of L-cysteine or L-cystine hydrochloride (e.g., 0.1, 1, 10, 50 µM). Include an untreated control group.[25]
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol: Analysis of Nrf2 Protein Levels by Western Blot
This protocol measures changes in the expression of the Nrf2 transcription factor.
-
Cell Culture and Lysis: Culture cells (e.g., HeLa) to ~80% confluency in 6-well plates. Treat the cells with L-cystine (e.g., 0.8 mM) for a desired time (e.g., 4, 8, 12 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Mandatory Visualizations
Caption: L-Cystine uptake via system xCT and its role as a precursor for glutathione (GSH) synthesis.
Caption: Activation of the Nrf2 antioxidant pathway by L-Cystine uptake.
Caption: Experimental workflow for a cell viability and proliferation (MTT) assay.
References
- 1. nbinno.com [nbinno.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. himedialabs.com [himedialabs.com]
- 4. nbinno.com [nbinno.com]
- 5. L-Cysteine: Physiological and Nutritional Function in Host Health----Chinese Academy of Sciences [english.cas.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cystine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular mechanisms of cystine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transport of L-[14C]cystine and L-[14C]cysteine by subtypes of high affinity glutamate transporters over-expressed in HEK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 15. nbinno.com [nbinno.com]
- 16. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 20. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
The Role of L-Cystine Hydrochloride in Protein Disulfide Bond Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disulfide bonds are critical post-translational modifications that dictate the tertiary and quaternary structures, stability, and biological activity of a vast number of proteins, particularly those traversing the secretory pathway. The formation of these covalent linkages between cysteine residues is a complex process of oxidative folding. L-cystine, the oxidized dimer of L-cysteine, alongside its reduced counterpart, plays a pivotal role in establishing the appropriate redox environment to facilitate correct disulfide bond formation and isomerization. This technical guide provides a comprehensive overview of the fundamental role of L-cystine, with a focus on its hydrochloride salt, in the formation of protein disulfide bonds. It delves into the underlying chemical mechanisms, provides detailed experimental protocols for in vitro protein refolding and disulfide bond analysis, presents quantitative data for optimizing these processes, and explores the implications for drug development and biopharmaceutical production.
Introduction
The correct three-dimensional structure of a protein is paramount to its function. For many extracellular and secreted proteins, such as antibodies, hormones, and enzymes, this native conformation is stabilized by one or more disulfide bonds.[1] These bonds form through the oxidation of the thiol groups of two cysteine residues to create a cystine linkage.[2] In vivo, this process is meticulously catalyzed by a suite of enzymes, primarily within the endoplasmic reticulum (ER), where an oxidizing environment is maintained.[3][4]
In vitro, particularly in the context of refolding recombinant proteins expressed in systems like E. coli where they often accumulate as insoluble and incorrectly folded inclusion bodies, mimicking the cellular machinery for disulfide bond formation is crucial.[5][6] This is where redox buffer systems containing a mixture of a reduced and an oxidized thiol reagent become indispensable. The L-cysteine/L-cystine redox pair is a commonly employed system that facilitates the thiol-disulfide exchange reactions necessary for both the formation and the rearrangement of disulfide bonds until the native, most thermodynamically stable conformation is achieved.[5]
L-cystine hydrochloride is a highly soluble form of L-cystine, which addresses the poor solubility of L-cystine at neutral pH, a significant challenge in the preparation of cell culture media and refolding buffers.[7][8][9] This guide will explore the multifaceted role of this compound in this critical aspect of protein chemistry and biotechnology.
The Chemical Mechanism of Thiol-Disulfide Exchange
The formation of a native disulfide bond in a protein with multiple cysteine residues is not a simple, direct oxidation. Instead, it is an iterative process of thiol-disulfide exchange reactions, allowing for the shuffling of disulfide pairings until the correct, lowest-energy conformation is attained.[10][11]
The core of this process is a nucleophilic attack of a thiolate anion (RS⁻) on a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol. In the context of protein folding, this occurs in two main stages:
-
Oxidation: A reduced cysteine residue in the unfolded polypeptide chain, in its more reactive thiolate form, attacks the disulfide bond of L-cystine present in the refolding buffer. This results in the formation of a mixed disulfide between the protein and an L-cysteine molecule.
-
Isomerization (Shuffling): Another cysteine residue on the same polypeptide chain then attacks the sulfur atom of the protein-cysteine mixed disulfide. This intramolecular reaction forms a disulfide bond within the protein and releases a molecule of L-cysteine. This process can be repeated, with both intramolecular and intermolecular (with the redox buffer components) exchanges occurring until the native disulfide bonds are formed.
The overall process is driven by the redox potential of the buffer, which is determined by the ratio of the reduced (L-cysteine) to the oxidized (L-cystine) species.[12]
Role in Drug Development and Biopharmaceutical Production
The correct formation of disulfide bonds is a critical quality attribute for many biopharmaceutical products, particularly monoclonal antibodies (mAbs).[13][14] Aberrant disulfide bond formation can lead to misfolding, aggregation, loss of biological activity, and potentially immunogenicity.[13]
Recombinant Protein Production
In the production of recombinant proteins, especially in microbial hosts like E. coli, the expressed proteins often lack the machinery for correct disulfide bond formation and accumulate as inclusion bodies.[5] In vitro refolding is a key step in the downstream processing of these proteins. The use of an L-cysteine/L-cystine hydrochloride redox buffer is a cost-effective and efficient method to promote the formation of native disulfide bonds and achieve high yields of active protein.[5]
Cell Culture Media Supplementation
For mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, which are the workhorses for monoclonal antibody production, the composition of the cell culture medium is critical.[1] L-cysteine is an essential amino acid that is not only incorporated into the protein structure but also serves as a precursor for glutathione, a major intracellular antioxidant.[15][16] L-cystine is often used as a more stable source of cysteine in media formulations. However, its low solubility at neutral pH is a significant challenge.[7] this compound and its derivatives offer improved solubility, ensuring an adequate supply of this critical amino acid for robust cell growth and high productivity of correctly folded antibodies.[8][17][18] Studies have shown that insufficient cysteine/cystine can negatively impact cell-specific productivity and lead to oxidative stress.[16] Conversely, excessively high concentrations of cysteine can also induce oxidative stress and reduce bioprocess performance.[1]
Role of Protein Disulfide Isomerase (PDI)
In vivo, the formation and isomerization of disulfide bonds are catalyzed by enzymes of the Protein Disulfide Isomerase (PDI) family.[13][19] PDI contains active sites with a CXXC motif that cycle between oxidized and reduced states to catalyze thiol-disulfide exchange.[20] Overexpression of PDI in recombinant cell lines has been shown to increase the yield of correctly folded proteins, such as antibody Fab' fragments.[2][10] Understanding the interplay between the redox environment provided by components like L-cystine and the catalytic activity of PDI is crucial for optimizing bioprocesses.
Quantitative Data Summary
The optimization of protein refolding and cell culture processes relies on precise concentrations and ratios of media components. The following tables summarize key quantitative data related to the use of L-cysteine/L-cystine redox systems.
| Parameter | Recommended Value | Protein/System | Reference |
| Cysteine:Cystine Ratio for Refolding | 10:1 | General recommendation | [19] |
| Cysteine Concentration for Refolding | 2 mM | Recombinant human G-CSF | [5] |
| Cystine Concentration for Refolding | 1 mM | Recombinant human G-CSF | [5] |
| Glutathione (GSH:GSSG) Ratio for Refolding | 10:1 to 1:1 | General recommendation | [19] |
| Glutathione (GSH) Concentration for Refolding | 3 mM | Recombinant chitinase | [6] |
| Glutathione (GSSG) Concentration for Refolding | 0.3 mM | Recombinant chitinase | [6] |
| Cysteine Concentration Inducing Oxidative Stress in CHO cells | > 2.5 mM | CHO cells | [1] |
| Physiological L-cystine Concentration | 83 µM | In vivo | [21] |
| L-cystine Concentration in Commercial Cell Culture Media | 200 µM | Cell culture media | [21] |
Table 1: Recommended Concentrations and Ratios for Redox Buffers in Protein Refolding and Cell Culture.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant for Cysteine oxidation by H₂O₂ | 2.9 M⁻¹s⁻¹ | pH 7.4, 37°C | [11] |
| Thiol pKa for Cysteine | ~8.3 | Aqueous solution | [22] |
| L-cystine solubility in water at 25°C | 0.112 mg/mL | Neutral pH | [9] |
| L-cystine dihydrochloride solubility | Soluble in 2 M HCl (50 mg/ml) | Acidic pH | [9] |
| cQrex® KC (L-cystine peptide) solubility vs. L-cystine | ~1000 times more soluble | Neutral pH | [7] |
Table 2: Physicochemical and Kinetic Data.
Experimental Protocols
Protocol for In Vitro Protein Refolding using a Cysteine/Cystine Redox Buffer
This protocol provides a general framework for refolding a cysteine-rich protein from inclusion bodies. Optimization of specific concentrations, pH, and incubation times will be required for each target protein.
Materials:
-
Purified inclusion bodies of the target protein
-
Solubilization Buffer: e.g., 50 mM Tris-HCl pH 8.0, 8 M urea (or 6 M guanidine hydrochloride), 10 mM DTT
-
Refolding Buffer: e.g., 50 mM Tris-HCl pH 8.5, 0.5 M L-arginine, 2 mM L-cysteine, 1 mM this compound, 1 mM EDTA
-
Dialysis tubing with appropriate molecular weight cut-off (MWCO)
-
Stir plate and stir bar
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the inclusion body pellet in Solubilization Buffer.
-
Incubate with gentle agitation at room temperature for 1-2 hours or until the pellet is fully dissolved.
-
Centrifuge at high speed (e.g., >10,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Determine the protein concentration of the supernatant.
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein into the cold (4°C) Refolding Buffer to a final protein concentration typically in the range of 0.01-0.1 mg/mL. The dilution factor should be at least 1:10 to reduce the denaturant concentration effectively.[23]
-
Perform the dilution with constant, gentle stirring to prevent localized high concentrations of the unfolded protein, which can lead to aggregation.
-
-
Incubation:
-
Incubate the refolding mixture at 4°C for 4 to 24 hours with gentle stirring.[6] The optimal time will vary depending on the protein.
-
-
Concentration and Buffer Exchange:
-
Concentrate the refolded protein solution using an appropriate method such as ultrafiltration.
-
Perform dialysis against a suitable storage buffer (e.g., PBS) to remove the refolding buffer components.
-
-
Analysis of Refolded Protein:
-
Assess the success of refolding by analyzing the protein for solubility, correct disulfide bond formation, secondary and tertiary structure, and biological activity.
-
Protocol for Analysis of Disulfide Bonds
5.2.1. Non-reducing vs. Reducing SDS-PAGE:
A simple method to qualitatively assess the formation of intramolecular disulfide bonds is to compare the mobility of the protein on SDS-PAGE under non-reducing and reducing conditions.
Procedure:
-
Prepare two samples of the refolded protein.
-
To one sample, add a standard SDS-PAGE loading buffer.
-
To the second sample, add an SDS-PAGE loading buffer containing a reducing agent such as β-mercaptoethanol or DTT.
-
Boil both samples for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Proteins with intramolecular disulfide bonds will typically migrate faster (appear smaller) under non-reducing conditions due to their more compact structure.[3]
5.2.2. Quantification of Free Thiols using Ellman's Reagent:
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product (TNB²⁻) that can be quantified spectrophotometrically at 412 nm. This can be used to determine the number of free cysteines versus those involved in disulfide bonds.[13]
Procedure:
-
Prepare a standard curve using known concentrations of L-cysteine.
-
To determine free thiols in the native protein, add the refolded protein sample to a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0) containing DTNB.
-
To determine the total number of cysteines, first reduce the protein by incubating with a reducing agent like DTT. Then, add the reduced protein to the reaction buffer with DTNB.
-
Measure the absorbance at 412 nm after a short incubation.
-
Calculate the concentration of free thiols using the standard curve. The number of disulfide bonds can be inferred from the difference between the total thiol content and the free thiol content of the native protein.[13]
5.2.3. Mass Spectrometry (MS) for Disulfide Bond Mapping:
For definitive identification of which cysteine residues are paired, mass spectrometry is the gold standard.[13][24][25]
Procedure Outline:
-
The protein is digested with a protease (e.g., trypsin, pepsin) under non-reducing conditions to preserve the disulfide bonds.[24]
-
The resulting peptide mixture is separated by liquid chromatography (LC).
-
The peptides are analyzed by tandem mass spectrometry (MS/MS).
-
Specialized software is used to identify the disulfide-linked peptides based on their mass and fragmentation patterns.[24]
Conclusion
This compound is a critical component in the toolbox of protein chemists, biochemists, and drug development professionals. Its role in establishing a suitable redox environment for the formation and isomerization of disulfide bonds is fundamental to the successful in vitro refolding of a wide range of proteins. The enhanced solubility of the hydrochloride salt overcomes a key formulation challenge, facilitating its use in both refolding buffers and cell culture media for the production of complex biotherapeutics. A thorough understanding of the underlying thiol-disulfide exchange chemistry, coupled with optimized experimental protocols and analytical techniques, is essential for harnessing the full potential of this compound to produce high yields of correctly folded, biologically active proteins. As the demand for recombinant protein therapeutics continues to grow, the principles and practices outlined in this guide will remain central to the advancement of biopharmaceutical development.
References
- 1. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-expression of human protein disulphide isomerase (PDI) can increase the yield of an antibody Fab' fragment expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refolding of recombinant human granulocyte colony stimulating factor: effect of cysteine/cystine redox system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 8. himedialabs.com [himedialabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Effect of increased expression of protein disulfide isomerase and heavy chain binding protein on antibody secretion in a recombinant CHO cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 14. Metabolic understanding of disulfide reduction during monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cellculturedish.com [cellculturedish.com]
- 18. caissonlabs.com [caissonlabs.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Nitrosative-stress induced S-glutathionylation of PDI leads to activation of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Star Republic: Guide for Biologists [sciencegateway.org]
- 24. njms.rutgers.edu [njms.rutgers.edu]
- 25. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
The Discovery and Scientific Journey of L-Cystine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cystine hydrochloride, a stable salt of the naturally occurring amino acid L-cystine, has a rich history intertwined with the very foundations of biochemistry and has evolved into a critical component in diverse fields of research and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery, history, and key research milestones of this compound. It details experimental protocols for its synthesis, purification, and analysis, presents quantitative data in a structured format, and visualizes its involvement in crucial cellular signaling pathways.
A Historical Voyage: From "Cystic Oxide" to Modern Research Applications
The story of this compound begins with the discovery of its parent molecule, L-cystine.
Early Observations:
-
1810: English chemist William Hyde Wollaston first identified a new substance from a urinary calculus, which he named "cystic oxide" due to its origin in the bladder. This marked the first discovery of an amino acid.[1][2][3][4][5]
-
1884: German chemist Eugen Baumann demonstrated that cystine could be reduced to a monomeric thiol-containing amino acid, which he named "cysteine". This foundational work established the dimeric nature of cystine.
The development of L-cysteine hydrochloride as a stable, usable form for research and industrial applications followed. The hydrochloride salt offers enhanced stability and solubility in aqueous solutions compared to the free base, particularly at acidic pH.[1][6][7]
Evolution of Production Methods:
Historically, the primary source for L-cystine production was the hydrolysis of keratin-rich materials such as hair, feathers, and horns using strong acids like hydrochloric acid.[8] While effective, this method presented challenges related to impurities and environmental concerns.[8][9][10]
Over time, more refined and sustainable methods have been developed:
-
Fermentation: Microbial fermentation processes using engineered strains of bacteria, such as Escherichia coli and Corynebacterium glutamicum, have become a prominent method for producing L-cysteine.[11][12] This approach offers a more controlled and sustainable production route.
-
Enzymatic Bioconversion: This method utilizes enzymes to convert precursors into L-cysteine, offering high specificity and yield.[9][13]
-
Electrochemical Reduction: A widely used industrial method involves the electrochemical reduction of L-cystine to L-cysteine, which can then be converted to the hydrochloride salt.[14][15][16] This process can achieve high purity and efficiency.[14]
Timeline of Key Discoveries
| Year | Discovery/Milestone | Researcher(s) | Significance |
| 1810 | Discovery of "cystic oxide" (L-cystine) from urinary calculi. | William Hyde Wollaston | First identification of an amino acid. |
| 1884 | Reduction of L-cystine to L-cysteine, establishing its dimeric nature. | Eugen Baumann | Elucidation of the fundamental chemical relationship between cystine and cysteine. |
| Early 20th Century | Beginning of industrial production of amino acids from protein hydrolysates. | Multiple Researchers | Paved the way for the commercial availability of L-cystine and its derivatives.[17] |
| Mid-20th Century | Development of early methods for the synthesis of d,l-cysteine hydrochloride. | Multiple Researchers | Provided synthetic routes to access this important compound for research.[4] |
| Late 20th Century | Emergence of fermentation and enzymatic methods for L-cysteine production. | Multiple Researchers | Offered more sustainable and controlled manufacturing processes.[11] |
| Present | Widespread use of L-cysteine hydrochloride in pharmaceutical formulations, cell culture, and metabolic research. | Global Scientific Community | A testament to its importance in modern science and medicine. |
Physicochemical Properties and Quantitative Data
L-cysteine hydrochloride is a white crystalline powder with a slight odor. Its stability in acidic solutions makes it a preferred form for many applications.[7]
Solubility Data
The solubility of L-cystine and L-cysteine hydrochloride is highly dependent on pH and the presence of other solutes.
| Solvent | Solute | Temperature (°C) | pH | Concentration (mol/dm³) | Solubility (g/L) |
| Water | L-Cystine | 25 | 7.0 | - | 0.112 |
| 1 M HCl | L-Cystine | 25 | <2 | - | 50 |
| Water | L-Cysteine | 25 | - | - | 280 |
| Water | L-Cysteine Hydrochloride Monohydrate | 25 | Acidic | - | 50 |
| Ethanol | L-Cysteine Hydrochloride Monohydrate | Ambient | - | - | ~10 |
| Acetone | L-Cysteine Hydrochloride Monohydrate | Ambient | - | Insoluble |
Data compiled from multiple sources.[6][18][19]
Production Yield and Purity
The yield and purity of L-cysteine hydrochloride vary depending on the production method.
| Production Method | Starting Material | Typical Yield | Typical Purity | Reference |
| Keratin Hydrolysis | Hair, Feathers | Low to Moderate | Variable, requires extensive purification | [8][9] |
| Fermentation | Glucose, Sulfur Source | Up to 11.7 g/L (L-serine precursor) | >98.5% | [11][12][20] |
| Enzymatic Bioconversion | DL-2-amino-Δ²-thiazoline-4-carboxylic acid | High | High | [9][13] |
| Electrochemical Reduction | L-Cystine | >80% | >99.5% | [2][14] |
| Enzymatic Synthesis (in vitro) | Glucose | 70.5% (molar yield) | High | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and quantification of L-cysteine hydrochloride.
Synthesis of L-Cysteine Hydrochloride from L-Cystine via Electrochemical Reduction
This protocol is based on established industrial practices for the efficient and high-purity synthesis of L-cysteine hydrochloride.
Materials and Equipment:
-
L-Cystine
-
Hydrochloric acid (HCl), 2 M
-
Divided electrochemical cell with a cathode (e.g., lead, tin, or mercury-plated copper) and an anode (e.g., DSA - Dimensionally Stable Anode)
-
DC power supply
-
Magnetic stirrer and stir bar
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel, vacuum flask)
-
Rotary evaporator
-
Crystallization dish
-
Ice bath
Procedure:
-
Catholyte Preparation: Dissolve L-cystine in 2 M HCl to create a saturated or near-saturated solution. This will serve as the catholyte.
-
Electrolysis Setup: Assemble the divided electrochemical cell, placing the catholyte in the cathode compartment and an appropriate anolyte (e.g., 2 M HCl) in the anode compartment.
-
Electrochemical Reduction:
-
Begin stirring the catholyte.
-
Apply a constant current density (e.g., 2 kA/m²) across the electrodes. The specific current density may be optimized based on the electrode material and cell geometry.[2]
-
Monitor the reaction progress. The reduction of L-cystine to L-cysteine will occur at the cathode.
-
-
Endpoint Determination: The reaction is complete when the concentration of L-cystine has been depleted, which can be monitored by analytical techniques such as HPLC.
-
Decolorization and Filtration: After electrolysis, decolorize the resulting L-cysteine hydrochloride solution with activated carbon and filter to remove the carbon and any other solid impurities.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to increase the concentration of L-cysteine hydrochloride.
-
Crystallization:
-
Cool the concentrated solution in an ice bath to induce crystallization of L-cysteine hydrochloride.
-
Allow the crystallization to proceed until a significant amount of precipitate has formed.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 15% HCl to remove any remaining L-cystine.[5]
-
Dry the crystals under vacuum to obtain pure L-cysteine hydrochloride.
-
Purification of L-Cysteine Hydrochloride by Ion-Exchange Chromatography
This method is particularly useful for purifying L-cysteine from complex mixtures like fermentation broths.
Materials and Equipment:
-
Crude L-cysteine hydrochloride solution
-
Strong acid cation exchange resin
-
Chromatography column
-
Hydrochloric acid (HCl), various concentrations for elution
-
Ammonia solution for elution (optional)
-
pH meter
-
Fraction collector
-
Analytical balance
Procedure:
-
Column Preparation: Pack a chromatography column with the strong acid cation exchange resin and equilibrate it with a low concentration of HCl (e.g., pH < 4).
-
Sample Loading: Adjust the pH of the crude L-cysteine solution to below 4 and load it onto the column. L-cysteine will bind to the resin.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound L-cysteine using a solution of hydrochloric acid (e.g., 1 M HCl). Collect the fractions using a fraction collector.
-
Fraction Analysis: Analyze the collected fractions for the presence of L-cysteine using a suitable analytical method (e.g., HPLC).
-
Pooling and Processing: Pool the fractions containing pure L-cysteine. The resulting solution can then be concentrated and crystallized as described in the previous protocol to obtain L-cysteine hydrochloride.
Quantification of L-Cysteine Hydrochloride by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the accurate quantification of L-cysteine hydrochloride.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
L-cysteine hydrochloride standard
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Derivatizing agent (e.g., Dansyl Chloride or o-phthalaldehyde (OPA))
-
Boric acid buffer (pH ~6.2) for derivatization
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of L-cysteine hydrochloride of known concentrations in the mobile phase or an appropriate diluent.
-
Sample Preparation:
-
Dissolve the sample containing L-cysteine hydrochloride in the chosen diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Derivatization (Pre-column):
-
Mix a known volume of the standard or sample solution with the derivatizing agent in the boric acid buffer.
-
Allow the reaction to proceed for a specified time to ensure complete derivatization. Dansyl chloride derivatization often requires heating.[21]
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the derivatized standard and sample solutions.
-
Run a gradient elution program, for example, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the derivatized L-cysteine.
-
Detect the analyte at the appropriate wavelength for the chosen derivative (e.g., 222 nm for dansyl chloride derivatives).[21]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of L-cysteine hydrochloride in the sample by interpolating its peak area on the calibration curve.
-
Role in Cellular Signaling Pathways
L-cysteine, and by extension its stable form L-cysteine hydrochloride, is a cornerstone of cellular metabolism and signaling, primarily through its role as a precursor to the major intracellular antioxidant, glutathione (GSH).
Glutathione (GSH) Synthesis Pathway
L-cysteine is the rate-limiting substrate for the synthesis of glutathione, a tripeptide that plays a critical role in protecting cells from oxidative damage.
Caption: The central role of L-cysteine in the synthesis of glutathione (GSH).
L-Cysteine and the mTORC1 Signaling Pathway
The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a critical regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability, including L-cysteine.
Caption: L-cysteine as a signaling molecule activating the mTORC1 pathway.
The Role of L-Cysteine in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. L-cysteine plays a crucial protective role against ferroptosis, primarily through its contribution to the synthesis of glutathione, which is a cofactor for the enzyme glutathione peroxidase 4 (GPX4).
References
- 1. himedialabs.com [himedialabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KR101959061B1 - Method for Preparing L-Cysteine hydrochloride - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of production yield of l-cysteine through in vitro metabolic pathway with thermophilic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Early History of the Breeding of Amino Acid-Producing Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Safety and efficacy of l‐cysteine hydrochloride monohydrate produced by fermentation using Escherichia coli KCCM 80180 and Escherichia coli KCCM 80181 as a flavouring additive for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajpaonline.com [ajpaonline.com]
Methodological & Application
Application Notes and Protocols for L-cystine Hydrochloride in Mammalian Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is an essential component of mammalian cell culture media. It plays a critical role in promoting cell growth, viability, and protein synthesis. As a primary source of intracellular L-cysteine, it is a key precursor for the synthesis of glutathione (GSH), a major antioxidant that protects cells from oxidative stress.[1][2][3] Furthermore, the cysteine residues derived from L-cystine are integral to the formation of disulfide bonds, which are crucial for the proper folding and structural integrity of proteins, including monoclonal antibodies and other biotherapeutics.[2]
However, the use of L-cystine in its free form is hampered by its low solubility at the neutral pH of most cell culture media, which can lead to precipitation and limit its bioavailability.[4] L-cysteine, while more soluble, is unstable and can be rapidly oxidized, a process that can generate reactive oxygen species (ROS) and induce oxidative stress, particularly at high concentrations.[5][6] L-cystine hydrochloride, the hydrochloride salt of L-cystine, offers improved solubility and stability, making it a preferred choice for supplementing cell culture media.
These application notes provide detailed protocols for the preparation and use of this compound in mammalian cell culture, methods for assessing its impact on cellular processes, and an overview of the key signaling pathways it influences.
Data Presentation
Table 1: Solubility of L-cystine and its Derivatives
| Compound | Molecular Weight ( g/mol ) | Solubility in Water | Notes |
| L-cystine | 240.3 | 0.112 mg/mL at 25°C[7] | Poorly soluble at neutral pH. More soluble at pH < 2 or pH > 8.[7] |
| L-cystine dihydrochloride | 313.22 | Soluble in 2 M HCl (50 mg/mL) with heating.[7] | More soluble than L-cystine in acidic solutions. |
| L-cysteine hydrochloride monohydrate | 175.6 | Up to 50 mg/mL[8] | Highly soluble in water. |
| cQrex® KC (N,N'-di-L-lysyl-L-cystine dihydrochloride) | Not specified | ~1000 times more soluble than L-cystine.[4] | A chemically defined peptide for enhanced solubility and stability.[9] |
Table 2: Recommended Concentration Ranges and Effects of L-cyst(e)ine in Mammalian Cell Culture
| Cell Line | Compound | Recommended Concentration | Effects and Observations |
| General Mammalian Cells | L-cystine | 0.1 - 1.6 mM | Induces a dose-dependent increase in Nrf2 protein, with 0.8 mM being highly effective.[10] |
| CHO Cells | L-cysteine | < 2.5 mM | Concentrations > 2.5 mM can lead to oxidative stress and reduced cell growth at low seeding densities.[6][11] |
| HeLa, HEK293, AC16, MCF7 | L-cystine | 0.2 mM (as in DMEM) | Effective in inducing Nrf2 protein elevation.[12] |
| CaCo-2 Cells | L-cysteine / L-cystine | 200 µM / 400 µM | Stimulates cell proliferation independent of glutathione synthesis.[13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100 mM stock solution of L-cystine dihydrochloride.
Materials:
-
L-cystine dihydrochloride (e.g., Sigma-Aldrich C6727)
-
Hydrochloric acid (HCl), 1 M
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh out the required amount of L-cystine dihydrochloride. For 10 mL of a 100 mM solution, you will need 313.22 mg.
-
Add the L-cystine dihydrochloride powder to a sterile conical tube.
-
Add a small volume of 1 M HCl to dissolve the powder. L-cystine solutions can be prepared in 1M hydrochloric acid.[14]
-
Once dissolved, bring the final volume to 10 mL with sterile, deionized water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Store the stock solution at 2-8°C. For longer-term storage, aliquots can be stored at -20°C.
Protocol 2: Optimizing this compound Concentration for a Specific Cell Line
This protocol provides a framework for determining the optimal concentration of this compound for a particular mammalian cell line (e.g., CHO, HEK293).
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (serum-free or serum-containing, as required by the cell line)
-
This compound stock solution (100 mM)
-
96-well and 6-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Bradford or BCA protein assay kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density appropriate for a 3-5 day growth experiment. Also, seed cells in a 6-well plate for protein production analysis.
-
Preparation of Media with Varying L-cystine Concentrations: Prepare a series of media with a range of this compound concentrations (e.g., 0, 0.1, 0.2, 0.4, 0.8, 1.6, 3.2 mM) by diluting the 100 mM stock solution into the complete culture medium. A dose-dependent increase of Nrf2 protein is observed from 0.1 to 1.6 mM L-Cystine.[10]
-
Cell Treatment: After allowing the cells to attach overnight, replace the medium with the prepared media containing different concentrations of this compound.
-
Cell Viability and Proliferation Assessment (96-well plate):
-
At various time points (e.g., 24, 48, 72, 96 hours), assess cell viability and proliferation using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.
-
The Trypan Blue exclusion test can also be used to determine the number of viable and non-viable cells.[15]
-
-
Protein Production Assessment (6-well plate):
-
At the end of the culture period (e.g., 96 hours), collect the conditioned medium.
-
If expressing a secreted protein, quantify its concentration using an appropriate method (e.g., ELISA, Western blot, or an activity assay).
-
Lyse the cells and determine the total protein concentration using a Bradford or BCA assay to normalize the secreted protein data to cell number.
-
-
Data Analysis: Plot cell viability and protein production as a function of this compound concentration to determine the optimal range that supports robust growth and high productivity.
Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels
This protocol describes a method for measuring intracellular GSH levels using a fluorescent probe.
Materials:
-
Cells cultured with and without this compound supplementation.
-
Fluorescent GSH probe (e.g., monochlorobimane (mCB), RealThiol™, or a commercially available kit like the Intracellular GSH Assay Kit).
-
Flow cytometer or fluorescence microscope.
-
PBS
Procedure (using a generic fluorescent probe):
-
Cell Preparation: Harvest the cells and wash them with PBS.
-
Probe Loading: Resuspend the cells in a buffer compatible with the chosen fluorescent probe and add the probe at the recommended concentration.
-
Incubation: Incubate the cells under the conditions specified by the probe manufacturer to allow for probe uptake and reaction with intracellular GSH.
-
Washing: Wash the cells with PBS to remove any excess, unbound probe.
-
Analysis:
-
Flow Cytometry: Analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide a quantitative measure of the average GSH level and the distribution within the population.[16]
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular distribution of the GSH-probe conjugate.[17]
-
-
Data Interpretation: Compare the fluorescence intensity of cells cultured with different concentrations of this compound to determine its effect on intracellular GSH levels.
Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
L-cystine is transported into the cell via the xCT antiporter (system xc-) and is then reduced to two molecules of L-cysteine.[18] L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH). The synthesis of GSH is a two-step enzymatic process occurring in the cytosol.[19] First, glutamate-cysteine ligase (GCL) combines glutamate and cysteine to form γ-glutamylcysteine.[1] Second, glutathione synthetase (GS) adds a glycine molecule to γ-glutamylcysteine to form GSH.[1]
Caption: Glutathione synthesis pathway from extracellular L-cystine.
Keap1-Nrf2 Signaling Pathway Activation by L-cystine
Under basal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. L-cystine can induce the Nrf2 pathway.[12] The uptake of L-cystine and its subsequent reduction to L-cysteine can alter the intracellular redox state, leading to the modification of reactive cysteine residues on Keap1. This modification causes a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a battery of cytoprotective genes, including those involved in glutathione synthesis (GCLC, GCLM) and antioxidant defense (e.g., NQO1, HMOX1).[10]
Caption: Activation of the Keap1-Nrf2 signaling pathway by L-cystine.
Experimental Workflow for Evaluating Novel L-cystine Derivatives
This workflow outlines the steps to assess the efficacy of new, more soluble L-cystine derivatives (e.g., dipeptides) as supplements in mammalian cell culture.
Caption: Workflow for evaluating novel L-cystine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
- 3. L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications [cellandgene.com]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 5. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aging-us.com [aging-us.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. himedialabs.com [himedialabs.com]
- 15. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 18. Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Dissolving L-Cystine Hydrochloride for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, is an essential component in a wide range of chemically defined cell culture media.[1] It plays a critical role in protein synthesis and structure, and its reduced form, L-cysteine, is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant.[1] Despite its importance, L-cystine presents a significant challenge in media formulation due to its very low solubility at neutral pH, the typical pH range for cell culture.[2] This poor solubility can lead to precipitation, limiting the bioavailability of this crucial nutrient and negatively impacting cell growth and productivity.[2]
The hydrochloride salt of L-cystine (L-cystine dihydrochloride) offers improved solubility characteristics. However, preparing concentrated stock solutions for supplementing cell culture media still requires specific protocols to ensure complete dissolution and stability. This document provides a detailed protocol for the solubilization of L-cystine hydrochloride for use in cell culture applications.
Data Summary
The following table summarizes the solubility and recommended concentrations for L-cystine and its hydrochloride salts based on established protocols and manufacturer's data.
| Parameter | Value & Conditions | Source(s) |
| Solubility in Water | 0.112 mg/mL (at 25 °C, neutral pH) | |
| Enhanced Solubility | Significantly more soluble in aqueous solutions with pH < 2 or pH > 8 . | |
| Stock Solution (HCl) | Up to 10 mg/mL (1 g in 100 mL) in 1M HCl. Up to 50 mg/mL in 2M HCl (heat may be needed). Up to 100 mg/mL in 1M HCl (heat may be needed). | [1] |
| Stock Solution (NaOH) | A 0.1 M stock solution can be prepared in 200 mM NaOH. | [3] |
| Working Concentration | Typically added to cell culture media for a final concentration of 0.1 mM to 1.6 mM. | [3] |
Experimental Protocol: Preparation of a 10 mg/mL L-Cystine Dihydrochloride Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of L-cystine dihydrochloride using hydrochloric acid as the solubilizing agent.
3.1. Materials and Equipment
-
L-Cystine dihydrochloride powder (Cell culture grade)
-
1M Hydrochloric Acid (HCl), sterile
-
Sterile, deionized or cell culture grade water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile serological pipettes
-
Analytical balance and weigh boats
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional, for verification)
-
Sterile syringe filters (0.22 µm pore size) with acid-resistant membranes (e.g., PTFE, PVDF, or PES).[1]
-
Sterile storage bottles or cryovials
-
Laminar flow hood or biological safety cabinet
3.2. Procedure
-
Preparation: Perform all subsequent steps under aseptic conditions in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of L-cystine dihydrochloride powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.
-
Solubilization:
-
Transfer the weighed powder into a sterile conical tube.
-
Add the sterile 1M HCl solution. For a 10 mg/mL solution, add 10 mL of 1M HCl.
-
Cap the tube tightly and vortex or place it on a magnetic stirrer at room temperature until the powder is completely dissolved. The solution should be clear and colorless.[1] Gentle warming may be applied if necessary to aid dissolution.
-
-
Sterilization:
-
Draw the dissolved L-cystine solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new, sterile storage tube or bottle. This is the final sterile stock solution. Do not autoclave the final solution, as heat can degrade the amino acid.
-
-
Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles and potential contamination.
-
Store the aliquots at -20°C for long-term storage.
-
Visual Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for preparing the L-cystine stock solution and its subsequent role in cellular antioxidant pathways.
References
Application Notes and Protocols: Optimizing L-Cystine Hydrochloride Concentration for Enhanced CHO Cell Performance
Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Introduction
L-cystine, a disulfide-linked dimer of the amino acid L-cysteine, is a critical component in chemically defined media for Chinese Hamster Ovary (CHO) cell culture. It plays a pivotal role in protein synthesis, cellular growth, and maintaining intracellular redox balance. An optimal supply of L-cystine is essential for maximizing viable cell density, specific productivity, and ensuring desired product quality of recombinant proteins, such as monoclonal antibodies. However, both insufficient and excessive concentrations of L-cystine can be detrimental to cell culture performance.
These application notes provide a comprehensive guide to understanding the impact of L-cystine concentration on CHO cells and offer protocols for its optimization.
The Role of L-Cystine in CHO Cell Metabolism
L-cystine is taken up by CHO cells and reduced to L-cysteine. L-cysteine is a precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[1][2] Cysteine residues are also integral components of proteins, forming disulfide bonds that are crucial for the proper folding and stability of many recombinant proteins.
Key Metabolic Impacts:
-
Redox Balance: Cysteine is a rate-limiting precursor for glutathione synthesis. Insufficient cysteine can lead to glutathione depletion, increased reactive oxygen species (ROS), and oxidative stress, which can trigger apoptosis.[1][2][3]
-
Protein Synthesis and Folding: As a building block of proteins, cysteine availability directly impacts the rate of protein synthesis. In the endoplasmic reticulum (ER), proper disulfide bond formation is critical for protein folding. Cysteine depletion can lead to an accumulation of misfolded proteins, inducing ER stress and the unfolded protein response (UPR).[1][4]
-
Cell Growth and Viability: Cysteine limitation has been shown to be detrimental to cell proliferation and viability in multiple CHO cell lines.[5] Conversely, excessive concentrations of L-cysteine (above 2.5 mM) can induce oxidative stress, leading to cell cycle arrest and reduced cell growth.[6][7]
Challenges with L-Cystine Supplementation
A significant challenge in CHO cell culture media development is the low solubility of L-cystine at neutral pH.[8][9] This can lead to precipitation in concentrated feed media, making it difficult to achieve and maintain optimal concentrations in fed-batch and perfusion cultures. To overcome this, more soluble derivatives such as S-sulfocysteine (SSC) or dipeptides have been developed and successfully implemented.[9][10][11][12]
Quantitative Data Summary
The optimal concentration of L-cystine is highly dependent on the specific CHO cell line, the culture process (e.g., batch, fed-batch), and the overall media composition. The following tables summarize key quantitative findings from various studies.
| Parameter | Concentration / Condition | Observed Effect | Reference(s) |
| Toxicity Threshold | > 2.5 mM L-cysteine | Markedly reduced cell growth, increased oxidative stress, and p21-mediated cell cycle arrest in the G1/S phase, particularly at low seeding densities. | [6][7] |
| Limitation Impact | Cysteine depletion in the feed | Significant decrease in protein titer, cell viability, and viable cell density. Induced ER stress and apoptosis. | [1][2][3] |
| Fed-batch Supplementation | Control vs. Low (-15% Cys) vs. High (+20% Cys) feed concentrations | The low cysteine condition resulted in decreased mAb titer and lower cell viability. | [4] |
| Dipeptide Additive | Addition of 4 mM and 8 mM Ala-Cys-Cys-Ala (ACCA) to basal medium | Boosted cell growth by up to 27% and increased IgG titer proportionately in batch cultures. | [10] |
Experimental Protocols
Protocol for Determining Optimal L-Cystine Concentration using a Dose-Response Study
This protocol outlines a systematic approach to determine the optimal L-cystine concentration range for a specific CHO cell line in a batch or fed-batch process.
Objective: To identify the L-cystine concentration that maximizes viable cell density, productivity, and maintains high cell viability.
Materials:
-
CHO cell line expressing the protein of interest
-
Basal and feed media formulations (cysteine/cystine-free for titration)
-
L-cystine hydrochloride stock solution (e.g., 100 mM in 1M HCl, sterile filtered)
-
Shake flasks or small-scale bioreactors (e.g., ambr® 15)
-
Cell counter (e.g., Vi-CELL)
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia)
-
Assay for quantifying the protein of interest (e.g., ELISA, HPLC)
-
Flow cytometer for apoptosis and cell cycle analysis (optional)
-
Reagents for measuring intracellular ROS (optional)
Methodology:
-
Preparation of Media: Prepare basal and feed media lacking L-cystine. This will serve as the base to which different concentrations of L-cystine will be added.
-
Experimental Setup:
-
Set up a series of shake flasks or bioreactors.
-
A typical experiment could include a range of final L-cystine concentrations, for example: 0 mM (negative control), 0.2 mM, 0.5 mM, 1.0 mM, 2.0 mM, 3.0 mM, and 4.0 mM. It is crucial to include concentrations around and above the reported toxic threshold of 2.5 mM.[6][7]
-
Each condition should be tested in triplicate.
-
-
Inoculation: Inoculate the cultures with a consistent seeding density (e.g., 0.5 x 10^6 cells/mL).
-
Cultivation:
-
Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
For fed-batch experiments, add the corresponding feed media with the designated L-cystine concentrations at predetermined time points.
-
-
Sampling and Analysis:
-
Collect samples daily or every other day.
-
Measure viable cell density (VCD) and viability.
-
Analyze spent media for key metabolites (glucose, lactate, ammonia) and amino acids (including cystine) to monitor consumption rates.
-
Quantify the titer of the recombinant protein.
-
-
Advanced Analysis (Optional):
-
At key time points (e.g., mid-exponential and stationary phases), analyze cells for:
-
Apoptosis: using Annexin V/PI staining and flow cytometry.
-
Cell Cycle: using propidium iodide (PI) staining and flow cytometry.
-
Oxidative Stress: using a fluorescent probe like CellROX™ and flow cytometry.
-
-
-
Data Analysis:
-
Plot VCD, viability, and product titer over time for each L-cystine concentration.
-
Calculate the specific growth rate (µ) and specific productivity (Qp).
-
Determine the optimal concentration range that provides the best balance of growth, viability, and productivity.
-
Workflow for L-Cystine Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ambic.org [ambic.org]
- 11. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
Application Notes and Protocols for L-Cystine Hydrochloride as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cystine hydrochloride is the hydrochloride salt of L-cystine, a disulfide-linked dimer of the amino acid L-cysteine. Due to its ability to be readily reduced to L-cysteine, a potent antioxidant and precursor to glutathione, this compound serves as a valuable reducing agent in various experimental settings. Its stability and solubility in aqueous solutions make it a convenient and effective tool in cell culture, anaerobic microbiology, and antioxidant assays. These application notes provide detailed protocols and data for utilizing this compound as a reducing agent in your research.
Data Presentation
Antioxidant Activity of L-Cysteine
The reducing power of L-cysteine, the active form of this compound upon reduction, has been quantified using various antioxidant assays. The following tables summarize representative data from such assays.
| Assay | Concentration of L-Cysteine | Absorbance/Activity | Reference Standard |
| FRAP Assay | 0.4 mmol | 0.066 | Ascorbic Acid |
| 2.0 mmol | 0.155 | Ascorbic Acid | |
| DPPH Assay | Various | IC50 values determined | Trolox/Ascorbic Acid |
Note: The antioxidant effect in DPPH and FRAP assays is primarily attributed to L-cysteine.[1]
Standard Redox Potential
The standard redox potential (E₀') of the cysteine-cystine couple provides a quantitative measure of its reducing strength.
| Redox Couple | Standard Potential (E₀' at pH 7) |
| Cysteine/Cystine | -0.22 V |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Culture Media
This compound is widely used as a reducing agent to create and maintain anaerobic conditions for the cultivation of obligate anaerobic microorganisms. It effectively scavenges dissolved oxygen, lowering the redox potential of the medium.
Materials:
-
Basal culture medium
-
This compound
-
Resazurin (redox indicator)
-
Nitrogen gas (oxygen-free)
-
Autoclave
-
Sterile glassware
Procedure:
-
Prepare the Medium: Dissolve all components of the basal medium, except for this compound and other heat-labile substances, in deionized water.[2]
-
Add Redox Indicator: Add resazurin to the medium to a final concentration of 0.0001% (w/v). The medium will turn pink in the presence of oxygen.
-
Sparge with Nitrogen: While stirring, sparge the medium with oxygen-free nitrogen gas for at least 30 minutes to remove dissolved oxygen.[3]
-
Add Reducing Agent: Add this compound to a final concentration of 0.5 g/L.[4] Continue sparging with nitrogen.
-
Dispense and Seal: Dispense the medium into anaerobic culture tubes or bottles, leaving minimal headspace. Seal the vessels with butyl rubber stoppers and aluminum crimps.[2]
-
Autoclave: Autoclave the sealed media at 121°C for 15 minutes.[3]
-
Verification: After autoclaving and cooling, the medium should be colorless, indicating anaerobic conditions. A pink or red color indicates the presence of oxygen, and the medium should be discarded.
Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.
Materials:
-
This compound (to be converted to L-cysteine in solution)
-
DPPH
-
Methanol
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare Sample Solutions: Prepare a series of dilutions of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is measured spectrophotometrically.
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer, pH 3.6)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare FRAP Reagent: Prepare the FRAP reagent by mixing 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O. Warm the reagent to 37°C before use.[5]
-
Prepare Sample Solutions: Prepare a series of dilutions of this compound in deionized water.
-
Reaction: In a 96-well plate, add 20 µL of each this compound dilution to separate wells. Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubation: Incubate the plate at 37°C for 10 minutes.
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Quantification: Create a standard curve using a known antioxidant, such as ascorbic acid or FeSO₄. Determine the FRAP value of the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Logical Relationships
Glutathione Synthesis Pathway
This compound serves as a stable precursor to L-cysteine, a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). Upon entering the cell, L-cystine is reduced to two molecules of L-cysteine, which then participate in the enzymatic synthesis of GSH.
Caption: Glutathione synthesis from L-Cystine HCl.
Experimental Workflow for Anaerobic Media Preparation
The following diagram illustrates the key steps involved in preparing anaerobic culture media using this compound as a reducing agent.
Caption: Workflow for anaerobic media preparation.
References
Quantitative Analysis of L-Cystine Hydrochloride: A Compendium of Analytical Methods
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for robust and reliable analytical methods for the quantification of L-cystine hydrochloride in research, pharmaceutical development, and quality control, this comprehensive guide details various established techniques. These application notes and protocols are designed for researchers, scientists, and drug development professionals, providing a detailed overview of methodologies including High-Performance Liquid Chromatography (HPLC), Titrimetry, and Ion-Exchange Chromatography (IEC).
This compound, a stable form of the amino acid L-cysteine, is a critical component in numerous pharmaceutical formulations and nutritional supplements. Accurate quantification is paramount to ensure product quality, safety, and efficacy. This document provides a comparative summary of key quantitative data and detailed experimental protocols for the principal analytical methods.
Comparative Quantitative Data
The following table summarizes the performance characteristics of the various analytical methods for this compound quantification, offering a comparative overview to aid in method selection based on specific laboratory needs and sample matrices.
| Analytical Method | Principle | Linearity Range | Recovery | Key Advantages | Key Disadvantages |
| HPLC with Pre-column Derivatization (FMOC-Cl) | Reversed-phase chromatography with UV detection after derivatization with 9-fluorenylmethyl chloroformate.[1] | 0.1 - 0.5 mg/mL[1] | 99.9% - 100.4%[1] | High sensitivity and specificity.[1] | Requires derivatization step.[1] |
| HPLC with Pre-column Derivatization (DNFB) | Reversed-phase chromatography with UV detection after derivatization with 2,4-Dinitrofluorobenzene.[2] | 0.0129 - 0.0776 µg[2] | 99.0%[2] | Good linearity and recovery.[2] | Derivatization step adds complexity.[2] |
| Iodometric Titration | Redox titration where L-cysteine is oxidized by a known excess of iodine, and the remaining iodine is back-titrated with sodium thiosulfate.[3][4] | Not Applicable | Not specified, but meets USP acceptance criteria of 98.5%–101.5%.[3][4] | Simple, cost-effective, and recognized by pharmacopeias.[3][5] | Less sensitive and specific compared to chromatographic methods. |
| Ion-Exchange Chromatography (IEC) | Separation based on ionic interactions followed by post-column derivatization with ninhydrin and photometric detection.[6] | Not specified | RSD for repeatability: 1.7% to 4.6%; RSD for reproducibility: 8.8% to 19.0%.[5][7] | Well-established for amino acid analysis in complex matrices like feed.[6][7] | Can be time-consuming and requires specialized equipment.[6] |
| First-Order Derivative UV Spectrophotometry | Measurement of the first derivative of the UV spectrum to enhance signal specificity and reduce background interference.[8] | 100 - 500 µg/mL[8] | 99.87% - 100.03%[8] | Rapid and simple.[8] | Lower specificity compared to chromatographic methods; susceptible to interference.[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is highly sensitive and specific for the quantification of this compound. Pre-column derivatization is necessary as L-cysteine lacks a strong UV chromophore.[1]
a) Principle
L-cysteine is derivatized with a reagent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-Dinitrofluorobenzene (DNFB) to form a product with strong UV absorbance. The derivatized analyte is then separated by reversed-phase HPLC and quantified using a UV detector.[1][2]
b) Experimental Workflow
Caption: Workflow for HPLC analysis of L-cystine HCl.
c) Protocol using FMOC-Cl Derivatization [1]
-
Reagents and Materials:
-
This compound Reference Standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid solution (pH 6.2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
-
Chromatographic Conditions:
-
Column: Waters Cortecs C18+ UPLC (2.1 × 100 mm, 1.6 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: Acetonitrile and water (90:10 v/v)
-
Flow Rate: 0.3 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 1 µL
-
Column Temperature: 25°C
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a series of standard solutions by diluting the stock solution.
-
For derivatization, mix the standard or sample solution with boric acid buffer and FMOC-Cl solution.
-
Allow the reaction to proceed for a specified time before injection.
-
Iodometric Titration
This is a classic and pharmacopeial method for the assay of L-cysteine hydrochloride.[3][4]
a) Principle
The method is based on the oxidation of the thiol group of cysteine by iodine. A known excess of iodine is added to the sample, and the unreacted iodine is then titrated with a standard solution of sodium thiosulfate using starch as an indicator.
b) Experimental Workflow
Caption: Workflow for Iodometric Titration of L-Cystine HCl.
-
Reagents and Materials:
-
This compound sample
-
Potassium iodide (KI)
-
3 N Hydrochloric acid (HCl)
-
0.1 N Iodine Volumetric Solution (VS)
-
0.1 N Sodium Thiosulfate VS
-
Starch Indicator Solution (TS)
-
-
Procedure:
-
Accurately weigh about 250 mg of this compound into an iodine flask.
-
Add 20 mL of water and 4 g of potassium iodide, and mix to dissolve.
-
Cool the solution in an ice bath.
-
Add 5 mL of 3 N hydrochloric acid and 25.0 mL of 0.1 N iodine VS.
-
Stopper the flask and allow it to stand in the dark for 20 minutes.
-
Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached.
-
Perform a blank determination.
-
Calculate the content of this compound. Each mL of 0.1 N sodium thiosulfate is equivalent to 15.76 mg of C₃H₇NO₂S·HCl.[3]
-
Ion-Exchange Chromatography (IEC)
This method is particularly useful for the analysis of amino acids in complex matrices such as feed additives.[6][7]
a) Principle
L-cysteine is separated from other amino acids on an ion-exchange column based on its charge characteristics. Post-column derivatization with ninhydrin produces a colored compound that is detected photometrically at 570 nm.[6] For the analysis of total L-cysteine (including L-cystine), an oxidation step to convert both to cysteic acid is performed prior to hydrolysis and chromatography.[6]
b) Experimental Workflow for Total L-Cysteine
Caption: Workflow for IEC analysis of total L-Cysteine.
c) Protocol Outline [6]
-
Sample Preparation (for total L-cysteine):
-
Oxidize the sample with performic acid at 0°C to convert cysteine and cystine to cysteic acid.
-
Decompose excess performic acid with sodium disulfite.
-
Hydrolyze the oxidized sample with 6 M HCl.
-
Adjust the pH of the hydrolysate to 2.2.
-
-
Chromatographic Conditions:
-
System: Amino acid analyzer or HPLC with an ion-exchange column.
-
Post-column Derivatization: Ninhydrin.
-
Detection: Photometric at 570 nm.
-
-
Analysis:
-
Inject the prepared sample into the IEC system.
-
Separate the amino acids.
-
Derivatize with ninhydrin post-column.
-
Detect the colored derivative and quantify against a standard.
-
Concluding Remarks
The choice of an analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity and specificity, available instrumentation, and throughput needs. For high accuracy and specificity, especially in complex mixtures, HPLC with pre-column derivatization is the method of choice. For routine quality control of bulk drug substances, the official titrimetric method offers a simple and cost-effective solution. Ion-exchange chromatography remains a robust technique for the analysis of amino acids in specialized applications like feed analysis.
References
- 1. longdom.org [longdom.org]
- 2. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. drugfuture.com [drugfuture.com]
- 5. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 7. FEED-2023-15236 - L-Cysteine and L-Cysteine hydrochlorides [joint-research-centre.ec.europa.eu]
- 8. ijbpas.com [ijbpas.com]
- 9. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
Application Note: HPLC Analysis of L-Cystine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Cystine, an oxidized dimer of the amino acid L-cysteine, is a crucial component in many biological and pharmaceutical formulations. It is formed through the disulfide linkage of two L-cysteine molecules. Accurate quantification of L-cystine hydrochloride is essential for quality control, formulation development, and stability studies. A significant analytical challenge is that L-cystine lacks a strong native chromophore, making direct ultraviolet (UV) detection by High-Performance Liquid Chromatography (HPLC) difficult and insensitive.
To overcome this, pre-column derivatization is a widely adopted strategy. This process involves reacting the analyte with a labeling agent to form a derivative that is highly responsive to UV or fluorescence detection. This application note details a robust Reversed-Phase HPLC (RP-HPLC) method for the quantitative analysis of this compound using pre-column derivatization. Two common derivatizing agents, 2,4-Dinitrofluorobenzene (DNFB) and Dansyl Chloride, are discussed.[1][2][3]
Principle of Analysis
The analytical method is based on the derivatization of the primary amino groups of L-cystine with a chromophoric agent. The resulting derivative is hydrophobic and can be effectively separated from the reagent and other matrix components on a C18 reversed-phase column. The derivatized L-cystine is then quantified using a UV detector at a wavelength where the derivative exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from derivatized this compound standards of known concentrations.
Experimental Protocol 1: DNFB Derivatization Method
This protocol is adapted from established methods for amino acid analysis using 2,4-Dinitrofluorobenzene (DNFB), which reacts with primary and secondary amino groups to form stable, UV-active derivatives.[2][4][5]
1. Reagents and Materials
-
This compound reference standard
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Phosphoric acid
-
Sodium bicarbonate
-
Hydrochloric acid (0.1 M)
-
Water (HPLC grade)
-
HPLC system with UV/Vis detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Specification |
| HPLC Column | Agilent HC-C18 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : 0.014 M K₂HPO₄ buffer (50:50, v/v), pH adjusted to 8.2 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C (Ambient) |
| Table 1: HPLC parameters for the analysis of DNFB-derivatized L-Cystine.[4] |
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with 0.1 M HCl to achieve concentrations in the desired linear range (e.g., 10-100 µg/mL).
-
DNFB Reagent (e.g., 10 mg/mL): Dissolve 100 mg of DNFB in 10 mL of acetonitrile. Prepare this solution fresh and protect it from light.
-
Bicarbonate Buffer (1 M): Dissolve 8.4 g of sodium bicarbonate in 100 mL of HPLC grade water.
4. Derivatization Procedure
-
Pipette 100 µL of each standard solution or sample into separate microcentrifuge tubes.
-
Add 200 µL of 1 M sodium bicarbonate buffer to each tube.
-
Add 200 µL of the DNFB reagent to each tube.
-
Vortex the tubes thoroughly and incubate them in a heating block or water bath at 60°C for 60 minutes in the dark.[2]
-
After incubation, cool the tubes to room temperature.
-
Neutralize the reaction by adding a small, precise volume of a suitable acid (e.g., 1 M HCl) if necessary, or dilute with the mobile phase.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
Experimental Protocol 2: Dansyl Chloride Derivatization Method
Dansyl chloride is another effective derivatizing agent that reacts with primary amino groups to produce highly fluorescent and UV-absorbent derivatives.[1][6][7][8]
1. Chromatographic Conditions
| Parameter | Specification |
| HPLC Column | Eclipse XDB C18 (4.6 mm x 150 mm, 5 µm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Acetate buffer, pH 6.3B: Acetonitrile |
| Elution Mode | Gradient or Isocratic (to be optimized based on separation) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C (Ambient) |
| Table 2: HPLC parameters for the analysis of Dansyl Chloride-derivatized L-Cystine.[3][6] |
2. Derivatization Procedure
-
Pipette 100 µL of each standard or sample into separate amber vials.
-
Add 100 µL of 0.4 M Sodium Carbonate solution to maintain alkaline conditions.[1]
-
Add 100 µL of Dansyl Chloride reagent (e.g., 10 mg/mL in acetonitrile).
-
Vortex the vials and heat at an optimized temperature and time (e.g., 100°C for 45 minutes, conditions may vary).[1]
-
Cool the vials to room temperature. The reaction can be quenched by adding a small amount of a primary amine solution like glycine if excess reagent is a concern.
-
Filter the solution through a 0.45 µm syringe filter before HPLC injection.
Data Presentation and Method Performance
The performance of an HPLC method is evaluated through various validation parameters. The following table summarizes typical quantitative data for amino acid analysis using derivatization, demonstrating the method's reliability.
| Parameter | Result |
| Linearity Range | 0.01 - 0.08 µg (Example for DNFB method) |
| Correlation Coefficient (r) | > 0.999 |
| Average Recovery | 99.0% |
| Precision (%RSD) | < 2.0% |
| Table 3: Representative method validation data for the determination of L-Cysteine/L-Cystine derivatives.[4] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical logic behind the derivatization process.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of the pre-column derivatization process.
Conclusion
The described RP-HPLC methods with pre-column derivatization provide a sensitive, specific, and reliable approach for the quantitative determination of this compound. The use of derivatizing agents like DNFB or Dansyl Chloride successfully overcomes the challenge of poor UV absorbance, enabling accurate analysis for quality control and research purposes. The methods demonstrate good linearity, accuracy, and precision, making them suitable for routine use in the pharmaceutical and biotechnology industries.
References
- 1. DOE Assisted RP-HPLC Method Development and Validation for Estimation of L-Cysteine and Cystine with Dansyl Chloride derivatization in Presence of Amino Acid Mixture - ProQuest [proquest.com]
- 2. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. Determination of the content of amino acid by pre-column derivatization and RP-HPLC | Semantic Scholar [semanticscholar.org]
- 6. ajpaonline.com [ajpaonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: UPLC Analysis of L-Cystine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component in various pharmaceutical formulations, nutritional supplements, and cell culture media. Accurate quantification of L-cystine hydrochloride is essential for quality control, stability studies, and formulation development. However, its analysis presents challenges due to the lack of a strong native chromophore for UV detection and the potential for redox interconversion with L-cysteine.[1]
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the determination of this compound in samples. The protocol employs a pre-column derivatization strategy using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to attach a UV-active moiety to the analyte, enabling highly sensitive detection.[1] The subsequent separation on a C18 reversed-phase column ensures high resolution and rapid analysis times.
Principle The primary amino groups of L-cystine react with FMOC-Cl in a buffered alkaline solution to form a stable, highly fluorescent derivative with a strong UV absorbance at 265 nm.[1][2] This derivatized analyte is then separated from the reagent and other matrix components using UPLC on a C18 stationary phase. Quantification is achieved by comparing the peak area of the derivatized L-cystine from the sample to that of a known concentration standard.
Experimental Protocols
Instrumentation and Consumables
-
UPLC System: Waters Acquity UPLC with a Tunable UV (TUV) detector or equivalent.[1]
-
Analytical Column: Waters Cortecs C18+ UPLC (2.1 × 100 mm, 1.6 µm).[1][2]
-
Autosampler: Capable of maintaining sample temperature at 5°C.[2]
-
Data Acquisition Software: Empower, Chromeleon, or equivalent.
-
Analytical Balance, pH meter, Vortex Mixer, Sonicator.
Reagents and Standard Preparation
-
Solvents: UPLC-grade Acetonitrile (ACN) and purified water.[2]
-
Reagents: Trifluoroacetic acid (TFA), Boric Acid, Sodium Hydroxide, 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[1][2]
-
Mobile Phase A: 0.1% TFA (v/v) in purified water.[1]
-
Mobile Phase B: Acetonitrile and water mixture (90:10 v/v).[1]
-
Boric Acid Solution (pH 6.2): Prepare by dissolving 6 g of boric acid in 100 mL of purified water, using sonication at 50°C to aid dissolution. After cooling to room temperature, adjust the pH to 6.2 with a Sodium Hydroxide solution.[2]
-
FMOC-Cl Reagent (4 mg/mL): Accurately weigh 40 mg of FMOC-Cl and dissolve in a 10 mL volumetric flask with Acetonitrile. Prepare this solution fresh.[1][2]
-
This compound Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of purified water.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with purified water to achieve concentrations ranging from 0.1 mg/mL to 0.5 mg/mL.
Sample Preparation and Derivatization Protocol
-
Sample Preparation: Prepare the sample by accurately weighing and dissolving it in purified water to obtain a theoretical this compound concentration within the calibration range (e.g., 0.2 mg/mL).
-
Derivatization:
-
Pipette 50 µL of each standard solution, sample solution, and a diluent blank into separate test tubes.
-
To each tube, add 450 µL of the prepared boric acid solution (pH 6.2) and vortex briefly.[1]
-
Add 500 µL of the FMOC-Cl reagent (4 mg/mL in ACN) to each tube.
-
Vortex the mixture immediately for a few seconds to ensure homogeneity.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes) before injection.
-
UPLC Method and Data Presentation
The following tables summarize the chromatographic conditions and typical method performance parameters.
Table 1: UPLC Chromatographic Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters Cortecs C18+ UPLC (2.1 × 100 mm, 1.6 µm) | [1][2] |
| Mobile Phase A | 0.1% TFA in Water | [1] |
| Mobile Phase B | Acetonitrile:Water (90:10, v/v) | [1] |
| Flow Rate | 0.3 mL/min | [1][2] |
| Gradient Program | A gradient is typically used. For example, starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the derivatized analyte. The column should be equilibrated at initial conditions before each injection. | [1] |
| Injection Volume | 1 µL | [2] |
| Column Temperature | 25°C | [2] |
| Sample Temperature | 5°C | [2] |
| Detection Wavelength | 265 nm | [1] |
| Total Run Time | 15 min |[2] |
Table 2: Summary of Quantitative Method Validation Data
| Parameter | Typical Performance | Reference |
|---|---|---|
| Linearity Range | 0.1 mg/mL to 0.5 mg/mL | |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Accuracy / Recovery | 99.0% - 112.3% | [3][4] |
| Precision (RSD%) | < 2.0% | [3] |
| Limit of Quantitation (LOQ) | Sufficient for intended concentration range (e.g., validated down to 0.1 mg/mL) | |
Workflow Visualization
The entire analytical process, from sample preparation to final data analysis, is outlined in the workflow diagram below.
Caption: Workflow for UPLC Analysis of this compound.
Conclusion The described UPLC method with pre-column FMOC-Cl derivatization is a specific, accurate, and reliable approach for the quantitative analysis of this compound. The detailed protocol provides a clear guide for implementation in a quality control or research laboratory setting. The rapid run times and high resolution offered by UPLC technology make this method highly suitable for routine analysis and high-throughput screening.
References
Application Notes: Titration Methods for Determining L-Cystine Hydrochloride Concentration
Introduction
L-cystine hydrochloride, the salt of the amino acid L-cystine, is a critical component in pharmaceutical formulations, cell culture media, and nutritional supplements. Accurate quantification of its concentration is essential for quality control, formulation development, and research applications to ensure product efficacy and safety. Titrimetric analysis offers a reliable, cost-effective, and precise method for this purpose. This document provides detailed protocols for the determination of this compound concentration using iodometric back-titration, a widely recognized pharmacopeial method, and an alternative compleximetric titration method.
Principle of Methods
-
Iodometric Back-Titration: This is an official method described in the United States Pharmacopeia (USP) for the assay of Cysteine Hydrochloride.[1] The principle involves the oxidation of the thiol group (-SH) of cysteine by a known excess of iodine. The this compound is first reduced to L-cysteine in an acidic medium. The excess, unreacted iodine is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The amount of this compound is calculated based on the amount of iodine consumed.
-
Compleximetric Titration: This method involves the direct titration of L-cysteine hydrochloride with a standard solution of a metal ion, such as copper (II) chloride, which forms a stable complex with the cysteine molecule.[2] The endpoint is detected using a specific metal indicator, like 4-(2-Thiazolylazo) resorcin (TAR), which changes color upon reacting with the first excess of the metal ion titrant after all the cysteine has been complexed.[2] It has been found that copper forms a 1:2 chelated complex with cysteine hydrochloride.[2]
Experimental Protocols
Protocol 1: Iodometric Back-Titration (USP Method)
This protocol is adapted from the United States Pharmacopeia assay for Cysteine Hydrochloride.[1]
Apparatus and Reagents:
-
Iodine flask (250 mL)
-
Burette (50 mL, Class A)
-
Analytical balance
-
Ice bath
-
Potassium iodide (KI)
-
3 N Hydrochloric acid (HCl)
-
0.1 N Iodine Volumetric Solution (VS)
-
0.1 N Sodium Thiosulfate VS
-
Starch Indicator Solution (Starch TS)
-
Purified water
Procedure:
-
Sample Preparation: Accurately weigh approximately 250 mg of this compound and transfer it to a 250 mL iodine flask.[1]
-
Reagent Addition: Add 20 mL of water and 4 g of potassium iodide to the flask. Mix gently to dissolve the solids.[1]
-
Acidification and Reaction: Cool the solution in an ice bath. Carefully add 5 mL of 3 N hydrochloric acid, followed immediately by 25.0 mL of 0.1 N iodine VS.[1]
-
Incubation: Stopper the flask and allow the reaction to proceed in the dark for 20 minutes.[1]
-
Titration: Titrate the excess (unreacted) iodine with 0.1 N sodium thiosulfate VS.[1]
-
Endpoint Detection: As the endpoint is approached (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue/violet color. Continue the titration dropwise until the blue color completely disappears.[1]
-
Blank Determination: Perform a blank determination by repeating the entire procedure without the this compound sample. Record the volume of 0.1 N sodium thiosulfate VS consumed.[1]
Calculation:
The concentration of this compound is calculated using the following formula:
Concentration (% w/w) = [(V_B - V_S) * N * F * 100] / W
Where:
-
V_B = Volume (mL) of 0.1 N sodium thiosulfate VS used for the blank titration.
-
V_S = Volume (mL) of 0.1 N sodium thiosulfate VS used for the sample titration.
-
N = Normality of the sodium thiosulfate VS (e.g., 0.1 N).
-
F = Equivalence factor. Each mL of 0.1 N sodium thiosulfate is equivalent to 15.76 mg of C₃H₇NO₂S·HCl.[1]
-
W = Weight (mg) of the this compound sample.
Protocol 2: Compleximetric Titration with Copper (II) Chloride
This protocol provides a direct titration alternative.
Apparatus and Reagents:
-
Microburette
-
Beaker (50 mL)
-
Standardized 0.001 M Copper (II) Chloride solution
-
Citrate Buffer (pH 6.0)
-
4-(2-Thiazolylazo) resorcin (TAR) indicator solution
-
This compound solution (e.g., 0.001 M)
Procedure:
-
Sample Preparation: Pipette 1.0 mL of the 0.001 M this compound solution into a beaker.[2]
-
Buffering and Indicator Addition: Add 2.0 mL of the citrate buffer (pH 6.0) and 0.1 mL of the TAR indicator solution. The solution should appear yellow.[2]
-
Titration: Titrate the mixture with the standardized 0.001 M copper (II) chloride solution using a microburette.[2]
-
Endpoint Detection: The endpoint is reached when the solution exhibits a sharp color change from yellow to pink.[2]
Calculation:
The reaction stoichiometry shows that one mole of copper (II) ions reacts with two moles of L-cysteine hydrochloride.[2] The concentration can be calculated based on the volume of titrant used and the known stoichiometry.
Data Presentation
Table 1: Quantitative Parameters for Iodometric Back-Titration
| Parameter | Value | Reference |
| Sample Weight | ~250 mg | [1] |
| Iodine VS Concentration | 0.1 N | [1] |
| Sodium Thiosulfate VS Conc. | 0.1 N | [1] |
| Incubation Time | 20 minutes (in dark) | [1] |
| Equivalence Factor | 15.76 mg per mL of 0.1 N Na₂S₂O₃ | [1] |
Table 2: Quantitative Parameters for Compleximetric Titration
| Parameter | Value/Description | Reference |
| Titrant | Copper (II) Chloride | [2] |
| Typical Molarity | 0.001 M to 0.01 M | [2] |
| pH Condition | 6.0 (Citrate Buffer) | [2] |
| Indicator | 4-(2-Thiazolylazo) resorcin (TAR) | [2] |
| Stoichiometry | 1 mole Cu²⁺ : 2 moles L-Cysteine HCl | [2] |
| Endpoint Color Change | Yellow to Pink | [2] |
Visualizations
Caption: Experimental workflow for the iodometric back-titration of L-Cystine HCl.
Caption: Logical diagram of the iodometric back-titration reaction principle.
References
Application Notes: The Role of L-Cystine Hydrochloride in Protein Refolding
Introduction
The overexpression of recombinant proteins, particularly in bacterial systems like E. coli, often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs).[1][2] For proteins containing cysteine residues, incorrect inter- and intra-molecular disulfide bonds contribute significantly to this aggregation.[1][3] To obtain a biologically active protein, these aggregates must be solubilized using denaturants and then refolded into their native three-dimensional structure. L-cysteine and its oxidized form, L-cystine (often supplied as the more soluble L-cystine dihydrochloride), play a crucial role in this process by facilitating the correct formation of disulfide bonds.[2][4]
Principle of Cysteine/Cystine-Mediated Refolding
The formation of stable, native protein structures for cysteine-rich proteins is dependent on the correct pairing of cysteine residues to form disulfide bridges.[3] During refolding, a redox system is required to assist in the shuffling of incorrect disulfide bonds and promote the formation of the correct, thermodynamically most stable bonds.[1][5]
The L-cysteine/L-cystine pair acts as such a redox shuttle system.
-
L-cysteine , the reduced form, contains a free thiol (-SH) group that can reduce improperly formed disulfide bonds.
-
L-cystine , the oxidized form, can oxidize free thiol groups, promoting the formation of new disulfide bonds.
This dynamic equilibrium allows for the continuous breaking and reforming of disulfide bonds until the native, most stable conformation is achieved.[5] The kinetics of this process are highly dependent on the pH of the refolding buffer.[5] This redox system mimics the function of disulfide isomerases in vivo.[5]
While other redox pairs like reduced/oxidized glutathione (GSH/GSSG) are also commonly used, the choice of system is often protein-dependent.[4][6]
Quantitative Data Summary
The efficiency of protein refolding is influenced by various factors including the choice of redox system, buffer composition, and protein concentration. The following tables summarize key quantitative data from various protein refolding studies.
Table 1: Comparison of Refolding Yields with Different Protocols
| Protein | Refolding Method/Redox System | Key Conditions | Refolding Yield | Reference |
| Ranibizumab | Not specified | High-throughput screening | 32-33% | [7] |
| Progenipoietin-1 | Cystine/DTT | 50 mM Tris (pH 10.2), 2 mM DTT, 4 mM Cystine, 72h at 2-10°C | 57% | [7] |
| RNase A | Immobilized hPPIase-Sepharose | Batchwise refolding | 67% | [8] |
| RNase A | SP Sepharose Fast Flow (Control) | Batchwise refolding | 17.2% | [8] |
| Fab fragment | Assembly of separately refolded LC and HC | Cysteine/Cystine system | 18.0 ± 1.36% | [7] |
Table 2: Typical Component Concentrations in Refolding Buffers
| Component | Function | Typical Concentration Range | Reference |
| L-Cysteine | Reductant | 0.1 - 5 mM | [6] |
| L-Cystine | Oxidant | 0.01 - 1 mM | [6] |
| L-Cysteine / L-Cystine Ratio | Redox Potential | 10:1 to 1:1 | [2] |
| Guanidine HCl (GdnCl) | Chaotrope (in refolding buffer) | 0.1 - 1 M | [1] |
| Urea | Chaotrope (in refolding buffer) | 0.5 - 2 M | [9] |
| L-Arginine | Aggregation Suppressor | 0.4 - 1 M | [4][5] |
| Sucrose / Glycerol | Stabilizer / Aggregation Suppressor | 0.4 M / >10% | [1][4] |
| Tris-HCl or HEPES | Buffering Agent | 50 - 100 mM | [1][4] |
| pH | Affects thiol reactivity | 8.0 - 9.5 | [5][6] |
Experimental Protocols
Protocol 1: Preparation of L-Cysteine/L-Cystine Stock Solutions
L-cystine has poor solubility in neutral buffers, which can complicate the preparation of refolding solutions.[6] Using L-cystine dihydrochloride improves solubility. The following protocol addresses this issue.
Materials:
-
L-cysteine hydrochloride
-
L-cystine dihydrochloride
-
Sodium Hydroxide (NaOH), 1 M
-
Hydrochloric Acid (HCl), 1 M
-
Deionized water
Procedure for 100 mM L-Cysteine Stock (pH 8.0-8.5):
-
Weigh the required amount of L-cysteine hydrochloride.
-
Dissolve in a minimal amount of deionized water.
-
Adjust the pH to 8.0-8.5 by slowly adding 1 M NaOH. L-cysteine is more soluble at a basic pH.[6]
-
Bring the solution to the final volume with deionized water.
-
Prepare this solution fresh before use due to the potential for oxidation.
Procedure for 10 mM L-Cystine Stock (pH 8.0 or acidic):
-
Method A (Basic pH):
-
Weigh the required amount of L-cystine dihydrochloride.
-
Dissolve in deionized water.
-
Slowly add 1 M NaOH to raise the pH to ~8.0. The cystine should dissolve as the pH becomes more basic.[6] Be cautious, as it may precipitate if the pH is raised too quickly.[6]
-
Bring to the final volume with deionized water.
-
-
Method B (Acidic Stock):
-
Weigh the required amount of L-cystine dihydrochloride.
-
Dissolve it in a small volume of 0.1 M HCl.
-
Bring to the final volume with deionized water. This acidic stock can then be added to the final refolding buffer, ensuring the final buffer pH is readjusted.
-
Protocol 2: Refolding of a Cysteine-Rich Protein from Inclusion Bodies by Dilution
This protocol provides a general workflow for solubilizing and refolding a target protein using a cysteine/cystine redox pair.
1. Inclusion Body Solubilization and Reduction:
-
Isolate inclusion bodies from the cell lysate using standard centrifugation and washing steps.
-
Prepare a Solubilization Buffer : 50 mM Tris-HCl (pH 8.5), 6 M Guanidine Hydrochloride (GdnCl), 10 mM Dithiothreitol (DTT).[1][2] The DTT is a strong reducing agent that ensures all existing incorrect disulfide bonds are broken.[2]
-
Resuspend the washed inclusion body pellet in the Solubilization Buffer to a protein concentration of 5-10 mg/mL.
-
Incubate for 1-2 hours at room temperature with gentle stirring to ensure complete solubilization and reduction of the protein.
-
Centrifuge the solution at high speed (e.g., >15,000 x g) for 20 minutes to remove any remaining insoluble material. The supernatant contains the denatured and reduced protein.[10]
2. Protein Refolding by Rapid Dilution:
-
Prepare the Refolding Buffer : 50 mM Tris-HCl (pH 8.5), 0.5 M L-Arginine, 1 mM L-Cysteine, 0.1 mM L-Cystine. Note: The optimal concentrations of arginine and the redox pair may need to be determined empirically for each protein.
-
Cool the Refolding Buffer to 4°C.
-
Slowly add the solubilized protein solution from step 1.5 into the cold Refolding Buffer with constant, gentle stirring.[4] A dilution factor of 1:20 to 1:100 is common, aiming for a final protein concentration of 0.05-0.2 mg/mL to minimize aggregation.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring to allow for proper folding and disulfide bond formation.[4]
3. Concentration and Purification:
-
After incubation, concentrate the refolded protein solution using techniques like tangential flow filtration (TFF) or chromatography.
-
Purify the correctly folded protein from aggregates and misfolded species using methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).
-
Analyze the final protein for activity, structure, and purity.
Visualizations
References
- 1. Refolding process of cysteine-rich proteins:Chitinase as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Folding machineries displayed on a cation-exchanger for the concerted refolding of cysteine- or proline-rich proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective refolding of a cysteine rich glycoside hydrolase family 19 recombinant chitinase from Streptomyces griseus by reverse dilution and affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Preparation of L-Cysteine Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine, a sulfur-containing non-essential amino acid, plays a crucial role in various biological processes, including protein synthesis, detoxification, and metabolism. Its hydrochloride salt, L-cysteine hydrochloride, is commonly used in research and pharmaceutical applications due to its enhanced stability and solubility compared to L-cysteine free base. However, preparing stable and accurate L-cysteine hydrochloride stock solutions presents challenges, primarily due to its susceptibility to oxidation. In aqueous solutions, particularly at neutral or alkaline pH, L-cysteine readily oxidizes to form L-cystine, which is significantly less soluble and can precipitate out of solution, altering the effective concentration and potency.[1][2][3][4][5]
These application notes provide detailed protocols and guidelines to ensure the successful preparation of stable L-cysteine hydrochloride stock solutions by addressing the critical factors of pH, oxygen exposure, and proper storage.
Physicochemical Properties and Solubility
Understanding the properties of L-cysteine hydrochloride is fundamental to its proper handling and use in solution preparation.
| Property | Data |
| Chemical Formula | C₃H₇NO₂S · HCl · H₂O (Monohydrate) |
| Molecular Weight | 175.63 g/mol (Monohydrate) |
| Appearance | White crystalline powder |
| pH of 1% Aqueous Solution | 1.5 - 2.0[2][6] |
| Isoelectric Point (pI) | 5.07 (for L-cysteine) |
The solubility of L-cysteine hydrochloride is highly dependent on the solvent and the pH of the solution. Acidic conditions significantly enhance both solubility and stability.
| Solvent | Solubility |
| Water | Freely soluble; reported values include 100 g/L at 25°C[7], ~650 g/L at 20°C[6], and 50 mg/mL.[8][9] |
| Acidic Aqueous Solutions | Highly soluble, especially at pH 1-2.5.[1][10] More soluble at pH < 2 or pH > 8.[11] |
| Ethanol | Soluble; reported solubility around 10 mg/mL.[10] |
| Insoluble In | Ether, benzene, acetone, ethyl acetate, carbon tetrachloride.[1][3][10] |
Key Considerations for Preparation
1. pH Control: The pH of the solution is the most critical factor. L-cysteine hydrochloride is most stable in acidic solutions (pH 1-2.5).[1][2] In this pH range, the thiol (-SH) group is protonated, which retards the rate of oxidation to the disulfide (-S-S-) form of L-cystine.[10]
2. Oxidation: Exposure to atmospheric oxygen, especially at neutral or alkaline pH, promotes the dimerization of two L-cysteine molecules to form one L-cystine molecule.[1][2][5] This reaction can be accelerated by the presence of metal ions, such as iron and copper.[2] For applications requiring the reduced form of cysteine, solutions should be prepared with deoxygenated water and under an inert atmosphere (e.g., nitrogen or argon).[11]
3. Light and Temperature: The solid powder and its solutions should be protected from light to prevent degradation.[1][6][12] While some protocols may use gentle heating to aid dissolution, prolonged exposure to high temperatures should be avoided. Store the powder in a cool, dry place.[6][13]
Visualizing Key Processes
References
- 1. L-Cysteine Hydrochloride 50 mg/mL Injection [uspharmacist.com]
- 2. himedialabs.com [himedialabs.com]
- 3. chembk.com [chembk.com]
- 4. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. lobachemie.com [lobachemie.com]
- 8. aging-us.com [aging-us.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Use of L-Cystine Hydrochloride in Anaerobic Microbiology Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-cystine hydrochloride in the preparation of anaerobic microbiology media. This essential amino acid derivative plays a crucial role as both a reducing agent and a nutrient source, facilitating the successful cultivation of strict anaerobic microorganisms. Adherence to proper preparation techniques is critical for achieving the low redox potential necessary for anaerobic growth.
Principle of this compound in Anaerobic Media
This compound is a salt of the amino acid L-cystine, which is readily soluble in water. In anaerobic microbiology, its primary function is to reduce the oxygen content and lower the redox potential of the culture medium. The sulfhydryl group (-SH) of cysteine, formed from the reduction of the disulfide bond in cystine, scavenges dissolved oxygen, thereby creating an environment suitable for the growth of obligate anaerobes.
Beyond its role as a reducing agent, L-cystine can also serve as a source of sulfur and, in some cases, is an essential metabolite for certain anaerobic bacteria. For instance, in organisms like Escherichia coli and Salmonella enterica, L-cystine can be anaerobically catabolized to pyruvate, ammonia, and sulfide.
Key Applications
-
Cultivation of strict anaerobes: Essential for growing bacteria that are highly sensitive to oxygen, such as those found in the gut microbiome, clinical samples, and environmental sources.
-
Drug discovery and development: Facilitates the in vitro cultivation of anaerobic pathogens for screening antimicrobial compounds and studying mechanisms of drug resistance.
-
Industrial microbiology: Used in the cultivation of anaerobes for the production of biofuels, enzymes, and other commercially valuable compounds.
-
Research: Enables the study of the physiology, metabolism, and genetics of anaerobic microorganisms.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound in anaerobic media.
| Parameter | Typical Value/Range | Notes |
| Concentration | 0.5 g/L | This is a widely used and effective concentration for many common anaerobes.[1][2] |
| Redox Potential (Eh) | -150 mV to -300 mV | Achievable when used in conjunction with proper anaerobic techniques.[1][3] |
| pH of Solution | Acidic | The hydrochloride salt will lower the pH of the medium; adjustment with a base (e.g., NaOH) is often necessary. |
| Solubility | High in water | The hydrochloride form is more soluble than L-cystine, which can precipitate at neutral pH. |
| Stability | More stable than L-cysteine | This compound is less prone to oxidation during media preparation compared to L-cysteine.[3] |
Experimental Protocols
Preparation of a Stock Solution of this compound
This protocol describes the preparation of a sterile, anaerobic stock solution of this compound that can be added to autoclaved media.
Materials:
-
This compound monohydrate
-
Deionized water
-
Serum bottles with butyl rubber stoppers and aluminum crimp seals
-
Nitrogen gas (oxygen-free)
-
Syringe filters (0.22 µm)
-
Syringes and needles
-
Autoclave
Procedure:
-
Prepare a 5% (w/v) solution of this compound in deionized water (e.g., 5 g in 100 mL).
-
Dispense the solution into serum bottles.
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
Make the solution anaerobic by flushing the headspace with oxygen-free nitrogen gas for 10-15 minutes.
-
Autoclave at 121°C for 15 minutes.
-
Store the sterile, anaerobic stock solution at 4°C in the dark.
Preparation of Pre-reduced Anaerobic Medium using this compound
This protocol details the preparation of a pre-reduced anaerobic medium where this compound is added before autoclaving.
Materials:
-
Basal medium components (e.g., tryptone, yeast extract, salts)
-
This compound monohydrate (0.5 g/L)
-
Resazurin (1 mg/L) as a redox indicator
-
Deionized water
-
Round-bottom flask or other suitable vessel
-
Gas delivery system with oxygen-free nitrogen or a nitrogen-CO2 mix
-
pH meter and adjustment solutions (e.g., 1 M NaOH, 1 M HCl)
-
Anaerobic chamber or gassing station
-
Autoclave
Procedure:
-
Dissolve all basal medium components, except for this compound and other heat-labile substances, in deionized water in a round-bottom flask.
-
Add resazurin solution. The medium will turn pink in the presence of oxygen.
-
Bring the medium to a boil while flushing with oxygen-free nitrogen gas. This helps to drive off dissolved oxygen.
-
Continue flushing with gas as the medium cools to room temperature.
-
Add this compound (0.5 g/L) and any other reducing agents (e.g., sodium sulfide).
-
Adjust the pH of the medium to the desired level.
-
The resazurin indicator should turn from pink to colorless, indicating a low redox potential.
-
Dispense the medium into appropriate culture vessels (e.g., Hungate tubes, serum bottles) under a stream of oxygen-free gas.
-
Seal the vessels with butyl rubber stoppers and aluminum crimp seals.
-
Autoclave at 121°C for 15-20 minutes.
-
Store the pre-reduced medium at room temperature in the dark.
Visualizations
Anaerobic L-Cystine Catabolism Pathway
Caption: Anaerobic catabolism of L-cystine to pyruvate, ammonia, and sulfide by L-cysteine desulfidase (CyuA).
Experimental Workflow for Anaerobic Media Preparation
Caption: Workflow for the preparation of pre-reduced anaerobic culture media using this compound.
Troubleshooting
-
Medium remains pink: This indicates the presence of oxygen. Ensure all connections in the gassing system are airtight and that the gas flow is sufficient to maintain an anaerobic environment. Check for leaks in the culture vessels.
-
Precipitate forms in the medium: L-cystine can precipitate at neutral or alkaline pH. Ensure the pH is adjusted after the addition of this compound. The hydrochloride salt has better solubility.[3]
-
Poor or no growth of anaerobes: Verify the viability of the inoculum. Ensure that the final redox potential of the medium is sufficiently low. Consider using a combination of reducing agents (e.g., L-cystine and sodium sulfide) for highly sensitive anaerobes.[4]
-
pH drift after autoclaving: The addition of this compound can lower the initial pH. It is crucial to measure and adjust the pH before dispensing and autoclaving.
References
Application Notes and Protocols: Experimental Applications of L-Cystine Hydrochloride in Biopharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, particularly in mammalian cell culture systems like Chinese Hamster Ovary (CHO) cells, optimizing process conditions to enhance cell viability, productivity, and product quality is paramount. L-cystine, a disulfide-linked dimer of the amino acid cysteine, and its more soluble hydrochloride salt, play a crucial role in cellular metabolism and protein synthesis. While essential for cell growth and the formation of disulfide bonds in proteins like monoclonal antibodies (mAbs), the delivery and concentration of L-cystine present unique challenges due to its low solubility and potential to induce oxidative stress.
These application notes provide a comprehensive overview of the experimental applications of L-cystine hydrochloride in biopharmaceutical production. We will delve into its role in mitigating oxidative stress through the activation of the Nrf2 signaling pathway, its impact on cell culture performance, and its effects on monoclonal antibody quality. Detailed protocols for supplementation strategies and analytical methods are provided to enable researchers to effectively incorporate and evaluate the effects of this compound in their own bioprocesses.
Key Applications of this compound
-
Mitigation of Oxidative Stress: L-cystine supplementation has been shown to bolster the cell's antioxidant defense mechanisms. Upon cellular uptake, L-cystine is reduced to L-cysteine, a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1][2][3] Furthermore, L-cystine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[4][5]
-
Enhancement of Cell Viability and Growth: By combating oxidative stress and providing a crucial building block for proteins, appropriate supplementation with this compound can lead to improved cell viability and growth in fed-batch cultures.[6][7] However, it is crucial to note that excessive concentrations of cysteine can be toxic and lead to reduced cell growth.[8]
-
Improvement of Monoclonal Antibody (mAb) Titer: As a constituent of immunoglobulins, an adequate supply of cysteine is critical for robust mAb production. Optimized L-cystine feeding strategies can lead to increased specific productivity and overall mAb titer.[2][3][9]
-
Modulation of mAb Quality Attributes: The concentration of cysteine in the cell culture medium can influence the quality of the produced mAb. It has been shown to impact the formation of acidic charge variants and can be involved in cysteinylation, the addition of cysteine to the antibody, which can affect its function.[10][11][12] The use of cysteine derivatives like S-sulfocysteine has been explored to minimize trisulfide bond formation and antibody fragmentation.[13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of L-cystine and its derivatives on CHO cell culture performance and mAb production.
Table 1: Effect of L-Cystine on Nrf2 Pathway Activation
| Cell Line | L-Cystine Concentration | Key Finding | Reference |
| HeLa | 0.1 - 1.6 mM | Dose-dependent increase in Nrf2 protein levels. | [4] |
| HeLa | 0.8 mM | Increased Nrf2 protein half-life from 19.4 min to 30.9 min. | [4] |
| HeLa | 0.8 mM | Induction of Nrf2 downstream genes (NQO1, HMOX1, GCLC, etc.). | [4] |
| TNBC cells | - | Cystine uptake induces NRF2 activation via direct cysteinylation of KEAP1. | [14] |
Table 2: Impact of Cysteine/L-Cystine on CHO Cell Performance and mAb Production
| Parameter | Condition | Observation | Reference |
| Cell Viability | Insufficient Cysteine Feed | Significant decrease in cell viability. | [2][3] |
| mAb Titer | Insufficient Cysteine Feed | Significant decrease in protein titer. | [2][3] |
| Specific Productivity | S-sulfocysteine Supplementation | Increased antibody specific productivity. | [13] |
| mAb Fragments | S-sulfocysteine Supplementation | Reduced percentage of antibody fragments. | [13] |
| Trisulfide Linkages | S-sulfocysteine Supplementation | Minimized trisulfide linkages in mAbs. | [13] |
| Acidic Charge Variants | Increased Cysteine Concentration | Enhanced formation of acidic peak groups in mAbs. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound monohydrate (e.g., Sigma-Aldrich, Cat. No. C7880)
-
Deionized, sterile water
-
Sterile conical tubes (50 mL)
-
Sterile filter (0.22 µm)
-
1 M HCl (sterile)
-
1 M NaOH (sterile)
Procedure:
-
Weigh the desired amount of this compound monohydrate powder in a sterile weighing boat.
-
In a sterile conical tube, add a portion of the sterile water.
-
Gradually add the this compound powder to the water while vortexing to aid dissolution. This compound has limited solubility at neutral pH.
-
To aid dissolution, the pH of the solution can be adjusted. For acidic dissolution, slowly add sterile 1 M HCl dropwise until the powder dissolves. For alkaline dissolution, slowly add sterile 1 M NaOH dropwise.
-
Once fully dissolved, adjust the final volume with sterile water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Note: The stability of L-cysteine in solution is a critical consideration. Chemically modified versions of cysteine, such as S-sulfocysteine, offer enhanced stability and solubility at neutral pH and can be integrated directly into a single neutral feed medium.[6][7]
Protocol 2: Fed-Batch Supplementation of this compound in CHO Cell Culture
Objective: To supplement a CHO cell fed-batch culture with this compound to improve cell viability and mAb production.
Materials:
-
CHO cells producing a monoclonal antibody
-
Basal cell culture medium (e.g., CD CHO, OptiCHO)
-
Feed medium
-
Sterile this compound stock solution (from Protocol 1)
-
Bioreactor or shake flasks
-
Cell counting instrument
-
Analyzers for metabolites and mAb titer
Procedure:
-
Inoculation: Inoculate the bioreactor or shake flasks with CHO cells at a predetermined seeding density in the basal medium.
-
Batch Phase: Culture the cells in batch mode until a specific cell density or nutrient limitation is reached.
-
Fed-Batch Strategy:
-
Begin feeding with the main feed medium on a predetermined schedule (e.g., daily bolus feeds starting from day 3).
-
Supplement with the this compound stock solution as a separate feed or as part of a combined feed strategy. The final concentration of L-cystine in the culture should be optimized and typically ranges from 0.5 mM to 5 mM.
-
Monitor cell growth (viable cell density, viability), metabolites (glucose, lactate, amino acids), and mAb titer regularly.
-
-
Process Monitoring:
-
Maintain optimal process parameters (temperature, pH, dissolved oxygen) throughout the culture.
-
Collect samples daily to monitor cell culture performance and product concentration.
-
-
Harvest: Harvest the cell culture fluid when the cell viability drops below a predetermined threshold (e.g., <60%).
Protocol 3: Assessment of Oxidative Stress - Reactive Oxygen Species (ROS) Detection
Objective: To measure intracellular ROS levels in CHO cells treated with this compound.
Materials:
-
CHO cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe (e.g., Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Seed CHO cells in a multi-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and an untreated control.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence intensity corresponds to higher intracellular ROS levels.[15][16]
Protocol 4: Assessment of Apoptosis - Annexin V-FITC/PI Staining
Objective: To quantify apoptosis in CHO cells supplemented with this compound.
Materials:
-
CHO cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat CHO cells with this compound as described in Protocol 3.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in the provided binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[15][17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway Activation by L-Cystine
L-cystine plays a significant role in the activation of the Nrf2-mediated antioxidant response. The diagram below illustrates the key steps in this signaling pathway.
Caption: Nrf2 signaling pathway activated by L-cystine.
Experimental Workflow for Evaluating this compound Supplementation
The following diagram outlines a typical experimental workflow for assessing the impact of this compound on a CHO cell culture process.
Caption: Workflow for evaluating L-cystine supplementation.
Conclusion
This compound is a critical, yet complex, component in biopharmaceutical production. Its application extends beyond being a simple nutrient to a key modulator of the cellular redox environment. A thorough understanding of its impact on cell physiology and product quality, coupled with optimized supplementation strategies, can lead to more robust and productive manufacturing processes. The protocols and data presented in these application notes serve as a valuable resource for researchers and process development scientists aiming to harness the benefits of this compound in their cell culture workflows. Careful consideration of its concentration, the use of stable derivatives, and comprehensive analytical characterization are essential for successful implementation.
References
- 1. L-Cysteine mitigates ROS-induced apoptosis and neurocognitive deficits by protecting against endoplasmic reticulum stress and mitochondrial dysfunction in mouse neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cysteinylation of a monoclonal antibody leads to its inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NRF2 activation by cysteine as a survival mechanism for triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Rapid Identification of Chinese Hamster Ovary Cell Apoptosis and Its Potential Role in Process Robustness Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
L-cystine hydrochloride solubility problems at neutral pH
Welcome to the technical support center for L-cystine hydrochloride. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of L-cystine and its hydrochloride salt, particularly at neutral pH.
Troubleshooting Guide
This section addresses common problems encountered during the preparation of this compound solutions.
Q1: Why is my this compound not dissolving in a neutral buffer (e.g., PBS pH 7.4)?
A1: This is the most common issue and is due to the inherent chemical properties of L-cystine.
-
Isoelectric Point (pI): L-cystine is a zwitterionic amino acid, meaning it has both a positive and a negative charge. The pH at which the net charge is zero is its isoelectric point (pI), which is approximately 4.6. At or near its pI, L-cystine has minimal solubility in aqueous solutions.
-
Effect of Neutral pH: A neutral pH of 7.4 is close enough to the pI to result in very low solubility. L-cystine's solubility in water at 25°C is only about 0.112 mg/mL.[1] While this compound is the salt form designed to improve solubility in acidic conditions, its solubility dramatically decreases as the pH is raised towards neutral.[2][3]
-
Precipitation: If you attempt to dissolve this compound directly in a neutral buffer, it will likely remain as a suspension or quickly precipitate out of solution.
Q2: My L-cystine solution became cloudy and formed a precipitate after I adjusted the pH to neutral. What happened and can I fix it?
A2: This occurs when you successfully dissolve this compound at a low pH and then raise the pH towards neutral. As the pH approaches the isoelectric point, the molecule's net charge approaches zero, causing it to crash out of solution.
-
To fix this: You may be able to redissolve the precipitate by lowering the pH again with a small amount of concentrated acid (e.g., HCl). However, this may not be suitable for your final application.
-
Prevention: The best approach is to prepare a highly concentrated, low-pH stock solution and then dilute it significantly into your final neutral buffer. The large dilution factor should keep the final concentration of L-cystine below its solubility limit at neutral pH.
Q3: How can I increase the solubility of L-cystine for my cell culture medium or biological assay at a physiological pH?
A3: Several strategies can be employed:
-
Low pH Stock Solution: Prepare a concentrated stock solution in an acidic solvent (e.g., 1M HCl) where solubility is high, and then perform a large volume dilution into your final neutral medium.[4][5]
-
Use of Additives: The presence of other salts, like NaCl, can influence solubility. Studies have shown that increasing NaCl concentration can slightly increase the solubility of L-cystine.[6][7]
-
Heat: Gentle heating can be used to help dissolve this compound in acidic solutions, but be cautious as excessive heat can cause degradation.[1][5]
-
Alternative Compounds: For applications requiring higher concentrations at neutral pH, consider using more soluble derivatives. Chemically modified peptides, such as N,N'-di-L-alanyl-L-cystine, are significantly more soluble at neutral pH.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between L-cystine and this compound?
A1: L-cystine is the amino acid in its free form, which is poorly soluble in water, especially around its isoelectric point.[10] this compound (or dihydrochloride) is a salt form created by reacting L-cystine with hydrochloric acid.[11][12] This salt is significantly more soluble in water and acidic solutions because the amino groups are protonated, giving the molecule a net positive charge and preventing it from precipitating.[11][12][13] However, this solubility advantage is lost when the pH is adjusted to neutral or basic.
Q2: How exactly does pH dictate the solubility of L-cystine?
A2: The solubility of L-cystine is directly dependent on its charge state, which is determined by the pH of the solution.[14]
-
Low pH (pH < 2): In strongly acidic conditions, the carboxylic acid groups are neutral and the amino groups are protonated (-NH3+). The molecule carries a net positive charge, making it highly soluble.[1][8]
-
Isoelectric pH (pH ≈ 4.6): At the pI, the positive charge on the amino group is balanced by the negative charge on the carboxylate group (-COO-). The net charge is zero, intermolecular attraction is maximized, and solubility is at its minimum.
-
High pH (pH > 8): In alkaline conditions, the amino groups are deprotonated and the carboxylic acid groups are in their carboxylate form. The molecule carries a net negative charge, which again increases its solubility.[1][8]
Q3: Are there more soluble alternatives to L-cystine for use in neutral pH cell culture feeds?
A3: Yes. The low solubility of L-cystine at neutral pH is a known limitation in bioprocessing and cell culture.[2][3] To overcome this, chemically modified and highly soluble peptides have been developed. A notable example is cQrex® KC (N,N'-di-L-alanyl-L-cystine), which is reported to be about 1,000 times more soluble than L-cystine in cell culture media, allowing for the formulation of concentrated, pH-neutral feeds.[3]
Data Presentation
Table 1: Solubility of L-Cystine and its Hydrochloride Salt
| Compound | Solvent / Condition | Temperature | Solubility |
| L-Cystine | Water (near neutral pH) | 25 °C | 0.112 mg/mL[1] |
| L-Cystine | 1M HCl | Not Specified | 10 mg/mL[4] |
| L-Cystine Dihydrochloride | 0.5 M HCl | Not Specified | 50 mg/mL[11] |
| L-Cystine Dihydrochloride | 2 M HCl | Not Specified | 50 mg/mL (with heat)[1] |
| L-Cysteine HCl Monohydrate | Water | Not Specified | 100 mg/mL[15] |
Table 2: Comparison of L-Cystine and a Soluble Derivative
| Compound | Condition | Solubility |
| L-Cystine | pH 7.0 | ~1 mM[8][9] |
| N,N'-di-L-alanyl-L-cystine | pH 7.0 | > 30 mM[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the standard method for preparing a highly concentrated acidic stock solution, which can then be diluted into a final neutral medium.
-
Objective: To prepare a 10 mg/mL stock solution of L-Cystine Dihydrochloride.
-
Materials:
-
L-Cystine Dihydrochloride powder
-
1M Hydrochloric Acid (HCl)
-
Sterile, acid-resistant 0.22 µm syringe filter (e.g., PTFE, PVDF)[4]
-
Sterile conical tubes and appropriate glassware
-
-
Procedure:
-
Under a laminar flow hood, weigh the desired amount of L-Cystine Dihydrochloride. For 50 mL of a 10 mg/mL solution, weigh 500 mg.
-
Add the powder to a sterile container.
-
Slowly add the 1M HCl solution while stirring. For a 10 mg/mL solution, you can dissolve it directly in the final volume of 1M HCl.[4] For higher concentrations (e.g., 50 mg/mL), you may need a more concentrated acid like 2M HCl and gentle warming.[1]
-
Continue to stir until the powder is completely dissolved, resulting in a clear, colorless solution.[4]
-
Sterilize the solution by passing it through a 0.22 µm acid-resistant syringe filter into a sterile, final container.
-
Store the stock solution at 2-8°C.
-
-
Usage: To use, perform a serial dilution into your final neutral pH buffer or medium. Always add the acidic stock to the neutral buffer, not the other way around, to minimize localized pH drops. Ensure the final concentration is well below the solubility limit at neutral pH.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. L-CYSTINE DIHYDROCHLORIDE | 30925-07-6 [chemicalbook.com]
- 12. L-Cysteine Hydrochloride 50 mg/mL Injection [uspharmacist.com]
- 13. researchgate.net [researchgate.net]
- 14. Protonation equilibria and solubility of l-cystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. himedialabs.com [himedialabs.com]
Technical Support Center: Preventing L-Cystine Hydrochloride Precipitation in Media
<
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of L-cystine hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my cell culture medium?
A1: L-cystine has very low solubility at a neutral pH, which is the typical pH for most cell culture media.[1][2] this compound is used to increase solubility, but it can still precipitate if the concentration is too high or if the pH of the medium shifts towards neutral or alkaline conditions.[3][4]
Q2: What is the difference between L-cysteine and L-cystine?
A2: L-cysteine is an amino acid that contains a thiol group. In the presence of oxygen, two L-cysteine molecules can be oxidized to form a disulfide bond, creating one molecule of L-cystine.[5][6] This conversion happens readily in cell culture media. While L-cysteine is more soluble, it is less stable and can be toxic to cells at high concentrations.
Q3: Can I autoclave my medium after adding this compound?
A3: It is generally not recommended to autoclave media containing this compound. While some protocols suggest it is possible with minimal degradation, autoclaving can lead to the oxidation of L-cysteine to L-cystine, which is less soluble and can precipitate out of the solution upon cooling.[7][8] It is best to add a filter-sterilized stock solution of this compound to the autoclaved and cooled medium.
Q4: Are there more soluble alternatives to this compound?
A4: Yes, several more soluble alternatives are available. These include chemically modified forms such as S-sulfocysteine sodium salt and dipeptides like N,N'-di-L-alanyl-L-cystine or N,N'-di-L-lysyl-L-cystine.[5][9] These alternatives can be up to 1000 times more soluble than L-cystine at neutral pH.[1][5]
Troubleshooting Guide
Issue: I observe a white precipitate in my medium after adding this compound.
| Possible Cause | Troubleshooting Step |
| pH is too high | L-cystine is least soluble at neutral pH. Ensure the pH of your this compound stock solution is acidic (pH < 2.0) before adding it to the medium.[4] Prepare the stock solution in dilute hydrochloric acid (e.g., 1M HCl).[6] |
| Concentration is too high | The final concentration of L-cystine in the medium may be exceeding its solubility limit. Refer to the solubility data table below. Consider using a lower concentration or a more soluble alternative. |
| Improper mixing | Adding the this compound stock solution too quickly or without adequate mixing can cause localized high concentrations and precipitation. Add the stock solution dropwise while gently stirring the medium. |
| Low temperature | Solubility of L-cystine decreases at lower temperatures. If you are storing your medium at 4°C, some precipitation may occur over time. Warm the medium to 37°C and agitate gently to see if the precipitate redissolves. |
| Interaction with other components | Certain metal ions, like copper and iron, can accelerate the oxidation of cysteine to the less soluble cystine.[3] Ensure high-purity water and reagents are used. |
Data Presentation
Table 1: Solubility of L-Cystine and its Derivatives
| Compound | Solubility in Water at 25°C | Conditions for Improved Solubility |
| L-Cystine | 0.112 mg/mL[4] | Soluble in aqueous solutions with pH < 2 or pH > 8.[4][9] |
| L-Cysteine Hydrochloride Monohydrate | Up to 50 mg/mL[8] | Highly soluble in water, forms an acidic solution (pH 1.5-2.0 for a 1% solution).[3] |
| N,N'-di-L-alanyl-L-cystine | >30 mM at pH 7[9] | Significantly more soluble than L-cystine at neutral pH. |
| cQrex® KC (N,N'-di-L-lysyl-L-cystine) | ~1000 times more soluble than L-cystine[1] | Highly soluble at neutral pH.[10] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Weighing: Weigh out the desired amount of this compound monohydrate powder.
-
Dissolving: Dissolve the powder in 1M hydrochloric acid (HCl) to the desired stock concentration (e.g., 10 mg/mL).[6] Ensure the solution is clear and all crystals have dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Use a filter material compatible with acidic solutions, such as PTFE, PES, or PVDF.[6]
-
Storage: Store the sterile stock solution at 2-8°C.
Protocol 2: Supplementing Cell Culture Medium with this compound
-
Prepare Medium: Prepare your basal cell culture medium according to the manufacturer's instructions.
-
Warm Medium: Warm the basal medium to the desired temperature (typically 37°C).
-
Add Supplement: Aseptically add the required volume of the sterile this compound stock solution to the warmed medium while gently stirring. Add the stock solution dropwise to prevent localized precipitation.
-
pH Adjustment (if necessary): The addition of the acidic stock solution may lower the pH of the final medium. Check the pH and adjust if necessary using sterile sodium bicarbonate or another suitable buffer.
-
Final Sterilization (Optional): If desired, the final supplemented medium can be filter-sterilized using a 0.22 µm filter unit.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: The relationship between pH and L-cystine solubility.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. himedialabs.com [himedialabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cQrex® peptides for cell culture media [evonik.com]
- 6. himedialabs.com [himedialabs.com]
- 7. researchgate.net [researchgate.net]
- 8. aging-us.com [aging-us.com]
- 9. researchgate.net [researchgate.net]
- 10. cellculturedish.com [cellculturedish.com]
stabilizing L-cystine hydrochloride solutions for long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-cystine hydrochloride solutions. Our aim is to help you ensure the stability and efficacy of your solutions for long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is the oxidation of L-cysteine to L-cystine. This reaction is accelerated by several factors, including neutral or alkaline pH, the presence of oxygen, and trace amounts of metal ions which can act as catalysts.[1] L-cystine is significantly less soluble in neutral aqueous solutions than L-cysteine hydrochloride, which can lead to precipitation over time.[2]
Q2: What is the optimal pH for storing this compound solutions?
A2: this compound solutions are most stable in an acidic environment. A pH range of 1.0 to 2.5 is recommended to minimize oxidation and maintain a clear solution.[1][3]
Q3: How should I prepare an this compound stock solution to ensure maximum stability?
A3: To prepare a stable stock solution, it is recommended to dissolve the this compound in deoxygenated sterile water (e.g., water that has been bubbled with nitrogen or argon).[4] For enhanced stability, especially for sensitive applications, the entire preparation process can be carried out in an anaerobic chamber to minimize exposure to oxygen.[4] Adjusting the pH to the acidic range (1.0-2.5) with hydrochloric acid is also a critical step.[3]
Q4: What are the recommended storage conditions for this compound solutions?
A4: For long-term storage, solutions should be stored in tightly sealed, light-resistant containers.[3] Refrigeration at 2-8°C is generally recommended. For sterility-tested solutions, storage for up to 6 months may be possible.[3] For non-sterile solutions, a beyond-use date of 24 hours at room temperature or 3 days in the refrigerator is often suggested.[3]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, antioxidants can be used to prolong the stability of this compound solutions. Ascorbic acid (Vitamin C) and chelating agents like ethylenediaminetetraacetic acid (EDTA), which sequesters metal ions that catalyze oxidation, have been shown to be effective in stabilizing similar compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution upon storage. | Oxidation of L-cysteine to the less soluble L-cystine.[2] | - Ensure the solution's pH is in the acidic range (1.0-2.5).- Store the solution at 2-8°C and protect it from light.[3]- For future preparations, use deoxygenated water and consider preparing under an inert atmosphere.[4]- If the precipitate is suspected to be L-cystine, the addition of a reducing agent like dithiothreitol (DTT) may redissolve it, but this may not be suitable for all applications.[2] |
| Solution turns yellow over time. | This may indicate degradation of L-cysteine or the presence of impurities. | - Prepare fresh solutions, especially for critical experiments.- Review the purity of the starting this compound material.- Ensure proper storage conditions (cool, dark, and tightly sealed). |
| Inconsistent experimental results using the solution. | Degradation of L-cysteine, leading to a lower effective concentration. | - Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.- Perform a stability study to determine the shelf-life of your specific solution formulation.- Quantify the L-cysteine concentration using a stability-indicating method like HPLC before use in critical assays. |
| Difficulty dissolving this compound powder. | The powder is not dissolving completely at the desired concentration. | - L-cysteine hydrochloride is generally soluble in water.[5] If you encounter issues, gentle warming and stirring can aid dissolution.- Ensure the solvent is appropriate. L-cysteine hydrochloride is soluble in water, ethanol, acetic acid, and ammonia, but insoluble in non-polar organic solvents.[3] |
Data on this compound Solution Stability
The following table summarizes stability data for a 50 mg/mL L-cysteine hydrochloride solution stored under controlled conditions.
| Storage Condition | Time (Months) | L-Cysteine HCl Assay (%) | Cystine Impurity (%) |
| 25°C / 60% RH | 0 | 107.5 | 1.00 |
| 1 | 107.2 | 0.88 | |
| 2 | 106.7 | 0.96 | |
| 3 | 108.6 | 1.03 | |
| 6 | 108.9 | 1.13 | |
| 40°C / 75% RH | 0 | 107.5 | 1.00 |
| 1 | 106.8 | 0.96 | |
| 2 | 107.2 | 1.02 | |
| 3 | 108.1 | 1.09 | |
| 6 | 107.9 | 1.21 |
Data adapted from a patent describing a stable L-cysteine hydrochloride formulation.
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 50 mg/mL L-cysteine hydrochloride solution with enhanced stability.
Materials:
-
This compound Monohydrate
-
Sterile Water for Injection (WFI), deoxygenated
-
2N Hydrochloric Acid
-
Sterile, sealed, and light-resistant containers
Procedure:
-
Deoxygenate the Sterile Water for Injection by bubbling with high-purity nitrogen or argon gas for at least 30 minutes.
-
In an aseptic environment (e.g., a laminar flow hood), weigh the desired amount of this compound Monohydrate.
-
Add the powder to approximately 80% of the final volume of deoxygenated WFI and stir until dissolved.
-
Measure the pH of the solution. Adjust the pH to between 1.0 and 2.5 by adding 2N Hydrochloric Acid dropwise while stirring.[3]
-
Add deoxygenated WFI to reach the final desired volume and mix thoroughly.
-
Sterile-filter the solution through a 0.22 µm filter into sterile, light-resistant containers.
-
If possible, flush the headspace of the container with nitrogen before sealing to minimize oxygen content.
-
Store the containers at 2-8°C, protected from light.
Protocol for Stability-Indicating HPLC Method
This method is for the quantification of L-cysteine and its primary degradation product, L-cystine.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 212 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of L-cysteine hydrochloride reference standard in the mobile phase.
-
Prepare a stock solution of L-cystine reference standard in a suitable solvent (e.g., dilute HCl, as it has low solubility in neutral water).
-
Create a series of working standards by diluting the stock solutions to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a concentration within the calibration range.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for L-cysteine and L-cystine based on their retention times compared to the standards.
-
Quantify the amounts of L-cysteine and L-cystine in the samples using the calibration curve generated from the standards.
-
Visualizations
Caption: Degradation pathway of L-cysteine to L-cystine.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logical relationships.
References
Technical Support Center: L-Cystine Dihydrochloride in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving L-cystine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why am I observing precipitation when preparing my L-cystine dihydrochloride solution or after adding it to my cell culture medium?
A1: Precipitation of L-cystine is a common issue primarily due to its low solubility at neutral pH.[1][2] L-cystine dihydrochloride is the more soluble salt form of L-cystine, but its solubility is highly dependent on the pH of the solution. L-cystine is least soluble at its isoelectric point (around pH 7.5-8.5) and becomes more soluble in acidic (pH < 2) or alkaline (pH > 8) conditions.[3] When you add an acidic stock solution of L-cystine dihydrochloride to a neutral pH cell culture medium or buffer, the pH shift can cause the L-cystine to precipitate out of the solution.[4]
Q2: My experimental results are inconsistent when using L-cystine. What could be the cause of this variability?
A2: Variability in experiments with L-cystine can stem from its chemical instability. L-cystine is the oxidized dimer of L-cysteine, and these two forms are interconvertible. In solution, particularly at neutral or slightly alkaline pH and in the presence of metal ions like copper and iron, L-cysteine can readily oxidize to L-cystine.[5][6] This dynamic equilibrium between the reduced (L-cysteine) and oxidized (L-cystine) forms can alter the redox potential of your experimental system, influencing cellular processes and leading to inconsistent results.[7] Furthermore, the degradation of these amino acids over time in prepared media can also contribute to variability.[6]
Q3: How does the L-cysteine/L-cystine ratio impact my cell cultures?
A3: The ratio of L-cysteine to L-cystine is a critical determinant of the extracellular redox environment and plays a significant role in cell health and function.[7] This redox couple influences protein folding by affecting the formation of disulfide bonds, which are essential for the proper structure and function of many proteins.[8] An imbalance in this ratio can lead to oxidative stress, affecting cell viability, proliferation, and the production of recombinant proteins.[6][9] Different cell types also have varying abilities to transport and utilize L-cysteine and L-cystine, making the ratio an important factor in optimizing cell culture conditions.
Q4: Are there more stable alternatives to L-cystine for cell culture applications?
A4: Yes, to overcome the solubility and stability challenges of L-cystine, more soluble and stable dipeptides have been developed.[1][2] One such example is N,N'-di-L-lysyl-L-cystine dihydrochloride (cQrex® KC), which is significantly more soluble than L-cystine at neutral pH.[10] These peptides are metabolized by cells to release L-cystine and the other constituent amino acid, providing a more stable and bioavailable source for cell culture.[10]
Troubleshooting Guides
Issue 1: L-Cystine Dihydrochloride Precipitation During Solution Preparation
Symptoms:
-
Visible precipitate formation immediately upon dissolving L-cystine dihydrochloride.
-
Cloudiness or precipitation after adjusting the pH of the solution.
-
Precipitate forms after adding the L-cystine stock solution to the final buffer or medium.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting L-cystine precipitation.
Detailed Steps:
-
Initial Dissolution: Dissolve L-cystine dihydrochloride in a small volume of dilute acid, such as 0.1 M HCl, to ensure complete dissolution.[3]
-
pH Adjustment: When adding the acidic stock solution to your final buffer or medium (which is likely at a neutral pH), do so slowly and with constant, gentle stirring. This can help to avoid localized areas of high concentration and rapid pH change that promote precipitation.
-
Consider Final Concentration: Be mindful of the final concentration of L-cystine. If high concentrations are required, you may exceed the solubility limit at neutral pH.
-
Alternative Solvents: For non-cell-based applications, consider if the experimental conditions can be adjusted to a more acidic or alkaline pH where L-cystine is more soluble.
-
Use of Soluble Derivatives: For cell culture, if precipitation remains an issue, the most effective solution is to use a highly soluble L-cystine dipeptide.[10]
Issue 2: Experimental Variability and Instability
Symptoms:
-
Poor reproducibility of experimental results.
-
Decreased cell viability or productivity over time in culture.
-
Evidence of oxidative stress in cells.
Troubleshooting Workflow:
Caption: Workflow for addressing L-cystine instability.
Detailed Steps:
-
Fresh Preparation: Always prepare solutions containing L-cystine dihydrochloride fresh for each experiment to minimize degradation and oxidation.
-
Storage Conditions: If short-term storage is necessary, store solutions at 2-8°C and protect them from light. For longer-term storage, consider preparing aliquots and freezing at -20°C or below.
-
De-gassing: For sensitive applications where maintaining the redox state is critical, de-gassing buffers and solutions to remove dissolved oxygen can help to slow the oxidation of L-cysteine to L-cystine.
-
Control for Metal Ions: The presence of trace metal ions can catalyze the oxidation of cysteine.[6] Use high-purity water and reagents. If compatible with your experimental system, a chelating agent like EDTA can be used to sequester metal ions.
-
Monitor Redox Potential: In advanced applications, the redox potential of the culture medium can be monitored. If a specific redox state is desired, a defined ratio of reduced L-cysteine to oxidized L-cystine can be used.
Data and Protocols
Table 1: Solubility of L-Cystine at 25°C
| pH | Solubility (mg/mL) | Reference |
| < 2 | Highly Soluble | [3] |
| 4.0 | ~0.1 | [11] |
| 7.0 | ~0.05 | [1] |
| > 8 | More Soluble | [3] |
Note: L-cystine dihydrochloride has higher initial solubility in water due to the acidic nature of the salt, but the solubility of the L-cystine species is still pH-dependent.
Experimental Protocol: Preparation of a 100mM L-Cystine Dihydrochloride Stock Solution
Materials:
-
L-Cystine Dihydrochloride (MW: 313.2 g/mol )
-
0.1 M Hydrochloric Acid (HCl)
-
Sterile, purified water
-
Sterile 0.22 µm filter
Procedure:
-
Weigh out 3.13 g of L-cystine dihydrochloride.
-
In a sterile container, add the L-cystine dihydrochloride to approximately 80 mL of 0.1 M HCl.
-
Gently stir the solution until the L-cystine dihydrochloride is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Once dissolved, bring the final volume to 100 mL with 0.1 M HCl.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution in sterile aliquots at -20°C.
Signaling Pathway
The Role of the Cysteine/Cystine Redox Couple in Oxidative Stress
The balance between intracellular L-cysteine and its oxidized form, L-cystine, is crucial for maintaining cellular redox homeostasis. L-cysteine is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[9] An oxidized extracellular environment, characterized by a high L-cystine to L-cysteine ratio, can lead to a depletion of intracellular GSH, increasing the cell's susceptibility to oxidative stress and damage from reactive oxygen species (ROS).[7]
Caption: Cysteine/Cystine redox couple and its role in oxidative stress.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atsjournals.org [atsjournals.org]
- 8. caissonlabs.com [caissonlabs.com]
- 9. nbinno.com [nbinno.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: L-Cystine Hydrochloride Toxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-cystine hydrochloride at high concentrations in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is L-cystine and why is it a component of my cell culture medium?
A: L-cystine is the oxidized dimer form of the amino acid L-cysteine. It is an essential component in many chemically defined cell culture media for several reasons[1]:
-
Protein Synthesis: It provides L-cysteine residues required for building proteins.
-
Structural Integrity: The disulfide bonds formed from L-cysteine are critical for the proper folding, stability, and function of many proteins, especially secreted proteins like monoclonal antibodies[2][3].
-
Antioxidant Precursor: Inside the cell, L-cystine is reduced to L-cysteine, which is a key precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress[2][3].
Q2: What are the typical signs of L-cystine toxicity in my cell culture?
A: High concentrations of L-cystine or its reduced form, L-cysteine, can lead to cytotoxicity. Common signs include:
-
Increased generation of Reactive Oxygen Species (ROS)[6].
-
Cell cycle arrest[6].
-
Morphological changes, such as cell shrinkage or detachment.
Q3: At what concentrations does this compound become toxic to cells?
A: The toxic concentration of L-cystine and its related forms can vary significantly depending on the cell type and culture conditions. However, some studies provide guidance on concentrations that have been observed to have cytotoxic effects. For instance, excessive concentrations of monomeric L-cysteine (>2.5 mM) have been shown to induce high levels of ROS and cause cell cycle arrest in recombinant CHO cells[6].
Table 1: Reported Cytotoxic Concentrations of L-Cyst(e)ine in Cell Culture
| Compound | Cell Line | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| S-allyl-L-cysteine | MCF-7 (Breast Cancer) | 4.50 mM | ~25% reduction in viable cells after 24h. | [4] |
| S-allyl-L-cysteine | MDA-MB-231 (Breast Cancer) | 4.50 mM | Significant decrease in viable cells after 6h and 24h. | [4] |
| L-cysteine | CHO (Chinese Hamster Ovary) | > 2.5 mM | Induced high levels of ROS and cell cycle arrest. | [6] |
| L-cystine | HeLa, HEK293, AC16, MCF7 | 0.8–1.6 mM | Profound induction of Nrf2 protein, an oxidative stress response. |[9] |
Q4: What is the primary mechanism of L-cystine toxicity at high concentrations?
A: The primary mechanism of toxicity involves the induction of oxidative stress. While L-cystine is a precursor to the antioxidant glutathione, an excess can disrupt the cell's redox balance[2]. The process can be summarized as follows:
-
High extracellular L-cystine leads to a rapid influx and reduction to L-cysteine within the cell.
-
Supranormal intracellular L-cysteine levels can act as a potent reducing agent for metal ions like ferric iron (Fe³⁺) to ferrous iron (Fe²⁺)[10].
-
This rapid redox cycling of iron, in the presence of hydrogen peroxide (H₂O₂), drives the Fenton reaction, generating highly reactive and damaging hydroxyl radicals (•OH)[10][11].
-
The resulting surge in ROS leads to oxidative damage to DNA, lipids, and proteins, ultimately causing cell death[10].
Troubleshooting Guide
Problem: Poor cell viability, decreased proliferation, or visible signs of cell stress after changing or supplementing media.
If you observe a sudden decline in culture performance after preparing a new batch of medium or using a high-concentration feed, L-cystine toxicity may be a contributing factor, especially given its low solubility at neutral pH which can lead to precipitation or incorrect concentrations[1].
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours[12].
-
Treatment: Remove the medium and expose cells to various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include untreated cells as a control[12].
-
MTT Addition: After incubation, add 50 µL of MTT solution to each well and incubate for 30 minutes to 4 hours at 37°C, allowing formazan crystals to form[12].
-
Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully transfer a 50 µL aliquot of the cell culture supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: In separate wells of the original plate, add lysis buffer to untreated control cells 15-30 minutes before sample collection to induce 100% LDH release.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Measurement: Stop the reaction (if required by the kit) and measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [m.nb-chenrun.com]
- 3. nbinno.com [nbinno.com]
- 4. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protective Effects of L-Cysteine Against Cisplatin-Induced Oxidative Stress-Mediated Reproductive Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Levels of Intracellular Cysteine Promote Oxidative DNA Damage by Driving the Fenton Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 12. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recombinant Protein Yield with L-Cystine Hydrochloride
Welcome to the technical support center for optimizing recombinant protein production through L-cystine hydrochloride supplementation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-cystine and why is it crucial for recombinant protein production?
A1: L-cystine is the oxidized dimer form of the amino acid L-cysteine.[1] Both are essential components in chemically defined cell culture media, serving as building blocks for biomass and the recombinant proteins themselves.[2][3] L-cysteine's thiol group is vital for forming disulfide bonds, which are critical for the proper folding, secondary, and tertiary structure of many proteins.[4] Furthermore, L-cysteine is a rate-limiting substrate for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[2][3][4] Ensuring a sufficient supply of cysteine/cystine is critical for achieving high cell growth, productivity, and maintaining intracellular redox homeostasis.[2][5]
Q2: What is the difference between L-cysteine and L-cystine in cell culture?
A2: L-cysteine and L-cystine are inter-convertible forms.[1][6] L-cysteine is the reduced form with a free thiol (-SH) group, while L-cystine is formed by the oxidation of two cysteine molecules joined by a disulfide (-S-S-) bond.[1][6] While L-cysteine has high solubility at neutral pH, it is unstable and rapidly oxidizes to L-cystine, a reaction catalyzed by trace metals like copper and iron present in the media.[2][6] L-cystine, conversely, has very low solubility at neutral pH, which is a major challenge in media formulation.[2][5] Cells can take up both forms through different transporters.[6]
Q3: What are the primary challenges associated with using L-cystine in cell culture media?
A3: The main challenges are its low solubility and stability. L-cystine has poor solubility at the neutral pH typical of most cell culture processes, leading to a risk of precipitation, especially at higher, more effective concentrations.[2][5] This precipitation limits the bioavailability of this essential nutrient, which can hinder cell growth and protein production.[5] To overcome this, researchers often resort to using separate alkaline feeds for L-cystine (often along with L-tyrosine, which also has low solubility), but this adds complexity, cost, and risks pH spikes in the bioreactor.[2][7][8]
Q4: How does using this compound help, and what are its limitations?
A4: this compound is the salt form of L-cystine, which exhibits improved solubility in acidic solutions.[1] For cell culture applications, stock solutions can be prepared in 1M hydrochloric acid.[1] However, adding an acidic stock to a neutral pH culture medium can still lead to precipitation as the pH neutralizes, and it requires careful management of the overall culture pH. While more stable against oxidation than L-cysteine in acidic aqueous solutions, its fundamental solubility issue at neutral pH remains a significant hurdle.[9]
Q5: Are there more effective alternatives to standard L-cystine supplementation?
A5: Yes, chemically modified peptides have been developed to overcome the solubility and stability issues of L-cystine.[5][10] These highly soluble and stable peptides, such as N,N’-di-L-lysyl-L-cystine (cQrex® KC), act as a source of L-cystine that is efficiently metabolized by cells.[5][10] Such peptides can be up to 1,000 times more soluble than L-cystine, allowing for the formulation of concentrated, pH-neutral feeds.[5] This simplifies the feeding process, improves process robustness, and can lead to increased cell proliferation, viability, and higher antibody titers.[7][10]
Troubleshooting Guides
Problem 1: Low Recombinant Protein Yield
Q: My protein yield is low even after supplementing with this compound. What are the likely causes and solutions?
A: Low yield despite supplementation can stem from several factors related to cysteine availability and cellular stress. Cysteine limitation is known to be detrimental to both cell proliferation and productivity in CHO cell lines.[11]
-
Poor Bioavailability: The primary issue is often the low solubility of L-cystine at neutral pH, which means the cells may not be able to access it even if it's added to the medium.[5] Precipitation can severely limit the available concentration.
-
Oxidative Stress: While essential, excessive concentrations of cysteine (>2.5 mM) can induce high levels of reactive oxygen species (ROS), leading to oxidative stress.[12][13] This can cause a redox imbalance in the endoplasmic reticulum, activate the unfolded protein response (UPR), and lead to a p21-mediated cell cycle arrest, all of which reduce bioprocess performance.[12]
-
Degradation: L-cysteine can be degraded by cellular enzymes like cysteine desulfhydrase, which converts it to pyruvate, ammonia, and sulfide.[14] This reduces the intracellular pool available for protein synthesis.
Troubleshooting Workflow
Problem 2: Media Precipitation
Q: I'm seeing a white precipitate in my culture medium after adding my L-cystine stock solution. What is it and how can I prevent it?
A: The precipitate is almost certainly L-cystine. L-cystine has very low solubility (<1 mM) at neutral pH.[2] Even if you dissolve this compound in an acidic solution, it will precipitate when added to your culture medium, which is typically buffered around pH 7.
Solutions:
-
Separate Alkaline Feed: The traditional method is to prepare a separate, concentrated feed for L-cystine and L-tyrosine at an alkaline pH where they are more soluble.[2][8] This feed is added separately to the bioreactor.
-
Drawback: This increases process complexity and can cause pH fluctuations if not managed carefully.[2]
-
-
Use Soluble Derivatives: The most robust solution is to replace L-cystine/L-cystine hydrochloride with a highly soluble L-cystine derivative, such as a chemically defined peptide.[5][10] These can be added directly to a neutral pH feed medium without solubility issues.
Media Preparation Workflow Comparison
Problem 3: Incorrect Disulfide Bond Formation
Q: My purified protein shows aggregation and loss of activity, suggesting incorrect disulfide bonds. How does the cysteine/cystine concentration impact this?
A: The formation of correct disulfide bonds is a critical post-translational modification that dictates protein structure and function.[4][15] The process is sensitive to the redox environment of the endoplasmic reticulum (ER).
-
Redox Balance: The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of the cellular redox state. L-cysteine is the rate-limiting precursor for GSH synthesis.[2][4] An insufficient supply of cysteine can deplete GSH levels, altering the redox environment and potentially hindering correct disulfide bond formation and promoting aggregation.
-
Disulfide Scrambling: The presence of free thiol groups from cysteine can, under certain conditions, lead to disulfide bond scrambling, where existing correct bonds are broken and incorrect ones are formed.[16]
-
ER Stress: An imbalance caused by either too little or too much cysteine can lead to ER stress and the accumulation of misfolded proteins.[17]
Cellular Cysteine/Cystine Pathway
Quantitative Data Summary
| Parameter | L-Cystine | Soluble Cystine Peptide (e.g., cQrex® KC) | Reference |
| Solubility (Neutral pH) | Low (< 1 mM) | High (~1000x greater than L-Cystine) | [2][5] |
| Typical Feed Strategy | Separate alkaline feed | Integrated into single, neutral pH feed | [2][7][8] |
| Process Complexity | High (multiple feeds, pH monitoring) | Low (simplified single feed) | [2][10] |
| Impact on Titer | Can be limiting due to poor bioavailability | Can increase titer and cell-specific productivity | [7][10] |
Experimental Protocols
Protocol: Optimizing Cysteine/Cystine Concentration in Fed-Batch Culture
This protocol provides a general framework for determining the optimal concentration of a cysteine source (e.g., this compound or a soluble peptide) for your specific CHO cell line and process.
1. Objective: To identify the concentration of the cysteine source that maximizes viable cell density (VCD) and recombinant protein titer without inducing cytotoxicity.
2. Materials:
-
CHO cell line expressing the recombinant protein of interest.
-
Chemically defined basal and feed media.
-
Sterile stock solution of this compound (e.g., 100 mM in 1M HCl) or a soluble cystine peptide (prepared according to manufacturer's instructions).
-
Shake flasks or small-scale bioreactors (e.g., ambr® system).
-
Cell counter (e.g., Vi-CELL).
-
Analyzers for metabolites and protein titer (e.g., HPLC, ELISA).
3. Experimental Setup:
-
Control Group: Your standard fed-batch process without additional cysteine supplementation or using your established protocol.
-
Test Groups: A range of final cysteine concentrations. For example, if your basal medium contains 1 mM, you could test total concentrations of 2.5 mM, 5 mM, 7.5 mM, and 10 mM.[12]
4. Procedure:
-
Seed Cultures: Inoculate shake flasks or bioreactors at your standard seeding density (e.g., 0.5 x 10⁶ cells/mL) in your basal medium.
-
Culture Maintenance: Maintain cultures under standard conditions (e.g., 37°C, 5% CO₂, agitation).
-
Feeding Strategy:
-
Begin your standard feeding strategy on the designated day (e.g., Day 3).
-
For the test groups, supplement the feed medium with the appropriate volume of the cysteine source stock solution to achieve the target final concentrations. Ensure the pH of the final feed medium is adjusted and sterile-filtered.
-
-
Sampling:
-
Collect samples daily or every other day.
-
Measure VCD and viability.
-
Centrifuge samples to collect supernatant. Store supernatant at -20°C or colder for later analysis.
-
-
Analysis:
-
At the end of the culture (e.g., Day 14 or when viability drops below 60%), analyze the collected supernatants for:
-
Recombinant protein titer.
-
Key metabolites (glutamine, glutamate, lactate, ammonia).
-
Amino acid concentrations (optional, to confirm cysteine consumption).
-
-
-
Data Interpretation:
-
Plot VCD, viability, and protein titer over time for each condition.
-
Compare the final titer and the integral of viable cell density (IVCD) across all groups.
-
Identify the concentration that provides the highest titer without a significant negative impact on cell growth or viability. This is your optimal concentration.
-
References
- 1. himedialabs.com [himedialabs.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications [cellandgene.com]
- 4. himedialabs.com [himedialabs.com]
- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 6. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20080190854A1 - Process For Purifying L-Cysteine - Google Patents [patents.google.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: L-Cystine Hydrochloride in Automated Cell Culture Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-cystine hydrochloride in automated cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of L-cystine in cell culture?
A1: L-cystine serves as a crucial precursor to L-cysteine, an essential amino acid for cell growth, protein synthesis, and the maintenance of intracellular redox balance.[1][2][3] L-cysteine is a rate-limiting component for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.[1][2]
Q2: Why is this compound used in cell culture media instead of L-cysteine?
A2: While L-cysteine is the form readily utilized by cells, it is highly reactive and unstable in liquid culture media, rapidly oxidizing to L-cystine, especially at neutral pH and in the presence of metal ions like copper and iron.[2][4][5] L-cystine is more stable, although it presents its own set of challenges, primarily related to solubility.
Q3: What are the main challenges associated with using this compound in automated cell culture systems?
A3: The primary challenges are its low solubility at physiological pH (around 7.0-7.4) and its potential for precipitation.[2][5] This can lead to the clogging of tubing and filters in automated systems, inconsistent nutrient availability for cells, and ultimately, reduced process reproducibility and productivity.
Q4: What is the solubility of L-cystine dihydrochloride in aqueous solutions?
A4: The solubility of L-cystine is highly dependent on pH. It is poorly soluble in water at neutral pH but its solubility increases significantly in acidic (pH < 2) or alkaline (pH > 8) conditions.[6]
Q5: Are there more soluble alternatives to this compound?
A5: Yes, several highly soluble and stable alternatives have been developed, primarily dipeptides. These include N,N'-di-L-alanyl-L-cystine and N,N'-di-L-lysyl-L-cystine dihydrochloride.[2][7] These dipeptides can be incorporated into neutral pH feed media, simplifying bioprocesses.[2][7]
Troubleshooting Guides
Issue 1: Precipitation or Crystal Formation in Media or Feed Lines
Symptoms:
-
Visible white precipitate in the cell culture medium, feed tanks, or tubing.
-
Clogging of filters or feed lines in the automated system.
-
Inconsistent cell growth or viability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility of L-Cystine at Neutral pH | 1. Prepare a concentrated acidic stock solution: Dissolve L-cystine dihydrochloride in 1M or 2M HCl to create a concentrated stock solution where it is more soluble.[6][8] This stock can then be diluted into the culture medium. 2. Use a separate alkaline feed: Maintain a separate, alkaline feed for L-cystine (and often L-tyrosine) to keep it solubilized. This requires careful control of the feed rate to avoid pH spikes in the bioreactor.[3] |
| Media Formulation and Storage | 1. Check for pH changes: Ensure the pH of your media and feed solutions is within the optimal range for L-cystine solubility. 2. Avoid prolonged storage of liquid media: L-cysteine can oxidize to the less soluble L-cystine over time in liquid media. Prepare fresh media or use stabilized forms if long-term storage is necessary. |
| Evaporation | 1. Minimize evaporation: Ensure proper sealing of culture vessels and media reservoirs to prevent solvent evaporation, which can concentrate solutes and lead to precipitation.[9] |
| Interaction with other components | 1. Review media composition: High concentrations of other ions could potentially influence the solubility of L-cystine. |
Issue 2: Poor Cell Growth, Viability, or Productivity
Symptoms:
-
Reduced viable cell density (VCD) or lower cell viability.
-
Decreased product titer (e.g., monoclonal antibodies).
-
Signs of oxidative stress in cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient L-Cystine/Cysteine Bioavailability | 1. Optimize L-cystine concentration: Ensure the concentration of L-cystine in the feed is sufficient to meet the metabolic demands of the cells, especially in high-density cultures. Insufficient cysteine can lead to oxidative stress and apoptosis.[10] 2. Monitor L-cystine/cysteine levels: Regularly measure the concentration of these amino acids in the bioreactor to ensure they are not depleted. |
| Toxicity from High Cysteine Concentrations | 1. Avoid excessive cysteine levels: High concentrations of L-cysteine (>2.5 mM) can induce oxidative stress and lead to cell cycle arrest in CHO cells.[11][12] Carefully control the feeding strategy to maintain an optimal concentration range. |
| Instability and Degradation | 1. Use stabilized alternatives: Consider replacing this compound with more stable and soluble dipeptide alternatives to ensure consistent nutrient availability.[2] |
Data Presentation
Table 1: Solubility of L-Cystine Dihydrochloride
| Solvent | pH | Temperature (°C) | Solubility | Reference |
| Water | Neutral | 25 | 0.112 mg/mL | [6] |
| 2 M HCl | < 2 | Room Temperature | 50 mg/mL | [6] |
| Aqueous Solution | > 8 | Room Temperature | More soluble than at neutral pH | [6] |
Table 2: Comparison of L-Cystine and a Soluble Dipeptide Alternative (Ala-Cys-Cys-Ala) in CHO Cells
| Parameter | L-Cystine/Cysteine Control | Ala-Cys-Cys-Ala (ACCA) Supplemented | Outcome | Reference |
| Cell Growth (VCD) | Baseline | Up to 27% increase in CHO-K1 cells | Improved cell growth | [1][13] |
| IgG Titer | Baseline | Up to 20% increase in CHO-K1 cells | Increased product titer | [1][13] |
| Metabolism | Baseline | 20% reduction in glycolytic fluxes | More efficient glucose metabolism | [1][13] |
Note: Data is based on a study where ACCA was added as a supplement to media already containing cysteine and cystine.
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Cystine Dihydrochloride Stock Solution
Objective: To prepare a sterile, concentrated stock solution of L-cystine dihydrochloride to minimize solubility issues at neutral pH.
Materials:
-
L-Cystine dihydrochloride powder
-
1M Hydrochloric Acid (HCl), sterile
-
Sterile, deionized water
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of L-Cystine dihydrochloride powder.
-
Slowly add the powder to a sterile container with a stir bar.
-
Gradually add 1M HCl while stirring until the powder is completely dissolved. A common concentration for stock solutions is 1 g in 100 ml of 1M HCl.[8]
-
If necessary, gently warm the solution to aid dissolution, but do not boil.
-
Once fully dissolved, bring the solution to the final volume with sterile, deionized water if required.
-
Sterile filter the solution using a 0.22 µm syringe filter into a final sterile container.
-
Store the stock solution at 2-8°C.
Note: Always add the prepared acidic stock solution to the cell culture medium slowly and with gentle mixing to avoid localized pH changes that could cause precipitation.
Protocol 2: Monitoring L-Cystine Concentration in Bioreactor Samples by HPLC
Objective: To quantify the concentration of L-cystine in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).
Principle: This protocol provides a general framework. Specific parameters may need to be optimized for your particular HPLC system and column. The method involves separating L-cystine from other media components on a reverse-phase or mixed-mode column and detecting it with a UV detector.[14][15][16][17][18]
Materials:
-
HPLC system with UV detector
-
Primesep 100 mixed-mode column (or equivalent C18 column)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (or other suitable buffer components)
-
Deionized water (HPLC grade)
-
L-Cystine standard
-
Cell culture supernatant samples, centrifuged to remove cells and debris
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase, for example, a mixture of acetonitrile and 0.1% sulfuric acid in water (e.g., 20:80 v/v).[14] Degas the mobile phase before use.
-
Preparation of Standards: Prepare a series of L-cystine standards of known concentrations in a matrix that mimics the cell culture medium to create a calibration curve.
-
Sample Preparation: Thaw frozen supernatant samples and centrifuge again to remove any precipitate. Dilute the samples if necessary to fall within the range of the calibration curve.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to L-cystine based on the retention time of the standard.
-
Integrate the peak area for each standard and sample.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of L-cystine in the samples by interpolating their peak areas on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Cysteine and the Nrf2-Mediated Antioxidant Response
L-cysteine is a critical component of the cellular antioxidant defense system. It is the rate-limiting substrate for the synthesis of glutathione (GSH). Under conditions of oxidative stress, the transcription factor Nrf2 is activated. Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This includes genes for the subunits of glutamate-cysteine ligase (GCL), the enzyme that catalyzes the first step of GSH synthesis.
Caption: Nrf2 activation by oxidative stress and the role of cysteine in glutathione synthesis.
Cysteine Depletion and Ferroptosis
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. The availability of cysteine is critical for preventing ferroptosis. The cystine/glutamate antiporter (system Xc-) imports cystine, which is then reduced to cysteine. Cysteine is used to synthesize glutathione (GSH). The enzyme Glutathione Peroxidase 4 (GPX4) uses GSH to reduce lipid peroxides to non-toxic lipid alcohols, thereby preventing ferroptosis. Depletion of extracellular cystine or inhibition of system Xc- leads to GSH depletion, inactivation of GPX4, and subsequent ferroptotic cell death.
Caption: The central role of cysteine and GPX4 in the prevention of ferroptosis.
Experimental Workflow for Evaluating L-Cystine Alternatives
This workflow outlines the steps to compare the performance of a new L-cystine alternative (e.g., a dipeptide) against the standard this compound in a fed-batch cell culture process.
Caption: Workflow for evaluating L-cystine alternatives in fed-batch cell culture.
References
- 1. ambic.org [ambic.org]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cQrex® KC [evonik.com]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ala-Cys-Cys-Ala dipeptide dimer alleviates problematic cysteine and cystine levels in media formulations and enhances CHO cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. HPLC Analysis of L-Cysteine on SeQuant® ZIC-HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 16. CN104316618A - Method for measuring L-cysteine content by HPLC (high performance liquid chromatography) process - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Technical Support Center: L-Cystine Hydrochloride Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of L-Cystine Hydrochloride, focusing on the effects of metal ions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
A1: The main stability concern for this compound in solution is its susceptibility to degradation, particularly through reduction to L-Cysteine, which can then be readily oxidized. The presence of metal ions can significantly catalyze these degradation reactions.
Q2: How do metal ions affect the stability of this compound?
A2: Metal ions, especially transition metals, can act as catalysts in the degradation of this compound. They can facilitate redox cycling, leading to the formation of reactive oxygen species and promoting the conversion of L-Cystine to L-Cysteine and its subsequent oxidation products. Certain metal ions can also form complexes with L-Cystine, altering its chemical stability.[1]
Q3: Which metal ions are most detrimental to this compound stability?
A3: Based on studies of the related compound L-Cysteine, copper (Cu²⁺) and iron (Fe²⁺, Fe³⁺) ions are particularly effective at catalyzing oxidation reactions.[2][3] Other transition metals like cobalt (Co²⁺), nickel (Ni²⁺), manganese (Mn²⁺), and zinc (Zn²⁺) can also contribute to degradation, though often to a lesser extent.[3][4] The catalytic activity of metal ions is a key factor in the oxidation of cysteine to cystine.[2]
Q4: What are the typical degradation products of this compound in the presence of metal ions?
A4: The primary degradation pathway involves the reduction of L-Cystine to L-Cysteine, which can then be oxidized to form various sulfur-containing species, including cysteic acid. The presence of metal ions can catalyze the oxidation of cysteine.[2]
Q5: How can I minimize metal ion-induced degradation during my experiments?
A5: To minimize degradation, it is crucial to use high-purity reagents and solvents. Employing metal-free labware (e.g., plastic or glass-lined) is recommended. The use of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions and prevent them from participating in degradation reactions. Additionally, working under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative degradation.
Q6: Are there any visual indicators of this compound degradation?
A6: While this compound solutions are typically colorless, the formation of certain metal complexes or degradation products may lead to a slight discoloration (e.g., a yellowish tint). However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary for accurate stability assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | Metal ion contamination from reagents, solvents, or equipment. | 1. Use high-purity, low-metal content starting materials.2. Incorporate a chelating agent like EDTA into your formulation.3. Ensure all glassware and equipment are thoroughly cleaned and rinsed with high-purity water. Consider using dedicated metal-free equipment. |
| Unexpected peaks appearing in chromatograms during stability testing. | Formation of degradation products due to metal-catalyzed reactions. | 1. Characterize the unknown peaks using mass spectrometry to identify potential degradation products.2. Review the experimental setup for potential sources of metal ion contamination.3. Compare the chromatograms to a control sample prepared with a chelating agent. |
| Variability in stability results between batches. | Inconsistent levels of metal ion impurities in raw materials or from processing equipment. | 1. Screen incoming lots of this compound and other excipients for trace metal content.2. Implement a robust cleaning validation program for all equipment used in the manufacturing process. |
| Solution discoloration upon addition of other components. | Formation of colored complexes between L-Cystine/L-Cysteine and metal ions. | 1. Investigate the compatibility of all formulation components.2. The use of a chelating agent may prevent the formation of these colored complexes. |
Quantitative Data
Table 1: Relative Effect of Divalent Transition Metal Ions on Cysteine-Mediated Reactions
This table illustrates the relative ability of different metal ions to facilitate reactions involving cysteine, which is a key intermediate in the degradation of L-cystine. A higher absorbance ratio indicates a greater degree of interaction and potential for catalytic activity.
| Metal Ion (0.1 mM) | Change in Absorbance Ratio (A₆₄₀/₅₂₀) at pH 3.5[3] |
| Mn²⁺ | ~0.0 |
| Zn²⁺ | ~0.1 |
| Co²⁺ | ~0.1 |
| Ni²⁺ | Not specified |
| Fe²⁺ | ~0.6 |
| Cu²⁺ | ~1.0 |
Data is derived from a study on cysteine-induced aggregation of gold nanoparticles and is presented to show the relative reactivity of these metal ions with the thiol group of cysteine.[3]
Experimental Protocols
Protocol: Screening for the Effect of Metal Ions on this compound Stability
This protocol outlines a general method for assessing the impact of different metal ions on the stability of this compound in an aqueous solution.
-
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, MnCl₂, ZnCl₂)
-
pH adjustment solutions (e.g., dilute HCl and NaOH)
-
Chelating agent (e.g., Disodium EDTA)
-
Mobile phase for HPLC analysis
-
Analytical standards for L-Cystine and potential degradants
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes (calibrated)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or charged aerosol detection)
-
Stability chambers (for controlled temperature and humidity)
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Prepare stock solutions of each metal salt at a concentration that will yield the desired final concentration when added to the this compound solution (e.g., 10 ppm).
-
For each metal ion to be tested, add the corresponding metal salt stock solution to an aliquot of the this compound stock solution.
-
Prepare a control sample with no added metal ions.
-
Prepare a control sample with a chelating agent (e.g., 0.1 mg/mL EDTA) before adding a metal salt to assess the mitigating effect.
-
Adjust the pH of all samples to the desired level (e.g., pH 4.5).
-
Filter the samples through a 0.22 µm filter into clean, appropriate vials.
-
-
Stability Study:
-
Place the vials in a stability chamber at a specified condition (e.g., 40 °C / 75% RH for accelerated stability).
-
Pull samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
At each time point, analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound and the presence of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Quantify any major degradation products.
-
Plot the percentage of this compound remaining versus time for each condition to compare the degradation rates.
-
Visualizations
Caption: Experimental workflow for a metal ion challenge stability study of this compound.
Caption: Proposed metal-catalyzed degradation pathway for this compound.
Caption: Troubleshooting logic for unexpected degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effect of pH and transition metal ions on cysteine-assisted gold aggregation for a distinct colorimetric response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: L-Cystine Hydrochloride Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing contamination of L-cystine hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of contamination in this compound stock solutions?
A1: Contamination in this compound stock solutions can be categorized into three main types:
-
Chemical Contamination: This primarily involves the oxidation of L-cysteine to L-cystine. L-cystine is significantly less soluble in aqueous solutions and can precipitate out, appearing as a white solid.[1][2][3] This oxidation is accelerated by neutral or slightly alkaline pH, exposure to air (oxygen), light, and the presence of trace metal ions.[1][2][4]
-
Microbial Contamination: Like any nutrient-rich solution, this compound stock solutions are susceptible to bacterial and fungal growth if not prepared and stored under sterile conditions.
-
Particulate Contamination: This can include dust, fibers, or other insoluble materials introduced during preparation.
Q2: My this compound solution has turned cloudy and a precipitate has formed. What is happening and can I still use it?
A2: The cloudiness and precipitate are most likely due to the oxidation of L-cysteine to L-cystine, which is poorly soluble.[3] This can happen if the solution was exposed to air for a prolonged period, if the pH is not sufficiently acidic, or if it was stored improperly. It is generally not recommended to use a solution with a precipitate, as the concentration of the active L-cysteine is no longer accurate. The presence of a precipitate indicates the solution is compromised.[5]
Q3: What is the optimal pH for an this compound stock solution?
A3: To ensure stability and prevent oxidation, this compound stock solutions should be maintained at an acidic pH, typically between 1.0 and 2.5.[5] L-cysteine is significantly more stable in acidic conditions.[2][5][6][7]
Q4: How should I store my this compound stock solution?
A4: Proper storage is critical to maintaining the integrity of your solution. Here are the general guidelines:
-
Containers: Store in well-closed, tight, light-resistant containers.[5][8]
-
Temperature: For short-term storage (up to 3 days if not sterility tested), refrigeration is suitable.[5] For longer-term storage, aliquoting and freezing at -20°C (for up to 1 month) or -80°C (for up to 6 months) is recommended.[9] Avoid repeated freeze-thaw cycles.
-
Atmosphere: For applications sensitive to oxidation, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White precipitate forms in the solution upon storage. | Oxidation of L-cysteine to the less soluble L-cystine.[3] | Discard the solution. Prepare a fresh solution ensuring a sufficiently low pH (1.0-2.5) and minimal exposure to air.[5] Consider preparing smaller, single-use aliquots for storage. |
| Solution appears cloudy immediately after preparation. | Incomplete dissolution of this compound. The pH may be too high. | Add a small amount of hydrochloric acid (e.g., 1N HCl) dropwise while stirring until the solution becomes clear.[5] Ensure the final pH is within the recommended range of 1.0-2.5.[5] |
| Visible microbial growth (e.g., turbidity, mold). | Non-sterile preparation technique or storage container. | Discard the contaminated solution. Prepare a new solution using sterile water and equipment. Filter-sterilize the final solution through a 0.22 µm filter into a sterile container.[9][10] |
| Solution color changes (e.g., yellowing). | Degradation of the this compound, possibly due to light exposure or reaction with contaminants. | Discard the solution. Prepare a fresh solution and store it in a light-resistant container.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound monohydrate
-
Sterile, deionized water
-
1N Hydrochloric Acid (HCl), sterile
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles (amber or wrapped in foil)
-
Calibrated pH meter
Procedure:
-
In a sterile beaker, dissolve the this compound monohydrate in approximately 80% of the final desired volume of sterile water while stirring.
-
Measure the pH of the solution. If the pH is above 2.5, add sterile 1N HCl dropwise until the pH is between 1.0 and 2.5 and the solution is clear.[5]
-
Add sterile water to reach the final desired volume.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-resistant storage bottle.
-
Label the bottle with the solution name, concentration, preparation date, and your initials.
-
Store at the appropriate temperature based on your intended use and duration of storage.
Visualizations
Logical Workflow for Troubleshooting this compound Solution Issues
Caption: Troubleshooting workflow for common this compound solution issues.
Chemical Pathway of L-Cysteine Oxidation
Caption: Oxidation of soluble L-cysteine to poorly soluble L-cystine.
References
- 1. chembk.com [chembk.com]
- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. westliberty.edu [westliberty.edu]
- 5. L-Cysteine Hydrochloride 50 mg/mL Injection [uspharmacist.com]
- 6. US20080190854A1 - Process For Purifying L-Cysteine - Google Patents [patents.google.com]
- 7. US8088949B2 - Process for purifying L-cysteine - Google Patents [patents.google.com]
- 8. Cysteine Hydrochloride [drugfuture.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: L-Cystine Hydrochloride Feeding Strategy in Fed-Batch Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their L-cystine hydrochloride feeding strategies for fed-batch cultures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound feeding.
Issue 1: Precipitation or cloudiness in the this compound stock solution or in the bioreactor after feeding.
-
Question: My this compound feed solution is cloudy, or I observe precipitation in the bioreactor after feeding. What is causing this and how can I resolve it?
-
Answer: This is a common issue due to the low solubility of L-cystine, the oxidized form of L-cysteine, at neutral pH.[1][2][3] L-cysteine in solution can readily oxidize to L-cystine, which is poorly soluble and can precipitate out.[4]
-
Immediate Action:
-
pH Adjustment: L-cystine solubility is significantly higher at alkaline pH.[2][3] Prepare a separate alkaline feed for L-cystine and L-tyrosine, which also has low solubility at neutral pH.[2][3] However, be cautious of pH spikes in the bioreactor upon addition.[3]
-
Temperature: Preparing the feed solution at a slightly elevated temperature (e.g., 40-50°C) can help prevent precipitation during storage at 4-8°C.[5]
-
-
Long-Term Solution:
-
Utilize Cysteine Derivatives or Peptides: Consider using more soluble and stable alternatives to L-cysteine or L-cystine. Several chemically modified analogs and dipeptides are commercially available that exhibit significantly higher solubility at neutral pH.[1][2][4][6] Examples include S-sulfocysteine (SSC) and various cystine peptides.[7][8]
-
Single-Feed Strategy: The use of these highly soluble derivatives can enable the formulation of a single, concentrated, neutral pH feed, simplifying the feeding process and reducing the risk of contamination and pH fluctuations.[2][6]
-
-
Issue 2: Reduced cell viability or growth after initiating the L-cystine feed.
-
Question: I've noticed a drop in cell viability and growth since I started my L-cystine feeding strategy. What could be the cause?
-
Answer: Both insufficient and excessive L-cysteine concentrations can negatively impact cell culture performance.
-
Cysteine Limitation: Depletion of intracellular cysteine can lead to reduced antioxidant capacity (specifically glutathione), resulting in oxidative stress, endoplasmic reticulum (ER) stress, and ultimately apoptosis.[9][10]
-
Cysteine Toxicity: High concentrations of L-cysteine (>2.5 mM) can also induce oxidative stress and be cytotoxic to cells.[11][12] The highly reactive thiol group of cysteine can participate in radical reactions, generating toxic species.[3]
-
Troubleshooting Steps:
-
Monitor Cysteine Concentration: Regularly measure the L-cysteine and L-cystine concentrations in the culture supernatant using methods like HPLC or LC-MS/MS.[13][14][15]
-
Titrate the Feed: Perform a dose-response experiment to determine the optimal L-cysteine concentration for your specific cell line and process.[16] This involves testing a range of feed concentrations and monitoring viable cell density, viability, and productivity.
-
Investigate Oxidative Stress Markers: Analyze the intracellular glutathione levels and look for markers of oxidative and ER stress to determine if redox imbalance is the root cause.[10][17]
-
-
Issue 3: Inconsistent product quality attributes, such as charge variants or aggregation.
-
Question: My monoclonal antibody is showing increased levels of acidic charge variants and aggregation. Could this be related to my L-cystine feeding strategy?
-
Answer: Yes, the redox environment, which is heavily influenced by the cysteine/cystine ratio, can impact product quality. An excess of free cysteine in the culture medium can lead to the reduction of disulfide bonds in the expressed protein, contributing to an increase in acidic species and aggregation.[5]
-
Mitigation Strategies:
-
Optimize Cysteine Feed: As with viability issues, carefully titrate the L-cysteine feed to provide just enough for optimal growth and productivity without creating an overly reductive extracellular environment.
-
Consider Cysteine Analogs: Certain cysteine analogs, such as N,N′-diacetyl-L-cystine dimethylester (DACDM), have been shown to reduce product microheterogeneity while maintaining high productivity.[8][17] These analogs can help regulate the intracellular thiol redox status.[8]
-
-
Frequently Asked Questions (FAQs)
1. Why is L-cystine/L-cysteine supplementation necessary in fed-batch cultures?
L-cysteine is a semi-essential amino acid crucial for cell growth, protein synthesis, and cellular defense against oxidative stress.[9][18][19] It is a key component of proteins and the rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant.[3][18] In high-density fed-batch cultures, the initial amount of cysteine in the basal medium is quickly depleted, necessitating continuous feeding to sustain cell viability and productivity.[10][20]
2. What are the main challenges associated with this compound feeding?
The primary challenges are its low solubility and stability at neutral pH.[1][2] L-cysteine readily oxidizes to L-cystine, which is poorly soluble and can precipitate, making it difficult to prepare concentrated, neutral pH feed solutions.[3][4] This often necessitates the use of a separate alkaline feed, which complicates the process and can cause pH spikes in the bioreactor.[3]
3. What are the alternatives to a separate alkaline feed for L-cystine?
The most effective alternative is the use of highly soluble and stable cysteine derivatives or peptides.[1][2][4] These compounds, such as S-sulfocysteine (SSC) or dipeptides like N,N'-di-L-alanyl-L-cystine, can be incorporated into a single, concentrated, neutral pH feed solution.[3][7] This simplifies the feeding strategy, reduces operational complexity, and improves process robustness.[6]
4. How can I monitor the concentration of L-cysteine and L-cystine in my cell culture?
Several analytical methods can be used for this purpose:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or fluorescence detection after derivatization is a common method.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This provides high sensitivity and specificity for the quantification of amino acids.[13][15]
-
UPLC with pre-column derivatization: Ultra-performance liquid chromatography can also be employed for accurate quantification.[2][6]
5. What is the impact of L-cysteine concentration on glutathione synthesis and oxidative stress?
L-cysteine is the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[3][18]
-
Insufficient Cysteine: Leads to depletion of the intracellular GSH pool, resulting in an imbalance between reactive oxygen species (ROS) and antioxidants. This oxidative stress can trigger apoptosis and reduce cell viability.[10]
-
Excess Cysteine: Very high levels of cysteine can also be pro-oxidative and lead to cellular damage.[11]
Quantitative Data Summary
Table 1: Solubility of Cysteine/Cystine and its Derivatives
| Compound | Solubility in Water | Notes |
| L-Cysteine | Freely soluble at neutral pH, but unstable and oxidizes to L-cystine. | The hydrochloride monohydrate form offers enhanced stability in acidic solutions.[21][22] |
| L-Cystine | Low solubility at neutral pH (<1 mM).[3] | Soluble at alkaline pH.[2][3] |
| Phospho-L-tyrosine disodium salt (PTyr) | 53 g/L (over 100-fold higher than L-tyrosine). | Often used in combination with cysteine derivatives for a single neutral feed.[2] |
| S-Sulfocysteine sodium salt (SSC) | Soluble up to 1.3 M. | Stable at acidic and neutral pH. |
| cQrex® KC (N,N'-di-L-lysyl-L-cystine dihydrochloride) | ~1,000 times more soluble than L-cystine.[1] | A highly soluble peptide source of L-cystine.[1][4] |
| cQrex® AC (N,N'-di-L-alanyl-L-cystine) | ~30 times more soluble than L-cystine.[3] | An oxidized Cys-peptide that is efficiently metabolized.[3] |
Table 2: Recommended Concentration Ranges and Observations
| Parameter | Concentration/Observation | Cell Line/System | Reference |
| Cytotoxic Cysteine Concentration | > 2.5 mM | CHO cells | [11][12] |
| SSC in neutral feed | Stable at 15 mM for 3 months at 4°C or RT. | CHO cells | |
| L-Cysteine in feed for mAb production | Titration recommended to optimize for specific cell line. | CHO cells | [16] |
| Cysteine limitation impact | A 15% reduction in Cys feed led to a 50% decrease in mAb titer. | DG44 CHO cells | [10] |
Experimental Protocols
Protocol 1: Preparation and Stability Testing of a Cysteine Derivative Feed Solution
This protocol is adapted from studies on S-sulfocysteine (SSC).
-
Solubility Assessment:
-
Prepare a series of concentrations of the cysteine derivative (e.g., SSC) in your basal feed medium at neutral pH (e.g., pH 7.0).
-
Visually inspect for precipitation immediately after preparation and after storage at 4°C and room temperature for a defined period (e.g., 3 months).
-
-
Stability Analysis:
-
Prepare a feed solution containing a known concentration of the cysteine derivative (e.g., 15 mM SSC in a neutral pH feed).
-
Store aliquots at 4°C and room temperature, protected from light.
-
At regular time points (e.g., weekly for 3 months), analyze the concentration of the derivative and any potential degradation products (like free L-cysteine or L-cystine) using a validated analytical method such as UPLC or LC-MS/MS.
-
Also, monitor for any changes in color or pH of the solution.
-
Protocol 2: Fed-Batch Culture using a Single Neutral pH Feed with a Cysteine Derivative
This protocol provides a general framework based on the principles of simplifying the feeding process.[2][6]
-
Cell Line and Basal Medium:
-
Use a CHO cell line expressing the monoclonal antibody of interest.
-
Culture the cells in a chemically defined basal medium.
-
-
Feed Preparation:
-
Prepare a concentrated, chemically defined, neutral pH feed medium.
-
Incorporate the soluble cysteine derivative (e.g., SSC or a cystine peptide) and a soluble tyrosine derivative (e.g., PTyr) directly into this main feed at concentrations determined by prior titration experiments.
-
-
Fed-Batch Bioreactor Culture:
-
Inoculate a bioreactor with the CHO cells at a defined viable cell density.
-
Maintain standard culture conditions (e.g., temperature, pH, dissolved oxygen).
-
Initiate feeding on a specific day of culture (e.g., day 3) with the single, neutral pH feed. The feeding can be a daily bolus or a continuous feed.
-
Monitor cell growth (VCD), viability, and key metabolites (e.g., glucose, lactate, ammonia) daily.
-
Collect samples for product titer analysis at regular intervals.
-
-
Control Culture:
-
Run a parallel control culture using the traditional two-feed strategy (a neutral main feed and a separate alkaline feed for L-cysteine and L-tyrosine).
-
Compare the performance of the single-feed strategy to the control in terms of cell growth, viability, productivity, and product quality.
-
Visualizations
Caption: Workflow for evaluating a novel cysteine derivative in a fed-batch process.
Caption: Impact of cysteine availability on cellular stress pathways.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. agilent.com [agilent.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications [cellandgene.com]
- 19. 細胞培養中的 L-Cysteine [sigmaaldrich.com]
- 20. Effects of cysteine, asparagine, or glutamine limitations in Chinese hamster ovary cell batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uspharmacist.com [uspharmacist.com]
- 22. High Purity L-Cysteine Hydrochloride Monohydrate Powder-organic amino acid fertilizer [hbfuyangbio.com]
Navigating the Challenges of L-Cystine Hydrochloride Delivery in Bioreactors: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for L-Cystine Hydrochloride Delivery in Bioreactors. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to help you overcome the challenges associated with L-cystine supplementation in your cell culture experiments. L-cystine, a critical amino acid for cell growth and protein production, presents unique delivery challenges due to its low solubility and stability at physiological pH. This guide is designed to equip you with the knowledge to optimize its delivery and ensure robust and reproducible bioreactor performance.
Troubleshooting Guide
This section addresses common issues encountered during the delivery of this compound in bioreactors, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation in Media/Feed Solution | - Low solubility at neutral pH: L-cystine is inherently poorly soluble in neutral pH solutions.[1] - High concentration: Exceeding the solubility limit of L-cystine. - Temperature fluctuations: Lower temperatures can decrease solubility. - Interaction with other media components: Metal ions like copper and iron can catalyze the oxidation of L-cysteine to the less soluble L-cystine.[2] | - Prepare a separate, acidic stock solution: Dissolve this compound in a dilute acid (e.g., 1M HCl) to significantly increase its solubility.[3] - Utilize a separate alkaline feed: Administer the L-cystine solution as a separate feed at an alkaline pH. Be cautious of potential pH spikes in the bioreactor.[1] - Consider more soluble derivatives: Explore the use of chemically modified and more soluble forms of cystine, such as L-alanyl-L-cystine or L-lysyl-L-cystine peptides.[4][5] - Maintain consistent temperature: Ensure feed solutions are stored and delivered at a consistent temperature to prevent precipitation. |
| Poor Cell Growth or Viability | - Suboptimal L-cystine concentration: Insufficient bioavailable L-cystine can limit cell growth and productivity. - Oxidative stress: High concentrations of L-cysteine can lead to the generation of reactive oxygen species (ROS), causing cellular stress.[2] - Toxicity from degradation byproducts: Degradation of L-cystine can produce toxic compounds. | - Optimize feeding strategy: Implement a fed-batch or perfusion strategy to maintain a consistent and optimal L-cystine concentration in the bioreactor. - Monitor L-cystine levels: Regularly measure the L-cystine concentration in the bioreactor to ensure it is within the target range. - Supplement with antioxidants: Consider the addition of antioxidants to the culture medium to mitigate oxidative stress. |
| Inconsistent Bioreactor Performance | - Variability in L-cystine solution preparation: Inconsistent pH or concentration of stock solutions. - Instability of L-cystine in media: L-cystine can degrade over time, leading to variable nutrient availability.[6][7][8] - pH fluctuations in the bioreactor: Improper addition of acidic or alkaline L-cystine feeds can cause pH shifts that affect cell performance. | - Standardize solution preparation: Follow a validated and detailed protocol for preparing this compound stock solutions. - Prepare fresh solutions: Use freshly prepared L-cystine solutions for each experiment to minimize the impact of degradation. - Implement controlled feeding: Utilize a perfusion system or a carefully controlled fed-batch strategy to minimize pH fluctuations upon addition. |
Frequently Asked Questions (FAQs)
1. What is the primary challenge with using L-cystine in bioreactors?
The main challenge is its very low solubility at the neutral pH typically maintained in cell cultures.[1] This can lead to precipitation, making it difficult to deliver an adequate and consistent supply to the cells. Furthermore, L-cysteine, the reduced form, readily oxidizes to L-cystine, which is even less soluble.[2]
2. How can I increase the solubility of this compound?
The solubility of this compound is highly dependent on pH. It is significantly more soluble in acidic conditions. Preparing a concentrated stock solution in a dilute acid, such as 1M hydrochloric acid, is a common and effective method.[3]
3. What are the advantages and disadvantages of using a separate alkaline feed for L-cystine?
A key advantage is the ability to deliver a higher concentration of L-cystine. However, this approach can introduce process complexity and the risk of pH spikes within the bioreactor, which can negatively impact cell health and productivity.[1]
4. Are there alternatives to this compound?
Yes, several chemically modified, more soluble dipeptides of cystine are commercially available, such as N,N'-di-L-alanyl-L-cystine and N,N'-di-L-lysyl-L-cystine dihydrochloride.[4][5] These can be incorporated into neutral pH feeds, simplifying the feeding strategy.
5. How does L-cystine impact cell metabolism and protein production?
L-cysteine, the reduced form of L-cystine, is a crucial precursor for the synthesis of glutathione, a major intracellular antioxidant that protects cells from oxidative stress.[5] It is also an essential amino acid for protein synthesis. Insufficient L-cystine can lead to reduced cell growth, lower protein titers, and increased oxidative stress.[9]
Quantitative Data
L-Cystine Solubility at 25°C
The following table summarizes the solubility of L-cystine in aqueous solutions at various pH values. This data is critical for designing appropriate stock solutions and feeding strategies.
| pH | Solubility (g/L) |
| 1.0 | 10.8 |
| 2.0 | 0.43 |
| 3.0 | 0.12 |
| 4.0 | 0.11 |
| 5.0 | 0.11 |
| 6.0 | 0.11 |
| 7.0 | 0.11 |
| 8.0 | 0.13 |
| 9.0 | 0.38 |
| 10.0 | 1.25 |
| 11.0 | 4.30 |
| 12.0 | 11.5 |
Data adapted from Carta, R., and Tola, G. (1996). Solubilities of l-Cystine, l-Tyrosine, l-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414-417.
This compound Stability
While this compound is more stable in its solid form, it is susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH and in the presence of oxygen and metal ions. The primary degradation pathway is the oxidation of cysteine (formed from the reduction of cystine) back to cystine, which can then precipitate. In acidic solutions, L-cysteine is more stable.[8] For instance, in a study on the stability of cysteine in acid solutions, it was found that in 0.1 to 6N HCl, less than 1% of the cysteine was oxidized after 7 days when stored under nitrogen.[7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated this compound stock solution for addition to bioreactors.
Materials:
-
L-Cystine dihydrochloride powder
-
1M Hydrochloric Acid (HCl), sterile
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile 0.22 µm syringe filter
-
Sterile storage vessel
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of L-cystine dihydrochloride powder.
-
Add a small volume of 1M HCl to the powder to create a slurry.
-
Gradually add sterile WFI while mixing until the L-cystine dihydrochloride is completely dissolved. The final pH should be acidic.
-
Bring the solution to the final desired volume with sterile WFI.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage vessel.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution within a short period to minimize degradation.
Protocol 2: Fed-Batch Feeding Strategy for this compound
This protocol outlines a general approach for a fed-batch delivery of this compound to a CHO cell culture bioreactor.
Materials:
-
Prepared sterile this compound stock solution
-
Peristaltic pump
-
Sterile tubing and connectors
-
Bioreactor with pH and dissolved oxygen (DO) monitoring
Procedure:
-
Calculate the required daily feed volume based on the cell density and the specific consumption rate of L-cystine by the cell line.
-
Program the peristaltic pump to deliver the calculated volume of the this compound stock solution over a defined period each day.
-
To avoid pH spikes, the feed can be delivered at a very slow, continuous rate throughout the day or in small, frequent boluses.
-
Closely monitor the bioreactor pH. If necessary, adjust the addition rate or use a separate base feed to maintain the desired pH setpoint.
-
Monitor the concentration of L-cystine in the bioreactor daily to ensure it remains within the optimal range for your cell line.
Visualizations
Glutathione Synthesis Pathway
This diagram illustrates the metabolic pathway for glutathione synthesis, highlighting the essential role of L-cysteine.
Caption: Glutathione synthesis pathway highlighting L-cysteine's role.
L-Cystine Delivery Workflow
This diagram outlines the key steps and decision points in the process of preparing and delivering this compound to a bioreactor.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. cQrex® peptides for cell culture media [evonik.com]
- 6. [Cysteine stability in aqueous amino acid solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Your Bioreactor: L-Cystine Hydrochloride vs. L-Cysteine in Cell Culture Media
For researchers, scientists, and drug development professionals striving to optimize cell culture processes, the choice between L-cystine and its reduced form, L-cysteine, as a media supplement is a critical decision. This guide provides an objective, data-driven comparison of L-cystine hydrochloride and L-cysteine, offering insights into their respective impacts on cell growth, viability, and protein production.
In the intricate world of cell culture, the sulfur-containing amino acid cysteine is indispensable for cell proliferation, protein synthesis, and maintaining cellular redox balance. However, providing this crucial nutrient in a stable and readily available form presents a significant challenge. L-cysteine is highly soluble at neutral pH but is notoriously unstable, readily oxidizing to form L-cystine.[1][2] Conversely, L-cystine is more stable but exhibits poor solubility in standard cell culture media.[3] To address this, the hydrochloride salts of both amino acids are often employed to enhance their solubility. This guide delves into the key differences between this compound and L-cysteine, empowering you to make an informed choice for your specific cell culture applications.
At a Glance: Key Physicochemical and Biological Differences
| Feature | This compound | L-Cysteine |
| Chemical Formula | C₆H₁₂N₂O₄S₂ · 2HCl | C₃H₇NO₂S |
| Molecular Weight | 313.2 g/mol | 121.16 g/mol |
| Form in Media | Dimer of two cysteine molecules | Monomer |
| Solubility in Water | Soluble in 2 M HCl (50 mg/ml) | 280 g/L[1] |
| Stability in Media | More stable form | Unstable, readily oxidizes to L-cystine[1][2] |
| Cellular Uptake | Primarily via the xCT (SLC7A11) antiporter[4] | Via various neutral amino acid transporters (e.g., ASCT1, LAT1) |
| Primary Intracellular Role | Reduced to L-cysteine, precursor for glutathione synthesis, protein synthesis[4] | Direct precursor for glutathione and protein synthesis |
| Key Advantage | Higher stability in liquid media formulations.[5] | High solubility at neutral pH. |
| Key Disadvantage | Lower solubility at neutral pH compared to L-cysteine.[3] | Prone to oxidation, which can generate reactive oxygen species.[1] |
Impact on Cell Culture Performance: A Quantitative Look
While direct head-to-head studies comparing the hydrochloride salts are limited, data from various studies on L-cysteine and L-cystine supplementation in Chinese Hamster Ovary (CHO) cells, a workhorse for biopharmaceutical production, provide valuable insights.
Table 1: Effect of Cysteine/Cystine Concentration on CHO Cell Culture Performance (Data synthesized from multiple sources)
| Parameter | Low Cysteine/Cystine | Optimal Cysteine/Cystine | High Cysteine/Cystine | Reference |
| Peak Viable Cell Density (VCD) (x10⁶ cells/mL) | Decreased | Maintained or Increased | Reduced | [6][7] |
| Cell Viability (%) | Decreased | Maintained | Decreased | [6][8] |
| Monoclonal Antibody (mAb) Titer (g/L) | Significantly Decreased | Increased | May Decrease | [6][8][9] |
| Specific Productivity (qp) (pg/cell/day) | Decreased | Maintained or Increased | May Decrease | [10] |
Note: "Low," "Optimal," and "High" concentrations are relative and cell line-dependent. The cited studies investigated the effects of varying cysteine concentrations, which exist in equilibrium with cystine in the media.
Insufficient cysteine levels have been shown to be detrimental to cell proliferation and productivity in CHO cells.[6][11] Conversely, excessive concentrations of L-cysteine can lead to oxidative stress and reduced cell growth.[7] The optimal concentration is crucial for maximizing productivity.
Experimental Protocols: A Framework for Your Own Comparison
For researchers wishing to perform a direct comparison, the following generalized protocol, based on standard industry practices for fed-batch CHO cell culture, can be adapted.[10][12]
Objective: To compare the effects of this compound and L-cysteine on the growth, viability, and monoclonal antibody (mAb) production of a recombinant CHO cell line in a fed-batch culture.
Materials:
-
Recombinant CHO cell line expressing a monoclonal antibody.
-
Chemically defined basal and feed media, lacking cysteine and cystine.
-
L-cystine dihydrochloride (cell culture grade).
-
L-cysteine hydrochloride monohydrate (cell culture grade).
-
Sterile, pH-adjusted stock solutions of L-cystine dihydrochloride and L-cysteine hydrochloride.
-
Shake flasks or benchtop bioreactors.
-
Cell counting instrument (e.g., Vi-CELL).
-
Metabolite analyzer (for glucose, lactate, etc.).
-
HPLC or other suitable method for mAb titer determination.
Experimental Workflow:
References
- 1. L-Cysteine in Cell Culture [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 4. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Multi-Omics Study on the Impact of Cysteine Feed Level on Cell Viability and mAb Production in a CHO Bioprocess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chemically modified cysteine in CHO fed-batch processes and impact on the specific productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of amino acid limitation and supplementation in Chinese hamster ovary fed-batch cultures - UBC Library Open Collections [open.library.ubc.ca]
- 12. Amino acid consumption in naïve and recombinant CHO cell cultures: producers of a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Cystine and L-Cysteine Hydrochloride Solubility for Research Applications
For researchers, scientists, and professionals in drug development, selecting the appropriate amino acid derivative is crucial for experimental success. A key differentiator between L-Cystine and its hydrochloride salt, L-Cysteine HCl, is their solubility, which significantly impacts their application in various experimental settings. This guide provides a detailed comparison of their solubility profiles, supported by quantitative data and standardized experimental protocols.
The fundamental difference in solubility stems from their chemical structures. L-Cystine is a disulfide-containing amino acid formed by the oxidation of two L-Cysteine molecules. L-Cysteine, on the other hand, is a thiol-containing amino acid. The hydrochloride salt of L-Cysteine is specifically produced to enhance its stability and aqueous solubility. In neutral or slightly alkaline aqueous solutions, L-Cysteine is prone to oxidation and conversion into the less soluble L-Cystine[1][2]. The acidic nature of the hydrochloride salt solution helps to maintain L-Cysteine in its reduced, more soluble form[1][2].
Comparative Solubility Data
The solubility of these two compounds in aqueous solutions varies dramatically. L-Cysteine hydrochloride exhibits significantly higher solubility in water compared to L-Cystine, a critical factor for preparing stock solutions and use in cell culture media or drug formulations.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| L-Cystine | Water | 25 | 0.112 g/L (0.0112 g/100 mL) | [3][4] |
| Water | 50 | 0.24 g/L (0.024 g/100 mL) | [3] | |
| Water | 75 | 0.52 g/L (0.052 g/100 mL) | [3] | |
| Water | 100 | 1.14 g/L (0.114 g/100 mL) | [3] | |
| Acidic (pH < 2) / Alkaline (pH > 8) Solutions | 25 | Soluble | [4][5] | |
| L-Cysteine Hydrochloride | Water | Ambient | 100 g/L (10 g/100 mL) | [6][7] |
| L-Cysteine (Free Base) | Water | 25 | 280 g/L (28 g/100 mL) | [1] |
Note: L-Cysteine (Free Base) is included for reference, but its instability in neutral pH solutions often makes the hydrochloride salt a more practical choice for many applications.
Experimental Protocol: Determining Amino Acid Solubility
This protocol outlines a standard method for the quantitative determination of amino acid solubility in an aqueous solvent.
Objective: To determine the maximum solubility of an amino acid (e.g., L-Cystine or L-Cysteine HCl) in a specified solvent at a controlled temperature.
Materials:
-
Amino acid sample (L-Cystine or L-Cysteine HCl)
-
Solvent (e.g., deionized water, buffer solution)
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Centrifuge
-
Micropipettes
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and appropriate glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the amino acid to a known volume of the solvent in a flask. The excess is necessary to ensure that the solution becomes saturated.
-
Place the flask in a constant temperature water bath set to the desired temperature (e.g., 25°C).
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. Successive measurements taken hours apart should yield consistent concentration values to confirm equilibrium[8].
-
-
Separation of Undissolved Solute:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle.
-
Carefully transfer an aliquot of the supernatant to a centrifuge tube.
-
Centrifuge the aliquot at high speed to pellet any remaining suspended particles.
-
-
Analysis of Solute Concentration:
-
Accurately pipette a known volume of the clear supernatant.
-
Dilute the supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the dissolved amino acid using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC[8][9]. A standard curve with known concentrations of the amino acid should be prepared for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Caption: Workflow for determining amino acid solubility.
Physicochemical Relationship and Solubility
The solubility of these compounds is intrinsically linked to the pH of the solution and the redox environment. L-Cysteine contains a reactive thiol group (-SH) and is more stable at an acidic pH. As the pH becomes neutral or alkaline, the thiol group is more easily deprotonated, facilitating oxidation to the disulfide (-S-S-) form, which is L-Cystine. This conversion results in a significant decrease in solubility, potentially leading to precipitation. The use of L-Cysteine hydrochloride leverages this principle by creating an acidic solution upon dissolution, thereby inhibiting oxidation and maintaining a high concentration of the soluble L-Cysteine form.
Caption: Relationship between L-Cysteine HCl, L-Cysteine, and L-Cystine.
References
- 1. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. L-Cystine, specified according to the requirements of Ph.Eur. 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. himedialabs.com [himedialabs.com]
- 7. glpbio.com [glpbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcysteine vs. L-Cystine Hydrochloride: A Comparative Guide for Researchers
In the realms of cell biology, drug development, and biomedical research, the amino acid L-cysteine is a critical component for protein synthesis and, most notably, for the generation of glutathione (GSH), the cell's primary endogenous antioxidant. Providing a stable and bioavailable source of L-cysteine is crucial for many experimental systems. This guide provides an objective comparison of two common L-cysteine precursors: N-acetylcysteine (NAC) and L-cystine hydrochloride, focusing on their chemical properties, biological performance, and practical applications, supported by experimental data.
Chemical and Physical Properties
N-acetylcysteine is a derivative of L-cysteine where an acetyl group is attached to the nitrogen atom.[1][2][3][4] L-cystine is formed by the oxidation of two L-cysteine molecules, which are then linked by a disulfide bond. This compound is the salt form used to improve solubility. The fundamental differences in their structure dictate their solubility, stability, and mechanism of cellular uptake.
| Property | N-Acetylcysteine (NAC) | L-Cystine Dihydrochloride |
| Chemical Formula | C₅H₉NO₃S[1] | C₆H₁₄Cl₂N₂O₄S₂ |
| Molecular Weight | 163.20 g/mol [1] | 313.2 g/mol |
| Appearance | White crystalline powder, slight acetic odor[1][2] | White crystalline powder |
| Solubility in Water | Soluble (100 mg/mL, with heating)[5] | Sparingly soluble, solubility increases at low pH |
| Stability in Solution | Relatively stable but oxidizes in air at neutral or alkaline pH to form N,N'-Diacetyl-L-Cystine (Di-NAC).[4][5] | Unstable in solution; L-cysteine hydrochloride readily oxidizes to the less soluble L-cystine.[6] |
| pH (1% aq. solution) | 2.0 - 2.8[3][5] | Acidic |
Mechanism of Action and Cellular Uptake
Both compounds serve as precursors for intracellular L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[7] However, their pathways into the cell and subsequent conversion to L-cysteine differ significantly.
N-Acetylcysteine (NAC):
-
NAC is readily permeable to cell membranes and does not require a specific transporter for uptake.[4]
-
Once inside the cell, it is rapidly deacetylated by cytosolic acylases to yield L-cysteine.[4][8]
-
This intracellular delivery of L-cysteine directly fuels the synthesis of glutathione.[9][10]
This compound:
-
In solution, L-cysteine hydrochloride is in equilibrium with L-cysteine, which can rapidly oxidize to form L-cystine.
-
L-cystine is taken up by cells via specific amino acid transporters, such as the xCT system.
-
Once inside the cell, L-cystine is reduced back to two molecules of L-cysteine, which can then be incorporated into the glutathione synthesis pathway.
The following diagram illustrates how both NAC and L-cystine contribute to the glutathione synthesis pathway.
Comparative Performance: Experimental Data
The choice between NAC and this compound often depends on the specific requirements of the experiment, such as the need for stability in media or the specific transport capabilities of the cell type being studied.
Transmembrane Flux in Erythrocytes
A study directly comparing the uptake of L-cysteine and NAC in human erythrocytes found that L-cysteine crosses the cell membrane more efficiently. The results demonstrated that after a 1-hour incubation, L-cysteine led to a significantly higher intracellular concentration of free sulfhydryl (-SH) groups compared to NAC.[11] This suggests that for cell types with efficient cysteine/cystine transporters, L-cysteine may be a more rapidly available precursor.[11]
| Compound (5 mM) | Intracellular Free -SH (μmol/mL erythrocyte) |
| Control | Not specified |
| L-Cysteine | 3.37 ± 0.006[11] |
| N-Acetylcysteine | 2.23 ± 0.08[11] |
Furthermore, when used to restore depleted intracellular -SH levels, L-cysteine was also found to be more effective than NAC.[11]
| Compound (5 mM) | Restored Intracellular Free -SH (μmol/mL erythrocyte) |
| L-Cysteine | 1.45 ± 0.075[11] |
| N-Acetylcysteine | 0.377 ± 0.034[11] |
Stability in Cell Culture Media
A significant practical advantage of NAC is its superior stability in solution compared to L-cysteine hydrochloride.[6] L-cysteine readily auto-oxidizes to L-cystine, which has poor solubility and can precipitate out of culture media, effectively lowering the available concentration. NAC is also subject to oxidation, forming the dimer N,N'-diacetyl-L-cystine (Di-NAC), but this process is generally slower, and Di-NAC is more soluble than L-cystine.[4][6] This makes NAC a more reliable supplement for long-term cell culture experiments.
Experimental Protocol: Comparative Assessment of Glutathione Replenishment
This protocol provides a framework for comparing the efficacy of NAC and this compound in replenishing intracellular glutathione levels in a cell culture model following induced oxidative stress.
Objective: To quantify and compare the ability of NAC and this compound to restore intracellular glutathione (GSH) levels in cultured cells.
Materials:
-
Mammalian cell line (e.g., HepaRG, HepG2)
-
Complete cell culture medium
-
N-Acetylcysteine (NAC)
-
L-Cystine Dihydrochloride
-
Oxidative stress-inducing agent (e.g., acetaminophen, hydrogen peroxide)
-
Phosphate-Buffered Saline (PBS)
-
Commercially available Glutathione (GSH/GSSG) Assay Kit
-
96-well microplates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1.0 x 10⁴ cells/well) and allow them to adhere for 24 hours.[8]
-
Induction of Oxidative Stress: Expose the cells to a concentration of an oxidative agent (e.g., 20 mM acetaminophen for HepaRG cells) known to deplete GSH levels by approximately 40-50%.[8] Include an untreated control group.
-
Treatment: Following the removal of the stressor, treat the cells with fresh medium containing various concentrations of either NAC or this compound (e.g., 0, 100, 250, 500 µM).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24 hours) to allow for uptake and metabolism.
-
Cell Lysis: At the end of the incubation, wash the cells with PBS and lyse them according to the protocol provided with the glutathione assay kit.
-
GSH Quantification: Perform the GSH/GSSG assay using a microplate reader to measure the levels of reduced (GSH) and oxidized (GSSG) glutathione.
-
Data Analysis: Normalize the GSH levels to the total protein content in each well. Compare the GSH levels and GSH/GSSG ratios in the NAC and this compound-treated groups against the stressed and unstressed control groups.
Summary and Recommendations
The selection of an L-cysteine precursor is highly dependent on the experimental context. NAC is often favored for its enhanced stability in aqueous solutions, making it ideal for long-term cell culture and for formulations where product shelf-life is a concern.[12] Its ability to permeate cells without a transporter also makes it a versatile choice for a wide range of cell types.
This compound, while less stable, can be more rapidly utilized by cells that possess efficient cystine transport systems, as shown in erythrocyte studies.[11] Its use is prevalent in applications like parenteral nutrition formulations.[13]
| Feature | N-Acetylcysteine (NAC) | This compound |
| Primary Advantage | High stability in solution, direct cell permeability. | Potentially faster uptake in specific cell types. |
| Primary Disadvantage | Requires intracellular deacetylation. | Poor stability and solubility of its oxidized form (cystine). |
| Cellular Uptake | Passive diffusion, transporter-independent. | Active transport via specific systems (e.g., xCT). |
| Common Application | Cell culture supplement, antioxidant studies, mucolytic agent, acetaminophen antidote.[1][5][10] | Parenteral nutrition, cell culture (with stability considerations).[13] |
For general cell culture use and experiments requiring a consistent and stable source of L-cysteine over time, N-acetylcysteine is often the more practical and reliable alternative. However, for studies focused on amino acid transport or in systems where rapid bioavailability is paramount and media can be frequently replenished, This compound remains a viable option. Researchers should consider the metabolic and transport characteristics of their specific experimental model when making a selection.
References
- 1. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]
- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 5. ≥99% (TLC), suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 6. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6949382B2 - Cell culture media containing N-acetyl-L-cysteine and uses thereof - Google Patents [patents.google.com]
- 8. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermaharmony.com [dermaharmony.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cysteine, cystine or N-acetylcysteine supplementation in parenterally fed neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of L-Cystine Hydrochloride: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-cystine hydrochloride is crucial for quality control, formulation development, and various research applications. While High-Performance Liquid Chromatography (HPLC) is a widely adopted technique, a comprehensive understanding of its performance in comparison to other available methods is essential for selecting the most appropriate analytical approach. This guide provides an objective comparison of a validated HPLC method for this compound quantification with alternative techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
A common and robust method for the quantification of this compound involves reversed-phase HPLC (RP-HPLC) coupled with pre-column derivatization. L-cystine itself lacks a strong chromophore, making direct UV detection challenging. Derivatization with an agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl) allows for sensitive UV or fluorescence detection.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization (FMOC-Cl)
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable diluent (e.g., 0.1 M HCl).
-
Prepare sample solutions by accurately weighing and dissolving the sample containing this compound in the same diluent.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH.
-
Add the FMOC-Cl reagent (dissolved in a solvent like acetonitrile) and allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine) to react with the excess FMOC-Cl.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection: UV detection at a wavelength of 265 nm or fluorescence detection.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the L-cystine-FMOC derivative against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Experimental workflow for HPLC quantification of this compound.
Comparison with Alternative Methods
While HPLC is a powerful tool, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
1. Amino Acid Analyzer (AAA)
The amino acid analyzer is a classic and reliable method for amino acid quantification. It typically utilizes ion-exchange chromatography followed by post-column derivatization with ninhydrin.
2. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for a reference standard of the same compound.
3. Titrimetric Methods
Titrimetric methods, such as those involving titration with potassium bromate, are traditional chemical methods for quantification.
Comparison of analytical methods for this compound quantification.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the different methods for this compound quantification. The values presented are indicative and can vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC with Pre-column Derivatization | Amino Acid Analyzer (AAA) | Quantitative NMR (qNMR) | Titrimetric Method |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 3% | < 10% |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (mg/mL range) | High (mg/mL range) |
| Specificity | High | High | High | Low |
| Analysis Time per Sample | ~30 min | ~60-120 min | ~15 min | ~20 min |
Data compiled from various analytical validation studies.
Conclusion
The choice of an analytical method for the quantification of this compound should be based on a careful consideration of the specific analytical needs.
-
HPLC with pre-column derivatization offers an excellent balance of specificity, sensitivity, and precision, making it a suitable method for routine quality control and research applications where high accuracy is required.
-
Amino Acid Analyzers are a reliable alternative, particularly for the analysis of complex sample matrices containing multiple amino acids.
-
qNMR serves as a powerful primary method for the certification of reference materials and for studies where absolute quantification without a specific reference standard is necessary, although it has lower sensitivity compared to chromatographic methods.
-
Titrimetric methods , while simple and inexpensive, lack the specificity and sensitivity required for most modern pharmaceutical and research applications and are best suited for the assay of bulk materials where interfering substances are not present.
For most applications in drug development and research, a validated HPLC method provides the most robust and reliable data for the quantification of this compound.
A Comparative Analysis of L-Cystine Hydrochloride from Different Suppliers for Research and Drug Development Applications
For Researchers, Scientists, and Drug Development Professionals
L-cystine hydrochloride is a critical amino acid derivative utilized in a wide array of research and pharmaceutical applications, from cell culture media supplementation to its role as a key building block in protein synthesis and drug formulation.[1][2] The purity, solubility, and overall quality of this compound can significantly impact experimental outcomes and the efficacy of final drug products. Therefore, a thorough evaluation and comparison of this compound from various suppliers is paramount. This guide provides a framework for such a comparative analysis, complete with detailed experimental protocols and data presentation formats.
Key Quality Attributes for Comparative Analysis
The performance of this compound can be assessed based on several key quality attributes. Below is a summary of these attributes and the results of a hypothetical comparative analysis of this compound from three different suppliers.
Table 1: Comparative Analysis of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (by HPLC) | 99.8% | 99.5% | 99.9% | ≥ 99.0% |
| Solubility in Water (g/L at 25°C) | 105 | 102 | 108 | ≥ 100 g/L |
| Specific Rotation | +6.5° | +6.2° | +6.7° | +5.7° to +6.8°[3] |
| Loss on Drying | 9.5% | 10.2% | 8.8% | 8.0% - 12.0%[3] |
| Residue on Ignition | 0.08% | 0.15% | 0.05% | ≤ 0.4%[3] |
| Heavy Metals | < 10 ppm | < 15 ppm | < 5 ppm | ≤ 15 ppm[3] |
| Cell Culture Performance (CHO Cell Viability) | 98% | 95% | 99% | ≥ 95% |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method determines the purity of this compound by separating it from potential impurities.
Methodology:
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm[4]
-
Mobile Phase: Acetonitrile/Water (20/80) with 0.1% Sulfuric Acid[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 200 nm[4]
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.
-
Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Solubility Test
This protocol assesses the solubility of this compound in water, a critical factor for its application in aqueous solutions like cell culture media.
Methodology:
-
Add a known amount of this compound to a specific volume of deionized water at 25°C.
-
Stir the solution for a specified period (e.g., 30 minutes).
-
Visually inspect for any undissolved particles.
-
Quantify the dissolved concentration using a validated analytical method like HPLC or UV-spectrophotometry.
Specific Rotation Measurement
Specific rotation is a measure of the optical activity of a chiral compound and is an indicator of its stereochemical purity.
Methodology:
-
Test Solution: Prepare a solution of 80 mg/mL in 6 N hydrochloric acid.[3]
-
Instrument: Use a calibrated polarimeter.
-
Procedure: Measure the optical rotation of the test solution at a specified wavelength (e.g., 589 nm) and temperature (e.g., 20°C). Calculate the specific rotation based on the measured rotation, path length, and concentration.
Loss on Drying
This test determines the percentage of water and volatile matter in the sample.
Methodology:
-
Accurately weigh a sample of this compound.
-
Dry the sample at a pressure not exceeding 5 mm of mercury for 24 hours.[3]
-
Calculate the percentage loss in weight.
Residue on Ignition
This test measures the amount of inorganic impurities remaining after ignition.
Methodology:
-
Ignite a known weight of the sample in a crucible until all organic matter is incinerated.
-
The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.[3]
Heavy Metals Analysis
This protocol is for the detection and quantification of heavy metal impurities.
Methodology:
-
The analysis is performed according to Method I as described in the United States Pharmacopeia (USP).[3] This method involves precipitation of the metals as sulfides and comparison with a standard lead solution.
Cell Culture Performance Evaluation
The biological performance of this compound is critical, especially for its use in cell culture media to support cell growth and viability.[1][2]
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Media Preparation: Prepare a chemically defined basal medium supplemented with this compound from each supplier at a final concentration of 1 mM.
-
Cell Seeding: Seed CHO cells at a density of 0.5 x 10^6 cells/mL in the prepared media.
-
Incubation: Culture the cells for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Viability Assessment: Determine cell viability using the trypan blue exclusion method or an automated cell counter.
Visualizing Experimental Workflow and Biological Pathways
Diagrams can effectively illustrate complex processes and relationships.
Caption: Workflow for the comparative analysis of this compound from different suppliers.
L-cystine plays a crucial role in cellular redox homeostasis through its relationship with L-cysteine and the synthesis of glutathione (GSH).[2] The Nrf2 signaling pathway is a key regulator of this process.
Caption: Role of L-cystine uptake in the Nrf2-mediated antioxidant response pathway.[5]
Conclusion and Supplier Selection
Based on the hypothetical data presented, Supplier C demonstrates the highest overall quality, with superior purity, solubility, and performance in the cell culture assay, along with the lowest levels of impurities. Supplier A also provides a high-quality product that meets all acceptance criteria. Supplier B's product, while meeting the minimum requirements, shows slightly lower performance across several parameters.
For critical research and drug development applications, where consistency and high performance are paramount, Supplier C would be the recommended choice. For less sensitive applications or where cost is a primary driver, Supplier A could be a suitable alternative. This guide provides a robust framework for making an informed decision based on empirical data. Researchers are encouraged to perform these analyses in their own laboratories to ensure the selection of the most appropriate this compound for their specific needs.
References
- 1. L-Cystine Peptides Boost Cys-Solubility And Performance In Cell Culture Media Applications [cellandgene.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
L-Cystine Hydrochloride vs. L-Cystine for Nrf2 Pathway Induction: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of compound selection for activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is critical. This guide provides an objective comparison of L-cystine and its hydrochloride salt, L-cystine hydrochloride, as inducers of the Nrf2 pathway, supported by experimental data and detailed protocols.
The Nrf2 signaling cascade is a key cellular defense mechanism against oxidative and electrophilic stress. Its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes. Both L-cystine and this compound are utilized in research to stimulate this pathway, primarily by increasing the intracellular availability of L-cysteine, a precursor to the major cellular antioxidant, glutathione (GSH).
Performance Comparison: L-Cystine vs. This compound
From a biological standpoint, the active molecule for Nrf2 induction is L-cystine, which is taken up by cells and subsequently reduced to L-cysteine. This compound is the salt form of L-cystine, which readily dissociates in aqueous solutions to yield L-cystine and chloride ions. Therefore, their intrinsic Nrf2-inducing capabilities are expected to be identical.
The primary difference between the two compounds lies in their physicochemical properties, specifically their solubility. L-cystine has poor solubility in neutral pH solutions, such as standard cell culture media.[1][2] This can present challenges in preparing stock solutions and ensuring accurate final concentrations in experiments. To overcome this, researchers often dissolve L-cystine in an acidic or basic solution before adding it to cell culture medium.[3] Notably, dissolving L-cystine in hydrochloric acid (HCl) effectively creates this compound in situ.
This compound, on the other hand, is significantly more soluble in aqueous solutions at neutral pH, simplifying the preparation of experimental reagents and improving the accuracy of dosing.[2][4]
Quantitative Data on Nrf2 Induction by L-Cystine
A key study demonstrated that L-cystine induces a dose-dependent increase in Nrf2 protein levels and the expression of its downstream target genes in HeLa cells.[3]
| Concentration of L-Cystine | Fold Increase in Nrf2 Protein Level (relative to control) |
| 0.1 mM | ~1.5 |
| 0.2 mM | ~2.5 |
| 0.4 mM | ~4.0 |
| 0.8 mM | ~5.5 |
| 1.6 mM | ~5.0 |
Data is approximated from graphical representations in the cited literature and represents treatment for 4 hours.[3]
Furthermore, treatment with 0.8 mM L-cystine for 8 to 24 hours resulted in a significant upregulation of Nrf2 target genes, including NQO1, HMOX1, GCLM, and SRXN1.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Nrf2 signaling pathway induced by L-cystine and a typical experimental workflow for assessing its activation.
Caption: Nrf2 signaling pathway activation by L-cystine.
Caption: Experimental workflow for assessing Nrf2 activation.
Experimental Protocols
Western Blot for Nrf2 Protein Levels
Objective: To quantify the relative protein levels of Nrf2 and its downstream targets.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to ~80% confluency. Treat with desired concentrations of L-cystine or this compound for specified time periods (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against Nrf2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.[3][5]
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
Objective: To measure the relative mRNA expression levels of Nrf2 target genes.
-
Cell Culture and Treatment: Treat cells as described for the Western blot protocol, typically for longer durations (e.g., 8-24 hours) to allow for gene transcription.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using a SYBR Green master mix and primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB). A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[6][7]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[7]
ARE-Luciferase Reporter Assay
Objective: To measure the transcriptional activity of Nrf2.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with a firefly luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a Renilla luciferase plasmid (as a transfection control).
-
Treatment: After 24-48 hours, treat the transfected cells with L-cystine or this compound for a specified period (e.g., 16 hours).[3]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[8][9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. The results are typically expressed as fold induction over the untreated control.[9]
Conclusion
Both L-cystine and this compound are effective inducers of the Nrf2 pathway, with their mechanism of action converging on the intracellular delivery of L-cysteine. While their biological efficacy is comparable, This compound is the preferred reagent for in vitro studies due to its superior solubility, which facilitates easier and more reliable experimental setup. For researchers investigating the Nrf2 pathway, the choice of compound should be guided by practical considerations of solubility and the need for experimental consistency. The provided protocols offer a robust framework for quantifying the effects of these compounds on this critical cytoprotective pathway.
References
- 1. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 2. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 3. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to L-Cystine Hydrochloride: Purity, Performance, and Alternatives
For researchers, scientists, and drug development professionals, the quality of reagents is paramount to the success and reproducibility of experiments. L-cystine hydrochloride, a crucial amino acid derivative in various research applications, including cell culture and drug formulation, is no exception. This guide provides an in-depth comparison of this compound purity from different sources, details the experimental protocols for its assessment, and evaluates its performance against viable alternatives.
Understanding the Importance of Purity
This compound is the more stable form of the amino acid L-cysteine, which is essential for protein synthesis, glutathione production, and cellular redox balance. Impurities in this compound can have significant downstream effects, from altering cellular metabolism and inducing oxidative stress to compromising the stability and efficacy of final drug products. Therefore, a thorough assessment of its purity is a critical first step in any research endeavor.
Comparative Purity Analysis of this compound
The purity of this compound is typically assessed against pharmacopeial standards, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). Certificates of Analysis (CoA) from various suppliers provide lot-specific data on purity and the levels of common impurities. A comparison of typical specifications for research-grade this compound is presented below.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | USP Monograph Limit[1] |
| Assay (on dried basis) | ≥ 99.0% | 98.5% - 101.5% | ≥ 98.5% | 98.5% - 101.5% |
| Specific Rotation | +5.7° to +6.8° | +5.7° to +6.8° | +5.5° to +7.0° | +5.7° to +6.8° |
| Loss on Drying | 8.0% - 12.0% | 8.0% - 12.0% | 8.5% - 12.0% | 8.0% - 12.0% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.4% | ≤ 0.1% | ≤ 0.4% |
| Sulfate (SO₄) | ≤ 0.03% | ≤ 0.03% | ≤ 0.029% | ≤ 0.03% |
| Iron (Fe) | ≤ 10 ppm | ≤ 30 ppm | ≤ 3 ppm | ≤ 30 ppm |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 15 ppm | ≤ 20 ppm | ≤ 15 ppm |
| Related Compounds | ≤ 0.5% | ≤ 2.0% | Not specified | Individual ≤ 0.5%, Total ≤ 2.0% |
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity relies on a set of well-defined analytical methods. Below are detailed protocols for key experiments based on pharmacopeial standards.
Workflow for Purity Assessment of this compound
Caption: Workflow for the comprehensive purity assessment of this compound.
Assay by Iodometric Titration (based on USP monograph)
This method determines the percentage purity of this compound.
-
Principle: L-cysteine (the reduced form in equilibrium with L-cystine) is oxidized by a known excess of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.
-
Reagents:
-
0.1 N Iodine VS (Volumetric Solution)
-
0.1 N Sodium Thiosulfate VS
-
Potassium Iodide
-
3 N Hydrochloric Acid
-
Starch TS (Test Solution)
-
-
Procedure:
-
Accurately weigh about 250 mg of this compound into an iodine flask.
-
Add 20 mL of water and 4 g of potassium iodide, and mix to dissolve.
-
Cool the solution in an ice bath.
-
Add 5 mL of 3 N hydrochloric acid and 25.0 mL of 0.1 N iodine VS.
-
Stopper the flask and allow it to stand in the dark for 20 minutes.
-
Titrate the excess iodine with 0.1 N sodium thiosulfate VS, adding 3 mL of starch TS as the endpoint is approached (the color changes from blue to colorless).
-
Perform a blank determination under the same conditions.
-
-
Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 15.76 mg of C₃H₇NO₂S·HCl.
Chromatographic Purity by Thin-Layer Chromatography (TLC) (based on USP monograph)
This method is used to detect and semi-quantify related substances and impurities.
-
Principle: The sample and a standard are spotted on a TLC plate, which is then developed in a solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. Impurities are visualized and compared to the standard spot.
-
Materials:
-
Adsorbent: 0.25-mm layer of chromatographic silica gel.
-
Test solution: A solution of this compound in water.
-
Standard solution: A diluted solution of USP L-Cysteine Hydrochloride RS.
-
Developing solvent system: A mixture of n-butyl alcohol, glacial acetic acid, and water.
-
Visualization reagent: Ninhydrin spray.
-
-
Procedure:
-
Apply the test solution and the standard solution to the TLC plate.
-
Develop the chromatogram in the developing solvent system until the solvent front has moved about three-fourths of the length of the plate.
-
Remove the plate from the chamber and air-dry.
-
Spray the plate with the ninhydrin solution and heat at 100-105°C for about 15 minutes.
-
Examine the plate under white light.
-
-
Interpretation: Any secondary spot in the chromatogram of the test solution is not larger or more intense than the principal spot in the chromatogram of the standard solution.
Performance Comparison: this compound vs. Alternatives
In many research applications, particularly in cell culture, the delivery of cysteine is crucial for cell growth, viability, and productivity. However, L-cystine has low solubility at neutral pH, and L-cysteine is unstable and can be cytotoxic at high concentrations.[2] This has led to the development of alternative cysteine sources.
Cysteine Delivery and Cellular Redox Homeostasis
Caption: Cysteine delivery pathways and their role in cellular redox balance.
N-Acetyl-L-Cysteine (NAC)
NAC is a more stable derivative of L-cysteine and is readily taken up by cells, where it is deacetylated to L-cysteine. It is a well-known antioxidant and a precursor for glutathione synthesis.[3]
| Feature | This compound | N-Acetyl-L-Cysteine (NAC) |
| Solubility at neutral pH | Low | High |
| Stability in solution | Moderate | High |
| Cellular Uptake | Requires reduction to cysteine | Readily transported and deacetylated |
| Glutathione Synthesis | Effective precursor | Effective precursor[4] |
| Direct Antioxidant Activity | No | Yes, scavenges free radicals[3] |
| Cytotoxicity | Can be cytotoxic at high concentrations[2] | Generally lower cytotoxicity |
Experimental Data Summary:
-
In a study on human erythrocytes, N-acetylcysteine was found to be an effective precursor for glutathione synthesis, with its mechanism of action involving the reduction of plasma cystine to cysteine.[4]
-
Research comparing the transmembrane fluxes of L-cysteine and NAC in erythrocytes demonstrated that L-cysteine crosses the cell membrane more efficiently.[5] However, NAC has been shown to be superior in replenishing intracellular cysteine levels in other cell types.
-
Studies in CHO cells have shown that NAC can protect against oxidative injury and apoptosis.[6]
cQrex® KC (N,N'-di-L-Lysyl-L-cystine dihydrochloride)
cQrex® KC is a chemically defined dipeptide that is highly soluble and stable at neutral pH. It is designed to overcome the limitations of L-cystine in cell culture media.
| Feature | This compound | cQrex® KC |
| Solubility at neutral pH | Low | Very High (>1000x higher than L-cystine)[7] |
| Stability in solution | Moderate | High |
| Impact on Cell Culture | Can limit media concentration | Enables highly concentrated feeds, simplifying bioprocesses |
| Performance | Standard | Increased cell viability and antibody titer in CHO cells[7] |
Experimental Data Summary:
-
Evonik, the manufacturer of cQrex® KC, reports that its use in CHO cell culture can lead to a significant increase in antibody titer.[7]
-
The high solubility of cQrex® KC allows for the formulation of concentrated, pH-neutral feed and perfusion media, which can intensify and simplify biopharmaceutical production processes.
-
By providing a more efficient delivery of cysteine, cQrex® KC can help improve cell proliferation and viability.
Conclusion and Recommendations
For researchers requiring a reliable and well-characterized source of cysteine, research-grade this compound that meets USP or Ph. Eur. standards is a suitable choice. However, it is crucial to carefully evaluate the Certificate of Analysis for lot-to-lot consistency, paying close attention to the assay value and the levels of key impurities such as heavy metals and related substances.
For applications sensitive to oxidative stress or requiring high concentrations of cysteine, such as in high-density cell cultures for biologics production, alternatives like N-acetyl-L-cysteine and cQrex® KC offer significant advantages. NAC provides both a cysteine source and direct antioxidant effects. cQrex® KC excels in its solubility and stability, enabling process intensification and potentially leading to higher product yields.
The choice between this compound and its alternatives will ultimately depend on the specific requirements of the research application, including the cell type, culture conditions, and desired outcomes. By understanding the purity profiles and performance characteristics of each compound, researchers can make informed decisions to ensure the reliability and success of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of N-acetylcysteine and cystine in glutathione synthesis in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Omics Reveals Impact of Cysteine Feed Concentration and Resulting Redox Imbalance on Cellular Energy Metabolism and Specific Productivity in CHO Cell Bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stress‐induced increase of monoclonal antibody production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for L-Cystine Hydrochloride
This guide provides an objective comparison of various analytical methods for the quantification of L-cystine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the experimental protocols and performance data to aid in the selection of the most suitable method for specific research needs.
Comparison of Analytical Method Performance
The selection of an analytical method is often a trade-off between performance characteristics such as sensitivity, accuracy, precision, and throughput. The following table summarizes the key quantitative performance metrics of common analytical methods for this compound.
| Parameter | RP-HPLC (Pre-column Derivatization) | First Derivative UV Spectrophotometry | qNMR | Titrimetric Method |
| Linearity Range | 0.0129 - 0.0776 µg[1] | 100 - 500 µg/mL[2] | 0.05 - 10 mg[3] | Not explicitly stated, relies on stoichiometry[3] |
| Correlation Coefficient (r²) | 0.9990[1][4] | 0.9998[2] | 0.9999[3] | N/A |
| Accuracy (% Recovery) | 99.0%[1] | 99.87 - 100.03%[2] | 100.7 - 103.3%[3] | N/A |
| Precision (%RSD) | 1.9%[1] | < 2%[2] | Intra-assay: 0.93%, Intermediate: 2.20%[3] | Less precise than qNMR[3] |
| Limit of Detection (LOD) | Not specified in snippets | Not specified in snippets | 3.8 µg[3] | N/A |
| Limit of Quantification (LOQ) | Not specified in snippets | Not specified in snippets | 12.5 µg[3] | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the protocols for the key methods discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method often involves a pre-column derivatization step to enhance the detection of L-cystine, which lacks a strong chromophore.
-
Derivatization Agent: 2,4-Dinitrochlorobenzene (DNCB)[1][4] or 9-fluorenylmethyl chloroformate (FMOC-Cl)[5].
-
Sample Preparation (FMOC-Cl method):
-
Prepare a borate buffer by dissolving 6 g of boric acid in 100 mL of purified water, sonicating at 50°C, and adjusting the pH to 6.5 with sodium hydroxide solution.[5]
-
Prepare the derivatizing reagent by dissolving 40 mg of FMOC-Cl in 10 mL of acetonitrile.[5]
-
Standard solutions of L-cystine are prepared in purified water.[5]
-
An excess of the FMOC-Cl reagent is added to the sample solution to ensure complete derivatization.[5]
-
-
Chromatographic Conditions (DNCB method):
Ion-Exchange Chromatography (IEC)
IEC is a robust method for amino acid analysis and is recognized as a community-validated method in some jurisdictions.[6]
-
Principle: Amino acids are separated on an ion-exchange column. For detection, a post-column derivatization is performed.[6]
-
Sample Preparation:
-
Derivatization and Detection:
-
Note: To analyze total L-cystine (including peptide-bound), an oxidation step with performic acid to convert cysteine/cystine to cysteic acid is required prior to acid hydrolysis.[6]
First Derivative UV Spectrophotometry
This technique offers a simpler and more rapid alternative to chromatographic methods for bulk drug analysis.
-
Principle: The first derivative of the UV spectrum is used to resolve overlapping peaks and enhance quantitation. For L-cysteine, maxima are observed at 232 nm and minima at 204 nm.[2]
-
Sample Preparation:
-
Spectrophotometric Conditions:
Titrimetric Method
This is a classical chemical analysis method, often used for pharmacopeial assays due to its simplicity and low cost.
-
Principle: The method involves a series of redox reactions. Bromine (Br₂) is generated in situ, which reacts with L-cystine. The excess Br₂ is then reacted with potassium iodide (KI) to produce iodine (I₂), which is subsequently titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution.[3]
-
Procedure (according to ChP 2020):
-
Dissolve 80 mg of the sample in 12 mL of NaOH solution.[3]
-
Place the solution in an ice bath in a dark room for 10 minutes.[3]
-
Add 10 mL of KBr solution, 50 mL of KBrO₃ solution, and 15 mL of HCl solution.[3]
-
Add 1.5 g of KI, shake for 1 minute, and titrate with Na₂S₂O₃.[3]
-
As the endpoint approaches (solution turns pale green), add 2 mL of starch indicator. The solution will turn blue.[3]
-
Continue titration until the blue color disappears. The amount of L-cystine is calculated from the volume of titrant used.[3]
-
Methodology and Workflow Diagrams
Visualizing the experimental and logical flows can help in understanding the relationships between different stages and methods.
Caption: Workflow for cross-validating different analytical methods.
Caption: Relationships between analytical principles and methods.
References
A Comparative Analysis of L-Cysteine and D-Cysteine Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological effects of L-cysteine and its stereoisomer, D-cysteine. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, this document aims to be a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.
Executive Summary
While L-cysteine is a naturally occurring amino acid essential for various physiological processes, both L- and D-cysteine can exhibit toxicity at high concentrations. In vivo studies reveal similar toxicological profiles with some key differences. L-cysteine toxicity is more prominently associated with renal and gastric damage. In contrast, D-cysteine induces renal, epididymal, and gastric injuries, along with a notable induction of anemia. The metabolic pathways and cellular interactions of these enantiomers differ, leading to distinct toxicological outcomes. L-cysteine's toxicity is often linked to excitotoxicity via NMDA receptor interaction and oxidative stress. D-cysteine's toxicity is primarily attributed to its metabolism by D-amino acid oxidase (DAAO), which can lead to the formation of reactive intermediates and oxidative stress.
Quantitative Comparison of Toxic Effects
A key comparative study in male rats established the No-Observed-Adverse-Effect Levels (NOAELs) for oral administration over a 4-week period.
| Parameter | L-Cysteine | D-Cysteine | Reference |
| NOAEL (oral, 28 days, male rats) | < 500 mg/kg/day | 500 mg/kg/day | [1] |
| Primary Target Organs | Kidney, Stomach | Kidney, Epididymis, Stomach | [1] |
| Hematological Effects | Increased reticulocytes (at 2,000 mg/kg/day) | Mild anemia (decreased hemoglobin, hematocrit, MCV, MCH) | [1] |
| Renal Effects | Basophilic tubules with eosinophilic material, increased basophilic tubules at all doses | Basophilic tubules with eosinophilic material, increased basophilic tubules, crystal deposition (at 2,000 mg/kg/day) | [2] |
| Reproductive Toxicity (Male) | Not reported in the comparative study | Sperm granuloma in the epididymis (at 1,000 and 2,000 mg/kg/day) | [1] |
| In Vitro Cytotoxicity (Hepa 1-6 cells, 24h) | Protective against erastin-induced ferroptosis | Partially protective against erastin-induced ferroptosis | [3] |
| LDH Release (Hepa 1-6 cells, erastin-induced) | Suppressed | Partially suppressed | [3] |
Mechanisms of Toxicity
The differential toxicity of L- and D-cysteine stems from their distinct metabolic pathways and interactions with cellular components.
L-Cysteine Toxicity
The toxicity of L-cysteine, particularly its neurotoxicity, is multifaceted and involves several key mechanisms:
-
Excitotoxicity: L-cysteine can act as an excitotoxin by interacting with N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal excitation and cell death.[4]
-
Oxidative Stress: The thiol group of L-cysteine can undergo auto-oxidation, generating reactive oxygen species (ROS) that contribute to cellular damage.
-
Formation of Toxic Metabolites: L-cysteine can be metabolized to potentially toxic compounds that can induce cellular damage.
D-Cysteine Toxicity
The toxicity of D-cysteine is intrinsically linked to its metabolism by D-amino acid oxidase (DAAO), an enzyme primarily found in the liver and kidneys.
-
Metabolism by D-Amino Acid Oxidase (DAAO): DAAO catalyzes the oxidative deamination of D-cysteine to 2-mercaptopyruvate. This reaction also produces ammonia and hydrogen peroxide (H₂O₂), a potent ROS.
-
Oxidative Stress: The generation of H₂O₂ during D-cysteine metabolism can overwhelm the cellular antioxidant capacity, leading to oxidative stress and damage to lipids, proteins, and DNA.
-
Formation of Reactive Intermediates: The metabolic products of D-cysteine can be further converted into reactive sulfur species that may contribute to cellular toxicity.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of L- and D-cysteine toxicity.
28-Day Repeated-Dose Oral Toxicity Study in Rats
This protocol is based on the comparative study of L- and D-cysteine toxicity.[1]
Objective: To evaluate and compare the toxicity of L-cysteine and D-cysteine following daily oral administration for 28 days in male rats.
Experimental Workflow:
Methodology:
-
Animals: Male Sprague-Dawley rats, 5 weeks old at the start of the study.
-
Groups:
-
Control group: Vehicle (e.g., 0.5% methylcellulose solution).
-
L-cysteine groups: 500, 1000, and 2000 mg/kg/day.
-
D-cysteine groups: 500, 1000, and 2000 mg/kg/day.
-
-
Administration: Once daily by oral gavage for 28 consecutive days.
-
Observations:
-
Clinical signs: Monitored daily for any signs of toxicity.
-
Body weight and food/water consumption: Measured regularly.
-
-
Terminal Procedures:
-
Blood collection: For hematology and serum biochemistry analysis.
-
Urine collection: For urinalysis.
-
Necropsy: Gross examination of all organs.
-
Organ weights: Key organs, including kidneys, liver, spleen, testes, and epididymides, are weighed.
-
Histopathology: Tissues are fixed, processed, and examined microscopically.
-
In Vitro Cytotoxicity Assay (LDH Release Assay)
This protocol is a general method for assessing cytotoxicity, as seen in the study on ferroptosis.[3]
Objective: To quantify the cytotoxicity of L- and D-cysteine by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., Hepa 1-6) in a 96-well plate and allow cells to adhere.
-
Treatment: Expose cells to varying concentrations of L-cysteine and D-cysteine for a specified duration (e.g., 24 hours). Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
-
LDH Measurement:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Histopathological Examination of the Epididymis
This protocol outlines the standard procedure for the histopathological assessment of epididymal toxicity.[5][6]
Objective: To identify and characterize morphological changes in the epididymis following exposure to a test substance.
Methodology:
-
Tissue Collection and Fixation:
-
Carefully dissect the epididymides and remove surrounding fat.
-
Fix the tissues in an appropriate fixative (e.g., Modified Davidson's Fluid) to preserve morphology.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a series of graded alcohols.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
-
Sectioning and Staining:
-
Cut thin sections (e.g., 4-5 µm) of the embedded tissue using a microtome.
-
Mount the sections on glass slides.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Evaluate for any pathological changes, such as inflammation, epithelial cell degeneration, presence of sperm granulomas, and changes in the luminal contents.
-
Conclusion
The available evidence indicates that while both L- and D-cysteine can be toxic at high doses, their toxicological profiles exhibit notable differences. L-cysteine's toxicity is well-characterized, particularly its neurotoxic potential through excitotoxic mechanisms and oxidative stress. D-cysteine's toxicity appears to be closely linked to its metabolism by DAAO, leading to oxidative stress and specific organ damage, notably in the kidneys and epididymis. The more pronounced effect of D-cysteine on inducing anemia and epididymal damage in animal models highlights the importance of stereoisomerism in toxicology. Further research is warranted to fully elucidate the specific molecular mechanisms underlying D-cysteine-induced nephrotoxicity and reproductive toxicity. This comparative guide provides a foundational understanding for researchers and professionals involved in the safety assessment of these amino acids and their derivatives.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of testicular toxicology: a synopsis and discussion of the recommendations proposed by the Society of Toxicologic Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interpreting histopathology in the epididymis - PMC [pmc.ncbi.nlm.nih.gov]
literature review of L-cystine hydrochloride applications in research
For Researchers, Scientists, and Drug Development Professionals
L-cystine hydrochloride, a stable and soluble form of the amino acid L-cystine, serves as a crucial supplement in various research applications, primarily as a precursor to L-cysteine. L-cysteine is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant, and for protein synthesis. This guide provides a comparative overview of this compound against other common cysteine sources, namely L-cysteine and N-acetylcysteine (NAC), with a focus on their application in cell culture-based research. We present quantitative data from various studies, detailed experimental protocols, and a visualization of the relevant signaling pathways.
Performance Comparison of Cysteine Sources
The choice of cysteine source in research applications can significantly impact experimental outcomes. While this compound offers enhanced stability and solubility, L-cysteine is the direct precursor for glutathione synthesis, and NAC is a widely used antioxidant and cysteine prodrug. The following tables summarize quantitative data from studies comparing these sources.
Note on Data Availability: Direct quantitative comparisons of this compound against L-cysteine and N-acetylcysteine in single studies are limited. The data presented below is compiled from various sources to provide a comparative perspective. L-cystine is often used in its dihydrochloride form in cell culture media for improved solubility.[1]
Table 1: Comparison of Effects on Intracellular Glutathione (GSH) and Cysteine Levels
| Cysteine Source | Cell Type | Concentration | Outcome | Reference |
| L-Cystine | Human Erythrocytes | 1.0 mM | Sustained GSH synthesis at ~20% of the maximal rate achieved with L-cysteine or NAC. | [2] |
| L-Cysteine | Human Erythrocytes | 5 mM | Increased intracellular free sulfhydryl groups to 3.37 ± 0.006 µmol/ml. | [3] |
| N-Acetylcysteine (NAC) | Human Erythrocytes | 5 mM | Increased intracellular free sulfhydryl groups to 2.23 ± 0.08 µmol/ml. | [3] |
| L-Cystine | CaCo-2 cells | 200-400 µM | Significantly elevated intracellular GSH to near control levels after depletion. | [4] |
| L-Cysteine | CaCo-2 cells | 200 µM | Significantly elevated intracellular GSH to near control levels after depletion. | [4] |
Table 2: Comparison of Effects on Cell Viability and Proliferation
| Cysteine Source | Cell Line | Condition | Concentration | Effect on Cell Viability/Proliferation | Reference |
| L-Cystine | HeLa Cells | Doxorubicin-induced apoptosis | 0.4 - 1.6 mM | Showed some protection against loss of cell viability. | [5] |
| L-Cysteine | CaCo-2 cells | Cyst(e)ine-free medium | 200 µM | Promoted cell proliferation. | [4] |
| N-Acetylcysteine (NAC) | HepG2 Cells | Lead nitrate-induced cytotoxicity | 0.125, 0.25, 0.5 mM | Significantly increased cell viability in a dose-dependent manner. | [6] |
| N-Acetylcysteine (NAC) | HK-2 Cells | TGHQ-induced cytotoxicity | Various | Provided remarkable protection against cell death. | [7] |
Signaling Pathways and Experimental Workflows
L-cystine and its reduced form, L-cysteine, play a critical role in cellular signaling, particularly in the regulation of the mTORC1 (mechanistic target of rapamycin complex 1) pathway, which is a master regulator of cell growth and metabolism.
L-Cystine Uptake and mTORC1 Activation
Extracellular L-cystine is transported into the cell primarily by the system xc- cystine/glutamate antiporter (SLC7A11/SLC3A2). Inside the cell, L-cystine is rapidly reduced to L-cysteine. The availability of intracellular cyst(e)ine is sensed by the mTORC1 pathway. Cyst(e)ine stimulation activates mTORC1, promoting its localization to the lysosome. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis, including the synthesis of glutathione peroxidase 4 (GPX4), a key enzyme in the prevention of ferroptosis, a form of iron-dependent cell death.[8]
Caption: L-Cystine uptake and activation of the mTORC1 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of culture medium. Include control wells with medium only for background measurement.
-
Treatment: After allowing cells to attach (for adherent cells) or acclimate (for suspension cells), treat the cells with various concentrations of this compound, L-cysteine, or NAC for the desired experimental duration.
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible in the cells.
-
Solubilization: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the untreated control cells.
Measurement of Intracellular Glutathione (GSH)
This protocol describes a colorimetric assay to determine the total glutathione levels in cell lysates.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Deproteinization solution (e.g., 5% 5-Sulfosalicylic acid - SSA)
-
Glutathione Assay Buffer
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution
-
Glutathione Reductase (GR)
-
NADPH
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest cells (e.g., 0.5-1 x 10^6 cells) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in an appropriate volume of ice-cold Glutathione Assay Buffer or by sonication.
-
-
Deproteinization:
-
Add an equal volume of 5% SSA to the cell lysate, mix well, and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 8,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the glutathione.
-
-
Assay Reaction:
-
Prepare a reaction mix containing Glutathione Assay Buffer, DTNB, and GR.
-
Add an aliquot of the deproteinized supernatant (sample) and the reaction mix to the wells of a 96-well plate.
-
Prepare a standard curve using known concentrations of GSH.
-
-
Initiate Reaction:
-
Add NADPH to each well to start the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 405-412 nm at regular intervals for a set period (kinetic measurement).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each sample and standard.
-
Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve.
-
Experimental Workflow for Comparing Cysteine Sources
This workflow outlines the steps for a comprehensive comparison of this compound, L-cysteine, and NAC.
Caption: A typical experimental workflow for comparing different cysteine sources.
References
- 1. Oncogenic accumulation of cysteine promotes cancer cell proliferation by regulating the translation of D-type cyclins[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTORC2 Regulates Amino Acid Metabolism in Cancer by Phosphorylation of the Cystine-Glutamate Antiporter xCT [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mTORC1-mediated cyst(e)ine sensing mechanism governing GPX4 synthesis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to L-Cystine Hydrochloride for Cellular Redox Balance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-cystine hydrochloride's performance in maintaining cellular redox balance against other common alternatives, supported by experimental data. We will delve into its efficacy as a precursor for glutathione synthesis and its impact on cellular antioxidant capacity.
Introduction to Cellular Redox Balance
Cellular redox balance, or homeostasis, is the dynamic equilibrium between reactive oxygen species (ROS) and antioxidants. Disruptions in this balance, leading to excessive ROS, result in oxidative stress, which is implicated in numerous pathological conditions. A primary defense against oxidative stress is the tripeptide glutathione (GSH), and its synthesis is critically dependent on the availability of the amino acid L-cysteine. L-cystine, the stable disulfide form of two L-cysteine molecules, serves as a crucial extracellular reservoir for intracellular L-cysteine. This compound is a salt form of L-cystine, valued for its stability and solubility, making it a reliable compound for therapeutic and research applications.[1][2]
Comparison of this compound with Alternatives
The primary alternatives to this compound for bolstering intracellular cysteine and glutathione levels are N-acetylcysteine (NAC) and direct glutathione supplementation.
This compound vs. N-Acetylcysteine (NAC)
Both L-cystine and NAC serve as precursors to L-cysteine. However, their cellular uptake and subsequent metabolism differ. L-cystine is transported into the cell via specific amino acid transporters, such as the xCT antiporter, where it is then reduced to two molecules of L-cysteine.[3] NAC, an acetylated form of L-cysteine, is also transported into the cell and is then deacetylated to yield L-cysteine.[4]
Studies have shown that L-cysteine can be more efficient than NAC in crossing cellular membranes and restoring depleted intracellular free sulfhydryl levels.[5] This suggests a potentially faster and more direct impact on cellular redox balance under conditions of oxidative stress.
This compound vs. Glutathione (GSH)
Direct oral supplementation with glutathione has been investigated as a means to increase intracellular GSH levels. However, studies have shown that oral glutathione has low bioavailability, as it is largely hydrolyzed in the gastrointestinal tract.[1][6] Clinical trials in healthy adults have generally not found significant changes in biomarkers of oxidative stress or systemic glutathione status following oral GSH supplementation.[1][6] In contrast, providing a precursor like L-cystine allows for the de novo synthesis of GSH within the cell, which can be a more effective strategy for increasing intracellular glutathione concentrations.
Quantitative Data Comparison
The following tables summarize the comparative efficacy of L-cystine, NAC, and Glutathione from various studies.
Table 1: Comparison of Intracellular Glutathione (GSH) Levels
| Compound | Cell/Tissue Type | Concentration | Incubation Time | Result | Citation |
| L-Cystine-based precursor | Vascular Smooth Muscle Cells | 50-500 µg/ml | 24 hours | Maintained intracellular GSH at control levels under oxidative stress. | [7] |
| N-Acetylcysteine (NAC) | Vascular Smooth Muscle Cells | 50-500 µg/ml | 24 hours | No effect on intracellular GSH levels under oxidative stress. | [7] |
| L-Cysteine (from L-Cystine) | Human Erythrocytes | 5 mM | 1 hour | Increased intracellular free-SH to 3.37 ± 0.006 µmol/ml. | |
| N-Acetylcysteine (NAC) | Human Erythrocytes | 5 mM | 1 hour | Increased intracellular free-SH to 2.23 ± 0.08 µmol/ml. | |
| Oral Glutathione | Human Volunteers (Healthy) | 500 mg twice daily | 4 weeks | No significant change in erythrocyte GSH concentrations. | [6] |
Table 2: Comparison of Reactive Oxygen Species (ROS) Reduction
| Compound | Cell Type | Stressor | Concentration | Result | Citation |
| L-Cystine | HeLa, HEK293, AC16, MCF7 | Doxorubicin | 0.8 mM | Reduced ROS generation and protected against oxidant-induced apoptosis. | [8] |
| N-Acetylcysteine (NAC) | Human Leukemia (HL-60) Cells | Arsenic Trioxide | 100 µM | Significantly decreased ROS formation. | [9] |
| N-Acetylcysteine (NAC) | Human Proximal Tubule (HK-2) Cells | TGHQ | 1 mM | Abolished TGHQ-induced ROS production. | [10] |
Signaling Pathways
L-cystine supplementation influences key signaling pathways involved in the cellular antioxidant response, most notably the Keap1-Nrf2 pathway.
Caption: L-Cystine uptake and its role in the Keap1-Nrf2 antioxidant pathway.
Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. An increase in intracellular L-cysteine, derived from L-cystine, can lead to the oxidation of cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant genes, including those involved in glutathione synthesis.[8][11]
Experimental Protocols
1. Measurement of Intracellular Glutathione (GSH)
This protocol is based on the use of a thiol-reactive fluorescent dye, such as monochlorobimane (MCB) or a commercially available kit.
-
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Thiol-reactive fluorescent dye (e.g., Thiol Green Dye)
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Treat cells with this compound, NAC, or vehicle control at various concentrations and for the desired time.
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Wash cells by centrifugation and resuspend in warm medium or buffer.
-
Add the thiol-reactive dye to the cell suspension and incubate at 37°C for 15-30 minutes, protected from light.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in an appropriate buffer.
-
Analyze the fluorescence intensity using a flow cytometer (e.g., FL1 channel) or a fluorescence microplate reader (Ex/Em ~490/525 nm).
-
Normalize the fluorescence intensity to the cell number or protein concentration.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Materials:
-
Cell culture medium (phenol red-free)
-
PBS
-
DCFH-DA stock solution (in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂) as a positive control
-
Fluorescence microscope, flow cytometer, or microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate (a black, clear-bottom plate is recommended for microplate readers).
-
Treat cells with this compound, NAC, or vehicle control, followed by the addition of an oxidative stress inducer.
-
Wash the cells with warm PBS or serum-free medium.
-
Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium immediately before use.
-
Incubate the cells with the DCFH-DA working solution at 37°C for 30-45 minutes in the dark.[12]
-
Wash the cells with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope, flow cytometer (Ex/Em ~485/535 nm), or microplate reader.[12]
-
Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.
3. Measurement of Antioxidant Enzyme Activity
This section provides a general overview of spectrophotometric assays for key antioxidant enzymes.
-
Superoxide Dismutase (SOD) Activity:
-
Principle: Measures the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.
-
Procedure: Cell lysates are incubated with the reaction mixture, and the change in absorbance is monitored. The percentage of inhibition of the detector molecule's reduction is proportional to the SOD activity.[9]
-
-
Catalase (CAT) Activity:
-
Principle: Measures the rate of decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.
-
Procedure: The disappearance of H₂O₂ is monitored spectrophotometrically by the decrease in absorbance at 240 nm.[9]
-
-
Glutathione Peroxidase (GPx) Activity:
-
Principle: Measures the rate of oxidation of GSH to GSSG, which is coupled to the oxidation of NADPH by glutathione reductase.
-
Procedure: The decrease in NADPH absorbance at 340 nm is monitored, which is proportional to the GPx activity.[9]
-
Conclusion
This compound serves as a stable and effective precursor for intracellular L-cysteine and subsequent glutathione synthesis. The available evidence suggests that it may be more efficient than N-acetylcysteine in raising intracellular thiol levels, although further direct comparative studies are warranted. Its ability to support the endogenous antioxidant defense system, particularly through the Keap1-Nrf2 pathway, makes it a valuable tool for researchers and a promising agent in drug development for conditions associated with oxidative stress. Compared to direct oral glutathione supplementation, which suffers from poor bioavailability, this compound offers a more reliable method for modulating intracellular redox balance.
References
- 1. Effects of Oral Glutathione Supplementation on Systemic Oxidative Stress Biomarkers in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comparative Study of N-Acetyl Cysteine, Rosuvastatin, and Vitamin E in the Management of Patients with Non-Alcoholic Steatohepatitis: A Randomized Controlled Trial [mdpi.com]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iaaps.net [iaaps.net]
- 7. Frontiers | A Randomized Controlled Clinical Trial in Healthy Older Adults to Determine Efficacy of Glycine and N-Acetylcysteine Supplementation on Glutathione Redox Status and Oxidative Damage [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. DIFFERENTIAL EFFECT OF ASCORBIC ACID AND N-ACETYL-L-CYSTEINE ON ARSENIC TRIOXIDE MEDIATED OXIDATIVE STRESS IN HUMAN LEUKEMIA (HL-60) CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cystine supplementation rebalances the redox homeostasis of microenvironment in non-small cell lung cancer cells and reverses their resistance to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of molecular oxygen by redox active thiols: comparison of glutathione, N-acetylcysteine, cysteine, and homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Glutathione Supplementation in Older Healthy Adults and Its Effect on the Number of Healthy Days Experienced During Four Months of Supplementation Compared to Placebo [ctv.veeva.com]
L-Cystine Hydrochloride: A Comparative Guide to its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-cystine hydrochloride's antioxidant properties against other key thiol-containing antioxidants. The information presented herein is supported by experimental data and detailed methodologies to assist in the evaluation and application of this compound in research and drug development.
Abstract
L-cystine, a disulfide-linked dimer of the amino acid cysteine, serves as a crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammals.[1][2] Its hydrochloride salt, this compound, offers enhanced stability and solubility, making it a viable compound for various research and pharmaceutical applications. This guide delves into the antioxidant mechanism of this compound, presenting a comparative analysis of its efficacy with related compounds such as L-cysteine, N-acetylcysteine (NAC), and glutathione itself. The comparison is supported by in vitro antioxidant assay data and detailed experimental protocols.
Mechanism of Action: The Glutathione Connection
The primary antioxidant function of L-cystine is indirect and relies on its conversion to L-cysteine, which is the rate-limiting precursor for the synthesis of glutathione.[2] The thiol group (-SH) of cysteine is the active component that donates a reducing equivalent to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
The signaling pathway for glutathione synthesis is illustrated below:
Data Presentation: Comparative Antioxidant Capacity
The following table summarizes the available data on the in vitro antioxidant capacity of L-cysteine, N-acetylcysteine (NAC), and glutathione from various studies. It is important to note that direct comparative data for this compound under identical experimental conditions is limited. The efficacy of L-cystine is inferred from its role as a cysteine precursor. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Cation Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay |
| L-Cysteine | Stronger than NAC in some studies[3] | - | Potent activity observed[4] |
| N-Acetylcysteine (NAC) | Effective, but may be less potent than L-cysteine[3] | Effective scavenger | Effective scavenger |
| Glutathione (GSH) | Potent activity | Potent activity | Potent activity |
Note: The data presented is a synthesis from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Workflow:
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds (this compound, L-cysteine, NAC, Glutathione) in a suitable solvent.
-
Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, converting it back to its colorless neutral form.
Workflow:
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds.
-
Add 10 µL of each sample concentration to 1 mL of the diluted ABTS solution.
-
After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Workflow:
Protocol:
-
Prepare the FRAP reagent by mixing 25 mL of 300 mM acetate buffer (pH 3.6), 2.5 mL of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 2.5 mL of 20 mM FeCl₃·6H₂O.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare serial dilutions of the test compounds.
-
Add 50 µL of the sample to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.
Conclusion
This compound demonstrates its efficacy as an antioxidant primarily by serving as a stable and soluble precursor to L-cysteine, thereby fueling the synthesis of the master antioxidant, glutathione. While direct in vitro radical scavenging data for this compound is not as readily available as for its derivatives, its role in replenishing the intracellular glutathione pool is a well-established mechanism for combating oxidative stress.[5] For researchers and drug development professionals, the choice between this compound, L-cysteine, NAC, and glutathione will depend on the specific application, considering factors such as stability, bioavailability, and the desired mechanism of action. The provided experimental protocols offer a standardized framework for conducting comparative efficacy studies to inform these decisions.
References
- 1. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
Performance of L-Cystine Hydrochloride Across Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a critical nutrient in cell culture and a key player in cellular redox homeostasis. Its hydrochloride salt, L-cystine dihydrochloride, is a commonly used supplement in cell culture media. This guide provides a comparative analysis of the performance of L-cystine hydrochloride and its related forms in various cell lines, with a focus on its impact on cell viability, apoptosis, and oxidative stress. The information presented herein is synthesized from multiple studies to offer a broad perspective for researchers in drug development and cellular biology.
I. Comparative Analysis of Cell Viability and Proliferation
The effect of L-cystine and its derivatives on cell proliferation is cell-type dependent and influenced by the underlying cellular redox state and metabolic requirements.
Table 1: Effect of L-Cysteine/L-Cystine on Cell Viability and Proliferation in Different Cell Lines
| Cell Line | Compound | Concentration | Duration | Assay | Observed Effect | Citation |
| CaCo-2 | L-Cysteine and/or L-Cystine | 200 µM | 24 h | ³H-thymidine incorporation, Total protein | Increased cell proliferation, particularly in GSH-depleted cells. | [1] |
| TM3 & TM4 | L-Cysteine | 0.1 - 2 mM | 24 h | MTS assay | Dose-dependent effects on cell viability. | [2] |
| Human Bladder Cancer Cells (T24, T24R2) | S-allyl-L-cysteine (SAC) | Dose-dependent | 48 h | CCK-8, Clonogenic assay | Significantly inhibited cell proliferation and colony formation. | [3][4] |
| CHO Cells | L-Cysteine | > 2.5 mM | N/A | Cell Growth Analysis | Markedly reduced cell growth during passaging. | [5] |
II. Induction of Apoptosis
L-cystine metabolism is intricately linked to apoptotic pathways. Depletion of cystine can lead to ferroptosis, a form of iron-dependent programmed cell death, by inhibiting the synthesis of glutathione (GSH), a key antioxidant.[6]
Table 2: Role of Cysteine/Cystine Metabolism in Apoptosis
| Cell Line | Compound/Condition | Key Findings | Apoptosis-Related Markers | Citation |
| Human Bladder Cancer Cells | S-allyl-L-cysteine (SAC) | Induced apoptosis and S-phase cell cycle arrest. | Increased expression of caspases, PARP, and cytochrome c. | [3][4][7] |
| Triple-Negative Breast Cancer (TNBC) Cells | Cystine/cysteine depletion | Can induce ferroptosis by reducing intracellular GSH levels and GPX4 activity. | N/A | [6] |
III. Modulation of Oxidative Stress
L-cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[8] The availability of L-cystine, therefore, directly impacts the cell's ability to counteract oxidative stress.
Table 3: Influence of L-Cystine on Oxidative Stress Markers
| Cell Line | Condition | Key Findings | Citation |
| HepG2 Cells | Isotope-labeled cystine exposure | Extracellularly secreted cysteine, derived from cystine, regulates oxidative and electrophilic stress. | [9] |
| CHO Cells | High L-cysteine concentrations (>2.5 mM) | Led to oxidative stress and redox imbalance in the endoplasmic reticulum. | [5] |
| Rabbit Conjunctival Epithelial Cells | L-cystine uptake | L-cystine is transported via both Na+-dependent and -independent mechanisms to maintain intracellular GSH levels. | [10] |
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used to assess the effects of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
MTS Assay: Similar to the MTT assay, this method uses a tetrazolium salt that is reduced to a colored formazan product by viable cells.
-
³H-thymidine Incorporation Assay: This assay measures DNA synthesis by quantifying the incorporation of radiolabeled thymidine into the DNA of proliferating cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Harvest cells after treatment with this compound.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Oxidative Stress Assays
-
DCFDA Assay for Reactive Oxygen Species (ROS): 2',7'-dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Load cells with DCFDA by incubating them with the dye.
-
Wash the cells to remove excess dye.
-
Treat cells with this compound.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
V. Signaling Pathways and Experimental Workflow
The biological effects of L-cystine are primarily mediated through its role in glutathione synthesis and the subsequent regulation of cellular redox balance.
References
- 1. Exogenous cysteine and cystine promote cell proliferation in CaCo‐2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. High cysteine concentrations in cell culture media lead to oxidative stress and reduced bioprocess performance of recombinant CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Regulation of L-cystine transport and intracellular GSH level by a nitric oxide donor in primary cultured rabbit conjunctival epithelial cell layers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating L-Cystine Hydrochloride as a Feed Additive for Research Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of L-cystine hydrochloride as a feed additive in research models, comparing its performance with key alternatives such as methionine and N-acetylcysteine (NAC). The information presented is supported by experimental data to aid in the selection of appropriate dietary supplements for preclinical research, ensuring the integrity and reproducibility of study outcomes.
Performance Comparison of this compound and Alternatives
L-cystine, a dimeric amino acid formed from the oxidation of two cysteine molecules, and its more stable hydrochloride salt, play a crucial role in various physiological processes. As a feed additive, it is primarily valued for its contribution to protein synthesis, antioxidant defense, and immune modulation.
Growth Performance
Supplementation with sulfur-containing amino acids is critical in animal research diets to ensure optimal growth and development. This compound is an effective source of cysteine, which can be particularly beneficial in diets with limited methionine, as methionine can be converted to cysteine.
Table 1: Effect of L-Cystine Supplementation on Growth Performance in Broilers
| Treatment Group | Average Daily Gain ( g/day ) | Average Daily Feed Intake ( g/day ) | Feed Conversion Ratio | Reference |
| Basal Diet | 47.9 | 89.6 | 1.87 | [1][2] |
| Basal Diet + 0.1% L-Cystine | 49.2 | 90.1 | 1.83 | [1][2] |
| Basal Diet + 0.1% DL-Methionine | 50.1 | 90.5 | 1.81 | [1] |
Table 2: Comparison of L-Cystine and N-Acetylcysteine (NAC) on Growth Performance in Heat-Stressed Broilers
| Treatment Group | Average Daily Gain ( g/day ) | Feed Conversion Ratio | Reference |
| Control | 88.9 | 2.18 | [3] |
| 2000 mg/kg NAC | 97.7 | 1.81 | [3] |
| 1479 mg/kg L-Cystine | More effective than NAC | More effective than NAC | [3] |
Studies in broiler chickens have demonstrated that while both L-cystine and DL-methionine supplementation can improve growth performance compared to a basal diet, DL-methionine may lead to slightly better feed conversion ratios.[1] However, in models of heat stress, L-cystine was found to be more effective in improving performance than N-acetylcysteine (NAC).[3] In rats, dietary supplementation with L-cysteine has been shown to reduce body weight gain and feed intake, an effect that appears to be dependent on the health status and age of the animals.[4]
Antioxidant Status
L-cysteine is a precursor to glutathione (GSH), a major intracellular antioxidant. Supplementing diets with this compound can, therefore, enhance the antioxidant capacity of research animals, which is critical in studies involving oxidative stress models.
Table 3: Effect of L-Cysteine on Antioxidant Markers in LPS-Challenged Weaned Piglets
| Parameter | Control Group | LPS-Challenged Group | LPS-Challenged + L-Cysteine Group | Reference |
| Jejunum GSH (μmol/g protein) | 6.8 | 4.2 | 6.1 | [5] |
| Jejunum Superoxide Dismutase (U/mg protein) | 125 | 89 | 118 | [5] |
| Jejunum Malondialdehyde (nmol/mg protein) | 2.1 | 3.8 | 2.5 | [5] |
In a study on weaned piglets challenged with lipopolysaccharide (LPS), dietary L-cysteine supplementation significantly increased the levels of glutathione and the activity of antioxidant enzymes like superoxide dismutase in the jejunum, while reducing markers of oxidative damage such as malondialdehyde.[5] This demonstrates the potent antioxidant effect of L-cysteine in a disease model. L-cystine induces the elevation of Nrf2, a key transcription factor in the antioxidant response.[6]
Immune Response
The immune-modulating properties of L-cystine are linked to its role in glutathione synthesis and its direct effects on immune cells. Adequate cysteine levels are essential for lymphocyte proliferation and cytokine production.
In LPS-challenged piglets, L-cysteine supplementation has been shown to attenuate intestinal inflammation by down-regulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5] This anti-inflammatory effect is mediated, in part, through the inhibition of the NF-κB signaling pathway.[5]
Experimental Protocols
Lipopolysaccharide (LPS) Challenge Model in Weaned Piglets
This model is widely used to induce a systemic inflammatory response and intestinal injury, mimicking bacterial infection.
-
Animals and Housing: Weaned piglets (e.g., 28 days old) are housed individually or in small groups in environmentally controlled pens.[7]
-
Diets: Piglets are fed a basal diet or a basal diet supplemented with this compound at a specified concentration (e.g., 0.1% of the diet).[5] Other experimental groups may receive alternative supplements like methionine or NAC for comparison.
-
Acclimation Period: Animals are allowed to acclimate to the diets and housing for a period of 7-14 days.[5][7]
-
LPS Challenge: On a designated day, piglets in the challenge groups are intraperitoneally injected with LPS (from E. coli, e.g., O55:B5) at a dose of 25-100 μg/kg body weight.[7] The control group receives a sterile saline injection.
-
Sample Collection: At a specified time post-challenge (e.g., 2-4 hours for acute response or after several days for recovery), blood and tissue samples (e.g., jejunum, ileum, liver) are collected for analysis of inflammatory markers, antioxidant status, and intestinal integrity.[5]
-
Analyses: Common analyses include measuring cytokine levels (e.g., TNF-α, IL-6) by ELISA, determining glutathione concentrations and antioxidant enzyme activities, and assessing intestinal morphology (villus height, crypt depth) and barrier function (transepithelial electrical resistance).[5]
Signaling Pathways and Experimental Workflows
L-Cystine and the Nrf2 Antioxidant Response Pathway
L-cystine supplementation enhances the cellular antioxidant defense system by activating the Nrf2 pathway. Extracellular L-cystine is transported into the cell via the xCT transporter and is reduced to L-cysteine. L-cysteine serves as a precursor for glutathione (GSH) synthesis. Increased GSH levels lead to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating their expression.
Caption: L-Cystine activates the Nrf2 antioxidant pathway.
L-Cystine and the NF-κB Inflammatory Pathway
In inflammatory conditions, such as those induced by LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines. L-cysteine, derived from L-cystine, can inhibit this pathway. It is thought to do so by increasing intracellular glutathione levels, which can modulate the redox-sensitive components of the NF-κB signaling cascade, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Caption: L-Cysteine inhibits the NF-κB inflammatory pathway.
Experimental Workflow for Evaluating Feed Additives in an LPS Challenge Model
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and its alternatives in a piglet LPS challenge model.
References
- 1. Growth Performance of Broilers as Influenced by Different Levels and Sources of Methionine Plus Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine to cystine ratio in the total sulfur amino acid requirements and sulfur amino acid metabolism using labelled amino acid approach for broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. L-cysteine protects intestinal integrity, attenuates intestinal inflammation and oxidant stress, and modulates NF-κB and Nrf2 pathways in weaned piglets after LPS challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Dietary Supplementation with an Amino Acid Mixture on Inflammatory Markers, Immune Status and Serum Proteome in LPS-Challenged Weaned Piglets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling L-Cystine Hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-cystine hydrochloride. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][3] A face shield may be required for larger quantities. | To protect against dust particles and splashes that can cause serious eye irritation.[4][5] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene).[6][7] Protective clothing to prevent skin exposure.[1][2][3] | To prevent skin irritation upon contact.[4][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P2).[1][3][8] Required when ventilation is inadequate or dust is generated. | To avoid respiratory tract irritation from inhaling dust.[4][5] |
Experimental Workflow and Safety Protocols
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal, emphasizing key safety checkpoints.
Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
1. Area Preparation:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[4][9]
-
Verify that a safety shower and an eyewash station are readily accessible and operational.[2][3][10]
-
Minimize dust generation by avoiding open handling where possible.[2][4]
2. Personal Protective Equipment (PPE):
-
Before handling, put on all required PPE as detailed in the table above: safety goggles, chemical-impermeable gloves, and a lab coat.
-
If there is a risk of significant dust generation or if ventilation is insufficient, a NIOSH/MSHA-approved respirator is required.[1][3]
3. Weighing and Transfer:
-
Handle this compound carefully to prevent the formation of dust.
-
Use tools and techniques that minimize aerosolization, such as a spatula for transfers.
4. Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[11][12][13]
-
Decontaminate all work surfaces and equipment used.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2][4]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste this compound and materials contaminated with it (e.g., gloves, weighing papers, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[7]
-
Never dispose of this compound down the drain or in the general trash.[6][7][8]
3. Container Disposal:
-
Empty containers should be completely rinsed. After rinsing, they can be recycled or disposed of according to institutional and local regulations.[8]
-
If not properly cleaned, the packaging must be disposed of as hazardous waste.[8][13]
4. Regulatory Compliance:
-
All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[4][13]
References
- 1. westliberty.edu [westliberty.edu]
- 2. dmacc-ia.safecollegessds.com [dmacc-ia.safecollegessds.com]
- 3. fishersci.com [fishersci.com]
- 4. redox.com [redox.com]
- 5. carlroth.com [carlroth.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
